Lin28-IN-2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H7FN2O2S |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
4-(4-fluoro-2-hydroxyanilino)-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C9H7FN2O2S/c10-5-1-2-6(7(13)3-5)11-8-4-15-9(14)12-8/h1-4,11,13H,(H,12,14) |
InChIキー |
ZMWZNKVZVDJNDQ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Lin28-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Lin28-IN-2, a novel small molecule inhibitor of the Lin28 protein. Lin28 is a critical regulator of stem cell biology and a key oncogene in various cancers, making it a compelling target for therapeutic development.[1] This document summarizes the available quantitative data, details the experimental protocols used to characterize the inhibitor, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound, also identified as compound Ln268, is a potent and specific inhibitor of both Lin28a and Lin28b isoforms.[2] Its primary mechanism of action is the disruption of the interaction between the zinc knuckle domain (ZKD) of Lin28 and its RNA substrates.[2] This inhibitory action has been confirmed through nuclear magnetic resonance (NMR) spectroscopy, which demonstrated that Ln268 perturbs the conformation of the Lin28b ZKD. By blocking this interaction, this compound effectively inhibits the downstream functions of Lin28.
The best-characterized function of Lin28 is the suppression of the biogenesis of the let-7 family of microRNAs.[3] Lin28 binds to the terminal loop of precursor let-7 (pre-let-7), preventing its processing by the Dicer enzyme into mature, functional let-7 miRNA. This leads to the de-repression of let-7 target oncogenes, such as MYC, RAS, and HMGA2, promoting cancer cell proliferation and stemness.[3][4] this compound, by inhibiting the Lin28/pre-let-7 interaction, is expected to restore the tumor-suppressive function of the let-7 family.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (Ln268).
Table 1: In Vitro Efficacy of this compound (Ln268)
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | DuNE (Lin28B-positive) | IC50 (72h) | 2.5 µM | [1][2] |
| Spheroid Growth Inhibition | 3D NEPC model | Concentration for 100% inhibition | 100 µM | [1] |
Table 2: Metabolic Stability of this compound (Ln268)
| Assay | Parameter | Value |
| Microsomal Stability | Half-life | 462 min |
| Clearance Rate | 5 µl/min/mg |
Signaling Pathways
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound. These are generalized protocols and should be adapted based on specific experimental needs.
Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity between Lin28 and a fluorescently labeled RNA probe (e.g., pre-let-7) and to determine the inhibitory potential of compounds like this compound.
Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Lin28 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Generalized Protocol:
-
Reagents:
-
Purified recombinant Lin28 protein (ZKD or full-length).
-
Fluorescently labeled pre-let-7 RNA probe (e.g., FAM-labeled).
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT, 0.01% Tween-20).
-
This compound (Ln268) serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well, low-volume, black plate, add the assay buffer.
-
Add a fixed concentration of the fluorescently labeled pre-let-7 probe to all wells.
-
Add a fixed concentration of Lin28 protein to all wells except for the "no protein" control.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively or semi-quantitatively assess the binding of Lin28 to an RNA probe and the ability of an inhibitor to disrupt this interaction.
Principle: An RNA probe will migrate through a non-denaturing polyacrylamide gel at a certain speed. When bound to a protein, the resulting complex is larger and migrates more slowly, causing a "shift" in the band's position. An effective inhibitor will reduce the amount of shifted complex.
Generalized Protocol:
-
Reagents:
-
Purified recombinant Lin28 protein.
-
Labeled RNA probe (e.g., biotinylated or radiolabeled pre-let-7).
-
Binding buffer (e.g., 10 mM HEPES pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol).
-
Non-specific competitor DNA/RNA (e.g., poly(dI-dC)).
-
This compound (Ln268).
-
Loading dye.
-
-
Procedure:
-
Prepare binding reactions in tubes by combining the binding buffer, Lin28 protein, and non-specific competitor.
-
Add this compound or DMSO to the respective tubes and incubate for 10-15 minutes at room temperature.
-
Add the labeled RNA probe to all reactions and incubate for another 20-30 minutes at room temperature.
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run, non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
Transfer the RNA to a membrane (for biotinylated probes) and detect using a chemiluminescent substrate, or expose the gel to a phosphor screen (for radiolabeled probes).
-
-
Data Analysis:
-
Visualize the bands corresponding to the free probe and the shifted Lin28-RNA complex.
-
Compare the intensity of the shifted band in the presence and absence of the inhibitor.
-
Incucyte® Cell Proliferation Assay
This assay provides real-time, automated monitoring of cell proliferation in response to treatment with an inhibitor.
Generalized Protocol:
-
Cell Culture:
-
Culture Lin28-positive cancer cells (e.g., DuNE, IGROV-1) in appropriate media.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Place the plate inside an Incucyte® live-cell analysis system.
-
Acquire phase-contrast images at regular intervals (e.g., every 2 hours) for the duration of the experiment (e.g., 72 hours).
-
-
Data Analysis:
-
The Incucyte® software measures cell confluence (% area covered by cells) over time.
-
Plot the percent confluence against time for each treatment condition.
-
Determine the IC50 value for cell growth inhibition at a specific time point (e.g., 72 hours) by plotting the confluence at that time against the log of the inhibitor concentration.
-
3D Spheroid Growth Assay
This assay models the three-dimensional growth of tumors and is used to assess the ability of an inhibitor to penetrate and affect a more physiologically relevant cancer model.
Generalized Protocol:
-
Spheroid Formation:
-
Seed cancer cells into an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate for 3-4 days to allow for the formation of compact spheroids.
-
-
Treatment:
-
Treat the spheroids with various concentrations of this compound or a vehicle control.
-
-
Monitoring Growth:
-
Image the spheroids at regular intervals (e.g., every 24 hours) using a microscope or an automated imaging system like the Incucyte®.
-
-
Data Analysis:
-
Measure the area or volume of the spheroids from the images.
-
Plot the change in spheroid size over time for each treatment condition to assess growth inhibition.
-
Conclusion
This compound (Ln268) is a promising small molecule inhibitor that targets the oncogenic RNA-binding protein Lin28. Its mechanism of action, centered on the disruption of the Lin28-RNA interaction, leads to the inhibition of cancer cell proliferation and spheroid growth. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive foundation for researchers and drug development professionals working on the therapeutic targeting of the Lin28/let-7 pathway. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic mechanisms of Lin28 in breast cancer: new functions and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lin28 Inhibition in Targeting Cancer Stem Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal, differentiation, and therapeutic resistance, rendering them critical drivers of tumor progression, metastasis, and relapse. The RNA-binding protein Lin28, along with its homolog Lin28B, has emerged as a pivotal regulator of CSC phenotypes.[1][2][3] Lin28 is highly expressed in various cancers and is associated with poor patient outcomes.[1][3] Its primary oncogenic function is mediated through the suppression of the tumor-suppressor microRNA, let-7. This guide provides an in-depth analysis of the function of Lin28 in CSCs and explores the therapeutic potential of small molecule inhibitors that disrupt the Lin28/let-7 axis. We present quantitative data on the efficacy of various Lin28 inhibitors, detailed experimental protocols, and visual representations of the underlying signaling pathways.
The Lin28/let-7 Axis: A Master Regulator of Cancer Stem Cell Properties
The Lin28 protein, comprising a cold-shock domain (CSD) and a Cys-Cys-His-Cys (CCHC) zinc knuckle domain (ZKD), functions as a potent negative regulator of the let-7 family of microRNAs.[1][4] Lin28 binds to the terminal loop of let-7 precursors (pre-let-7), thereby inhibiting their processing into mature, functional let-7 miRNAs.[1][4] This blockade of let-7 maturation is a critical event in the maintenance of CSCs.[1][2]
Mature let-7 acts as a tumor suppressor by targeting and downregulating a host of oncogenes and CSC-associated factors, including K-Ras, c-MYC, and High Mobility Group At-hook 2 (HMGA2).[5] By inhibiting let-7, Lin28 effectively unleashes the expression of these oncogenes, promoting key CSC characteristics such as:
-
Self-renewal and Pluripotency: Lin28 is a core component of the gene network that maintains pluripotency, alongside factors like Oct4, Sox2, and Nanog.[6][7] Its inhibition of let-7 leads to the upregulation of CSC markers and promotes the ability of cancer cells to form tumor spheres, a key in vitro indicator of self-renewal capacity.[1][8]
-
Therapeutic Resistance: The Lin28/let-7 pathway is implicated in resistance to conventional cancer therapies.[3] By promoting a stem-like state, Lin28 allows cancer cells to evade the cytotoxic effects of chemotherapy and radiation.
-
Metastasis: Elevated Lin28 expression is correlated with increased tumor metastasis.[1][2] The pathway influences the epithelial-to-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties.
The reciprocal negative feedback loop, where Lin28 inhibits let-7 and let-7 in turn targets Lin28 mRNA for degradation, establishes a bistable switch that can lock cells into either a differentiated or a stem-like state.[9] In cancer, this switch is often biased towards the Lin28-high/let-7-low state, perpetuating the CSC phenotype.
Small Molecule Inhibitors of the Lin28/let-7 Interaction
The critical role of the Lin28/let-7 axis in CSCs has spurred the development of small molecule inhibitors that aim to disrupt this interaction, thereby restoring let-7 function and suppressing CSC properties.[1][10][11] Several such inhibitors have been identified and characterized, demonstrating promising preclinical activity.
Quantitative Data on Lin28 Inhibitor Efficacy
The following tables summarize key quantitative data for several well-characterized Lin28 inhibitors.
Table 1: Biochemical and Cellular Potency of Lin28 Inhibitors
| Inhibitor | Target Domain | Assay Type | IC50 (µM) | Cell Line | Effect | Reference |
| Compound 1632 | Unknown | FRET | 8 | 22Rv1, Huh7 | Reduced tumor-sphere formation | [8] |
| Li71 | CSD | Fluorescence Polarization | 55 | K562, mESCs | Upregulated let-7 | [1][2] |
| Ln7 | ZKD | Fluorescence Polarization | ~45 | DUNE | Inhibited colony formation | [1] |
| Ln15 | ZKD | Fluorescence Polarization | ~9 | DUNE, IGROV1 | Upregulated let-7, suppressed SOX2 & HMGA2 | [1][12] |
| Ln115 | ZKD | Fluorescence Polarization | ~21 | DUNE | Blocked ZKD-let-7 interaction | [1] |
Table 2: Effects of Lin28 Inhibitors on Cancer Stem Cell Phenotypes
| Inhibitor | Concentration | Cell Line | Assay | Observed Effect | Reference |
| Compound 1632 | 20 µM | 22Rv1, Huh7 | Tumor Sphere Formation | Significant reduction in sphere formation | [8] |
| Li71 | 20 µM | DUNE | Colony Formation | Strong suppression of colony formation | [1] |
| Ln7 | 20 µM | DUNE | Colony Formation | Strong suppression of colony formation | [1] |
| Ln15 | 20 µM | DUNE | Colony Formation | ~90% suppression of colony formation | [1] |
| 20 µM | DUNE | FACS (CD44/CD133) | Reduction in CSC surface markers | [11] | |
| 20 µM | IGROV1 | Real-time qPCR | ~10-fold upregulation of let-7 | [1] | |
| Ln115 | 20 µM | DUNE | Colony Formation | Strong suppression of colony formation | [1] |
| 20 µM | DUNE | FACS (CD44/CD133) | Reduction in CSC surface markers | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Lin28 inhibitors.
Fluorescence Polarization (FP) Assay for Lin28-let-7 Interaction
This assay measures the disruption of the interaction between a Lin28 protein domain and a fluorescently labeled let-7 pre-miRNA.
-
Materials:
-
Purified recombinant Lin28B ZKD protein.
-
FAM-labeled let-7 probe.
-
Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.4, 2 mM DTT, 3 mM MgCl2, 0.05% NP-40).
-
Test compounds (Lin28 inhibitors).
-
384-well, black, flat-bottom plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing 10 µM of Lin28B ZKD protein and 1 nM of FAM-labeled let-7 probe in the assay buffer.[12]
-
Add serial dilutions of the test compounds (e.g., from 1 nM to 1000 µM) to the wells of the 384-well plate.[12]
-
Add the protein-RNA mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to qualitatively assess the ability of an inhibitor to disrupt the formation of the Lin28-let-7 complex.
-
Materials:
-
Purified recombinant Lin28B ZKD protein.
-
IRDye800CWN-labeled let-7 RNA probe.[1]
-
Unlabeled competitor let-7 probe.
-
EMSA reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.4, 2 mM DTT, 3 mM MgCl2, 0.05% NP-40, protease inhibitors, 0.1 µg poly[dI:dC]).[1]
-
Test compounds.
-
Native polyacrylamide gel.
-
Gel imaging system.
-
-
Procedure:
-
Incubate 0.5 µM of Lin28B ZKD protein with 10 nM of the labeled let-7 probe in the EMSA reaction buffer.[1][12]
-
For competition assays, add a 100-fold excess of the unlabeled let-7 probe.[12]
-
For inhibitor studies, add increasing concentrations of the test compounds (e.g., 100–1200 µM) to the reaction mixture.[12]
-
Incubate the reactions on ice for a specified time (e.g., 30 minutes).
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis.
-
Visualize the bands using a suitable gel imaging system. A decrease in the intensity of the shifted band (protein-RNA complex) in the presence of the inhibitor indicates disruption of the interaction.
-
Colony Formation Assay
This assay assesses the effect of Lin28 inhibitors on the self-renewal and clonogenic potential of cancer cells.
-
Materials:
-
Cancer cell line expressing Lin28 (e.g., DUNE).
-
Complete cell culture medium.
-
Test compounds.
-
6-well plates.
-
Crystal violet staining solution.
-
-
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with the test compound at a specified concentration (e.g., 20 µM) or vehicle control.[1]
-
Incubate the plates for a period of 1-2 weeks, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet solution.
-
Wash the plates to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as having >50 cells).
-
Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.
-
Real-time Quantitative PCR (qPCR) for let-7 and Target Gene Expression
qPCR is used to quantify the changes in the expression levels of let-7 miRNA and its target genes following inhibitor treatment.
-
Materials:
-
Cancer cells treated with Lin28 inhibitors or vehicle.
-
RNA extraction kit.
-
Reverse transcription kit for miRNA and mRNA.
-
qPCR master mix.
-
Primers for specific let-7 family members (e.g., let-7d) and target genes (e.g., SOX2, HMGA2).
-
Housekeeping gene primers for normalization (e.g., GAPDH).
-
Real-time PCR instrument.
-
-
Procedure:
-
Treat cells with the Lin28 inhibitor (e.g., 20 µM) for a specified time (e.g., 48 hours).[1]
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA from both miRNA and mRNA.
-
Set up the qPCR reactions using the appropriate primers and master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving Lin28 and a general workflow for the identification and validation of Lin28 inhibitors.
References
- 1. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - UBC Library Open Collections [open.library.ubc.ca]
- 4. mdpi.com [mdpi.com]
- 5. journals.ku.edu [journals.ku.edu]
- 6. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness | MDPI [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Lin28A promotes the proliferation and stemness of lung cancer cells via the activation of mitogen-activated protein kinase pathway dependent on microRNA let-7c - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and characterization of novel LIN28 protein inhibitors suppress stemness in neuroendocrine prostate cancer - UBC Library Open Collections [open.library.ubc.ca]
- 12. researchgate.net [researchgate.net]
Lin28-IN-2 and Let-7 Independent Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Lin28 and the let-7 family of microRNAs form a critical regulatory axis implicated in development, pluripotency, and a range of human diseases, including cancer. While the canonical pathway involves Lin28-mediated suppression of let-7 biogenesis, a growing body of evidence highlights the significance of let-7-independent functions of Lin28. These non-canonical pathways involve the direct binding of Lin28 to a cohort of mRNAs, thereby modulating their translation and influencing cellular processes such as metabolism, proliferation, and differentiation. This technical guide provides an in-depth exploration of the let-7-independent mechanisms of Lin28 and the potential for therapeutic intervention using small molecule inhibitors, with a focus on Lin28-IN-2. We present a summary of available quantitative data, detailed experimental protocols for studying the Lin28/let-7 axis, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Dual Roles of Lin28
Lin28, and its homolog Lin28B, are highly conserved RNA-binding proteins that play pivotal roles in stem cell biology and development.[1] The multifaceted nature of Lin28 stems from its ability to regulate gene expression through two distinct mechanisms:
-
Let-7-Dependent Pathway: In the canonical pathway, Lin28 binds to the terminal loop of precursor let-7 (pre-let-7) microRNAs, preventing their processing by the Dicer enzyme. This leads to the degradation of pre-let-7 and a subsequent reduction in the levels of mature let-7 miRNAs.[2][3] Since let-7 acts as a tumor suppressor by targeting oncogenes such as RAS, MYC, and HMGA2, its downregulation by Lin28 contributes to oncogenesis.[3]
-
Let-7-Independent Pathway: Beyond its role in miRNA biogenesis, Lin28 can directly bind to a specific subset of messenger RNAs (mRNAs) to regulate their translation.[4][5][6] This function is independent of let-7 and provides an additional layer of post-transcriptional gene regulation. Lin28 can enhance the translation of its target mRNAs by recruiting them to polysomes.[4] This guide will focus on these let-7-independent pathways and the implications for therapeutic targeting.
This compound: A Small Molecule Inhibitor Targeting the Zinc Knuckle Domain
This compound is a small molecule inhibitor designed to disrupt the function of both Lin28A and Lin28B.[7] It specifically targets the C-terminal zinc knuckle domain (ZKD) of Lin28, a region crucial for its interaction with RNA substrates.[2][7] By blocking this interaction, this compound is expected to inhibit both the let-7-dependent and let-7-independent activities of Lin28. This makes it a valuable tool for dissecting the multifaceted roles of Lin28 and a potential therapeutic agent for diseases driven by Lin28 overexpression.
Quantitative Data on Lin28 Inhibitors
| Inhibitor | Target Domain | Assay Type | IC50 | Reference |
| LI71 | Cold Shock Domain (CSD) | Fluorescence Polarization (let-7 binding) | 7 µM | [8] |
| LI71 | Cold Shock Domain (CSD) | Oligouridylation Assay | 27 µM | [8] |
| TPEN | Zinc Knuckle Domain (ZKD) (via Zn2+ chelation) | In vitro assay | 2.5 µM | [2] |
Let-7-Independent Signaling Pathways of Lin28
Lin28's let-7-independent functions are primarily mediated through its direct interaction with specific mRNAs, leading to the modulation of their translation. This regulation impacts a diverse range of cellular processes.
Regulation of Pluripotency Factors
Lin28 is a key factor in maintaining pluripotency in embryonic stem cells (ESCs). One of its let-7-independent mechanisms involves the direct regulation of the core pluripotency factor Oct4 . Lin28 binds to the Oct4 mRNA and enhances its translation, thereby contributing to the maintenance of the pluripotent state.[5][6]
Caption: Lin28 directly enhances Oct4 translation.
Modulation of Growth and Metabolism
Lin28 plays a significant role in regulating cellular growth and metabolism through the direct translational control of key factors. A prominent example is the Insulin-like Growth Factor 2 (IGF2) . In skeletal myoblasts, Lin28 binds to IGF2 mRNA and increases its translation, promoting muscle differentiation.[4][9][10] This highlights a let-7-independent role for Lin28 in tissue development and regeneration.
Caption: Lin28 enhances IGF2 translation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Lin28/let-7 axis and the effects of inhibitors like this compound.
Co-Immunoprecipitation (Co-IP) for Lin28 Interaction Partners
This protocol is designed to identify proteins that interact with Lin28 in a cellular context.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Lin28 antibody (and corresponding isotype control IgG)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blot reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse on ice with lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Remove the beads.
-
Immunoprecipitation: Add the anti-Lin28 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interaction partners.
Caption: Workflow for Co-Immunoprecipitation.
Polysome Profiling to Assess mRNA Translation
This technique separates mRNAs based on the number of associated ribosomes, providing a snapshot of translational activity.
Materials:
-
Lysis buffer with cycloheximide and RNase inhibitors
-
Sucrose (B13894) solutions (10-50%) for gradient preparation
-
Ultracentrifuge and tubes
-
Gradient fractionation system with UV monitor
-
RNA extraction reagents
Procedure:
-
Cell Treatment: Treat cells with cycloheximide to stall translating ribosomes on the mRNA.
-
Lysis: Lyse the cells in a specialized lysis buffer that preserves polysome integrity.
-
Sucrose Gradient Centrifugation: Layer the cell lysate onto a 10-50% sucrose gradient and centrifuge at high speed. This separates cellular components by density, with heavier polysomes migrating further down the gradient.
-
Fractionation: Carefully collect fractions from the gradient while monitoring the UV absorbance at 254 nm to identify the peaks corresponding to monosomes and polysomes.
-
RNA Extraction: Extract RNA from each fraction.
-
Analysis: Analyze the distribution of specific mRNAs (e.g., Oct4, IGF2) across the fractions using RT-qPCR to determine their translational status.
Caption: Polysome profiling experimental workflow.
Luciferase Reporter Assay for Translational Regulation
This assay is used to quantify the effect of Lin28 on the translation of a specific mRNA sequence.
Materials:
-
Luciferase reporter vector (e.g., pGL3)
-
Lin28 expression vector (or control vector)
-
Cell line for transfection (e.g., HEK293T)
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Vector Construction: Clone the 3' UTR or other putative Lin28-binding region of a target mRNA (e.g., Oct4, IGF2) downstream of the firefly luciferase gene in the reporter vector.
-
Transfection: Co-transfect the reporter vector, a Renilla luciferase control vector (for normalization), and either the Lin28 expression vector or a control vector into cells.
-
Cell Lysis and Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of Lin28 to determine its effect on translation.
Conclusion and Future Directions
The let-7-independent functions of Lin28 represent a crucial aspect of its biology, with significant implications for stem cell maintenance, development, and disease. By directly regulating the translation of a specific set of mRNAs, Lin28 exerts a powerful influence on fundamental cellular processes. Small molecule inhibitors like this compound, which target the RNA-binding activity of Lin28, hold promise as therapeutic agents for cancers and other diseases characterized by Lin28 overexpression.
Future research should focus on obtaining detailed quantitative data for inhibitors like this compound, including their IC50 values, dose-response relationships, and off-target effects. A comprehensive understanding of the full spectrum of Lin28's mRNA targets and the downstream consequences of their dysregulation will be essential for the development of effective and specific therapeutic strategies targeting the Lin28/let-7 axis and its let-7-independent pathways.
References
- 1. Molecular basis for interaction of let-7 microRNAs with Lin28 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]
- 4. Lin-28 binds IGF-2 mRNA and participates in skeletal myogenesis by increasing translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lin28-mediated post-transcriptional regulation of Oct4 expression in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lin-28 binds IGF-2 mRNA and participates in skeletal myogenesis by increasing translation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchwithrowan.com [researchwithrowan.com]
In-Depth Technical Guide: The Impact of Lin28-IN-2 on mRNA Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Lin28 is a critical regulator of developmental processes and a key factor in the progression of various cancers. Its multifaceted role in post-transcriptional gene regulation, primarily through the inhibition of let-7 microRNA biogenesis and the enhancement of specific mRNA translation, has made it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of a novel small molecule inhibitor, Lin28-IN-2 (also known as Ln268), on mRNA translation. We will delve into its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development focused on targeting RNA-binding proteins.
Introduction: The Dual Role of Lin28 in Gene Regulation
Lin28, and its paralog Lin28B, are highly conserved RNA-binding proteins that play a pivotal role in embryogenesis, pluripotency, and oncogenesis.[1][2][3] Their function is primarily characterized by two distinct mechanisms of post-transcriptional gene regulation:
-
Inhibition of let-7 miRNA Biogenesis: Lin28 binds to the terminal loop of precursor let-7 (pre-let-7) microRNAs, preventing their processing by the Dicer enzyme. This leads to the degradation of pre-let-7 and a subsequent decrease in mature let-7 levels.[1][2] Since the let-7 family of miRNAs acts as tumor suppressors by targeting oncogenes such as K-RAS, C-MYC, and HMGA2, the inhibitory action of Lin28 on let-7 biogenesis promotes cell proliferation and tumorigenesis.[1]
-
Enhancement of mRNA Translation: Independently of its role in let-7 regulation, Lin28 can directly bind to a specific subset of mRNAs and enhance their translation.[3][4][5][6][7][8][9][10][11][12][13][14] Lin28 recognizes a specific motif within these target mRNAs and is thought to recruit the RNA helicase A (RHA) to the polysomes, thereby facilitating translation initiation.[3][4][6][7][8][9][10][11][12][13][14] Key targets of Lin28-mediated translational enhancement include the insulin-like growth factor 2 (IGF-2) and the pluripotency factor Oct4, both of which are crucial for cell growth and stem cell maintenance.[3][4][5][6][7][8][9][10][11][12][13][14]
This dual functionality of Lin28 makes it a compelling target for therapeutic intervention in diseases characterized by its aberrant expression, such as cancer. Small molecule inhibitors that can disrupt the interaction of Lin28 with its RNA targets hold the potential to restore the tumor-suppressive functions of let-7 and attenuate the translation of oncogenic proteins.
This compound: A Novel Inhibitor of the Lin28-RNA Interaction
Mechanism of Action
This compound acts as a competitive inhibitor of RNA binding to the ZKD of both Lin28a and Lin28b.[15] Nuclear magnetic resonance (NMR) spectroscopy has confirmed that Ln268 perturbs the conformation of the ZKD, thereby preventing its interaction with RNA.[5][15] This disruption is expected to have two major downstream effects on mRNA translation:
-
Indirect Effect via let-7 Restoration: By inhibiting the binding of Lin28 to pre-let-7, this compound should lead to an increase in mature let-7 levels. This, in turn, would enhance the translational repression of let-7 target genes, including oncogenes like RAS and MYC.
-
Direct Effect on Lin28-Targeted mRNAs: By directly blocking the binding of Lin28 to the GGAG motif in the 5' UTR or coding regions of mRNAs such as IGF-2 and Oct4, this compound is hypothesized to reduce their translation efficiency. This would lead to a decrease in the protein levels of these key growth and pluripotency factors.
The following diagram illustrates the proposed mechanism of action for this compound.
Quantitative Data on the Efficacy of this compound
The efficacy of this compound has been evaluated through a series of biochemical and cell-based assays. The following tables summarize the key quantitative findings from the primary research.[5][15]
Table 1: Biochemical Inhibition of Lin28-RNA Interaction by this compound (Ln268)
| Assay Type | RNA Substrate | Lin28 Isoform | IC50 (µM) |
| Fluorescence Polarization | pre-let-7 | Lin28B (ZKD) | ~10-20 |
| Electrophoretic Mobility Shift Assay (EMSA) | let-7 probe | Lin28B (ZKD) | ~100-200 |
Table 2: Cellular Effects of this compound (Ln268) on Cancer Cell Lines
| Cell Line | Lin28 Expression | Assay | Endpoint | Dose Range (µM) | Effect |
| DuNE | High | Cell Proliferation | Growth Rate | 0-20 | Dose-dependent inhibition |
| DuNE | High | Spheroid Growth | Spheroid Size | 0-20 | Dose-dependent reduction |
| Ovarian Cancer Lines | High | Cell Proliferation | Growth Rate | 0-20 | Dose-dependent inhibition |
| Endometrial Cancer Lines | High | Cell Proliferation | Growth Rate | 0-20 | Dose-dependent inhibition |
| Lin28-negative cells | Low/None | Cell Proliferation | Growth Rate | 0-20 | Minimal effect |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on mRNA translation.
Polysome Profiling
Polysome profiling is a technique used to separate mRNAs based on the number of bound ribosomes, providing a snapshot of the translational activity in a cell. Treatment with a Lin28 inhibitor is expected to shift Lin28-target mRNAs from heavy polysome fractions (actively translated) to lighter fractions or monosomes (less actively translated).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., Huh7, a liver cancer cell line with high LIN28B expression) and grow to 80-90% confluency.[7]
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24-48 hours).
-
10 minutes before harvesting, add cycloheximide (B1669411) to a final concentration of 100 µg/mL to arrest ribosome translocation.[19][20][21][22][23][24]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS containing 100 µg/mL cycloheximide.[19][20][21][22][23][24]
-
Lyse cells in a polysome lysis buffer (e.g., 20mM Tris-HCl pH 7.5, 150mM NaCl, 5mM MgCl2, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).[20][21][22][23]
-
Incubate on ice for 10 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet nuclei and cell debris.[21][23]
-
-
Sucrose (B13894) Gradient Ultracentrifugation:
-
Fractionation and Analysis:
-
Fractionate the gradient from top to bottom using a fraction collector with continuous monitoring of absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.[21][23]
-
Isolate RNA from each fraction using a standard RNA extraction method (e.g., Trizol).
-
Perform RT-qPCR on the RNA from each fraction to determine the distribution of specific mRNAs (e.g., IGF-2, Oct4, and a control mRNA like GAPDH) across the gradient.
-
In Vitro Translation (IVT) Assay
IVT assays allow for the direct assessment of the effect of an inhibitor on the translation of a specific mRNA in a cell-free system.
Protocol:
-
Prepare mRNA Template:
-
Set up IVT Reaction:
-
Use a commercial rabbit reticulocyte lysate or HeLa cell lysate-based IVT kit.[1][25][27][29]
-
In a reaction tube, combine the IVT lysate, reaction mix (containing amino acids, energy source), the reporter mRNA, and recombinant Lin28 protein.
-
Add varying concentrations of this compound or vehicle (DMSO) to different reactions.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of translation inhibition at each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Heat Challenge:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification:
-
Data Analysis:
-
Plot the amount of soluble Lin28 as a function of temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion and Future Directions
This compound (Ln268) represents a promising new tool for the chemical biology and therapeutic targeting of the Lin28 pathway.[5][15] Its ability to disrupt the Lin28-RNA interaction provides a dual mechanism for impacting cancer cell biology: the restoration of the tumor-suppressive let-7 miRNA pathway and the direct inhibition of the translation of key oncogenic and pluripotency-related mRNAs. The data presented in this guide highlight its potential to inhibit the proliferation and spheroid growth of Lin28-positive cancer cells.[5][15]
Future research should focus on a more detailed characterization of the downstream effects of this compound on the translatome of cancer cells. Comprehensive polysome profiling coupled with RNA sequencing (Ribo-seq) would provide a global view of the mRNAs whose translation is affected by this inhibitor. Furthermore, in vivo studies in animal models of cancer are necessary to evaluate the therapeutic potential, pharmacokinetics, and pharmacodynamics of this compound. The detailed protocols provided herein offer a solid foundation for researchers to further investigate the intricate role of Lin28 in mRNA translation and to advance the development of novel cancer therapies targeting this critical pathway.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Pluripotency factors Lin28 and Oct4 identify a sub-population of stem cell-like cells in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.kab.ac.ug [library.kab.ac.ug]
- 5. researchgate.net [researchgate.net]
- 6. Lin-28 binds IGF-2 mRNA and participates in skeletal myogenesis by increasing translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lin28-mediated post-transcriptional regulation of Oct4 expression in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lin28 regulates BMP4 and functions with Oct4 to affect ovarian tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. Determinants of mRNA recognition and translation regulation by Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Family of Insulin-Like Growth Factor II mRNA-Binding Proteins Represses Translation in Late Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Multifaceted roles of insulin‑like growth factor 2 mRNA binding protein 2 in human cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mariia Radaeva | Advanced machine learning for Innovative Drug Discovery (AIDD) [ai-dd.eu]
- 17. Developing novel Lin28 inhibitors by computer aided drug design | Graduate School at The University of British Columbia (UBC) [grad.ubc.ca]
- 18. researchgate.net [researchgate.net]
- 19. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]
- 20. dirusciolab.com [dirusciolab.com]
- 21. researchgate.net [researchgate.net]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Small molecule-mediated inhibition of translation by targeting a native RNA G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. assets.fishersci.com [assets.fishersci.com]
- 28. Probing translation using small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. researchgate.net [researchgate.net]
- 31. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. m.youtube.com [m.youtube.com]
The Role of Lin28-IN-2 in Developmental Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Lin28 is a critical regulator of developmental timing, pluripotency, and cellular differentiation. Its dysregulation is implicated in various developmental abnormalities and cancers. This technical guide provides an in-depth overview of Lin28-IN-2 (also known as Compound Ln268), a small molecule inhibitor of Lin28. We detail its mechanism of action, provide available quantitative data, and present experimental protocols for its use in developmental biology research. This guide is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate Lin28 function in various developmental processes.
Introduction to Lin28 in Developmental Biology
Lin28, comprising two paralogs, Lin28A and Lin28B, is a highly conserved RNA-binding protein that plays a pivotal role in the post-transcriptional regulation of gene expression. It is a key factor in maintaining the pluripotency of embryonic stem cells (ESCs) and is one of the four factors that can be used to reprogram somatic cells into induced pluripotent stem cells (iPSCs)[1][2][3][4]. The expression of Lin28 is abundant in undifferentiated cells and during early embryonic development, and it progressively decreases as cells differentiate[5][6][7].
Lin28 exerts its function through two primary mechanisms:
-
Let-7-dependent pathway: Lin28 is best known for its role in blocking the biogenesis of the let-7 family of microRNAs (miRNAs)[8][9]. By binding to the terminal loop of precursor let-7 (pre-let-7), Lin28 prevents its processing by the Dicer enzyme, leading to the degradation of pre-let-7 and a subsequent reduction in mature let-7 levels[8][10]. Since let-7 miRNAs are known to promote differentiation by targeting and repressing pluripotency-related genes (such as MYC, KRAS, and HMGA2), the inhibition of let-7 by Lin28 is crucial for maintaining the undifferentiated state[10]. This reciprocal negative feedback loop between Lin28 and let-7 acts as a bistable switch that governs the transition between self-renewal and differentiation[9].
-
Let-7-independent pathway: Lin28 can also directly bind to a subset of messenger RNAs (mRNAs) to regulate their translation[7][11][12]. It has been shown to enhance the translation of genes involved in cell cycle progression, metabolism, and pluripotency, such as Oct4, cyclin A, and cyclin B[13][14]. This direct regulation of mRNA translation provides another layer of control over cellular processes critical for development.
Given its central role in developmental processes, the ability to pharmacologically modulate Lin28 activity is of great interest to researchers. Small molecule inhibitors of Lin28, such as this compound, provide a powerful tool to dissect the temporal and contextual functions of Lin28 in stem cell biology, organogenesis, and disease modeling.
This compound (Ln268): A Specific Inhibitor of the Lin28-RNA Interaction
This compound, also referred to as compound Ln268, is a novel small molecule inhibitor designed to specifically disrupt the function of both Lin28A and Lin28B[15][16][17].
Mechanism of Action
Lin28 proteins possess two key RNA-binding domains: a cold shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD)[11][12]. The ZKD is crucial for the specific recognition of a "GGAG" motif present in the terminal loop of pre-let-7 RNAs[9][18]. This compound was developed through computer-aided drug design to target this ZKD[15]. By binding to the ZKD, this compound perturbs its conformation, thereby blocking the interaction between Lin28 and its RNA substrates, including pre-let-7[15]. This disruption of the Lin28-RNA interaction leads to the restoration of let-7 processing and a subsequent increase in mature let-7 levels, which can then promote cellular differentiation.
Quantitative Data
The primary characterization of this compound (Ln268) has been performed in the context of cancer cell lines that overexpress Lin28. The available quantitative data should be considered as a starting point for determining the optimal concentration for developmental biology studies, and researchers are encouraged to perform dose-response experiments for their specific cell type and application.
| Parameter | Cell Line | Value | Time Point | Reference |
| IC50 (Cell Growth) | DuNE (Neuroendocrine Prostate Cancer) | 2.5 µM | 72 hours | [19][20] |
| Spheroid Growth Inhibition | DuNE (Neuroendocrine Prostate Cancer) | 100% inhibition at 100 µM | Not specified | [19][20] |
Note: Further quantitative data, such as EC50 for the induction of differentiation markers in embryonic stem cells or organoids, are not yet publicly available and will need to be determined empirically.
Experimental Protocols
The following protocols are adapted from the methodologies used in the initial characterization of this compound and can be modified for developmental biology applications.
Cell Culture and Treatment with this compound
This protocol provides a general guideline for treating adherent cells, such as embryonic stem cells or differentiating progenitors, with this compound.
-
Cell Seeding: Plate cells at a density appropriate for the specific cell type and duration of the experiment. For example, for a 72-hour proliferation assay, a lower seeding density would be used compared to a 24-hour signaling study.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C, protected from light.
-
Treatment: The day after seeding, or once cells have adhered, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell type and desired effect.
-
Control: Treat a parallel set of cells with the same concentration of the vehicle (e.g., DMSO) as a negative control.
-
Incubation: Incubate the cells for the desired duration of the experiment. The medium containing this compound or vehicle should be refreshed according to the normal media change schedule for the specific cell type.
Cell Proliferation Assay
This assay can be used to determine the effect of this compound on the proliferation of pluripotent stem cells or progenitor cells.
-
Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells per well).
-
Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 3.1.
-
Monitoring Proliferation: Monitor cell proliferation over time using a live-cell imaging system (e.g., Incucyte) to measure confluence, or by using endpoint assays such as MTS or CellTiter-Glo at specific time points (e.g., 24, 48, 72 hours).
-
Data Analysis: Normalize the proliferation data to the vehicle-treated control and plot the results to determine the IC50 for cell growth inhibition.
Spheroid Formation and Growth Assay
This protocol is useful for assessing the effect of this compound on the self-renewal and growth of stem cells or progenitors in a 3D culture system, such as embryoid bodies or organoids.
-
Cell Suspension: Prepare a single-cell suspension of the cells of interest.
-
Seeding in ULA plates: Seed a defined number of cells (e.g., 500-10,000 cells per well) in ultra-low attachment (ULA) 96-well round-bottom plates in the appropriate culture medium[13][21].
-
Treatment: Add this compound or vehicle control to the wells at the desired concentrations.
-
Spheroid Formation: Centrifuge the plates at a low speed (e.g., 100 x g) for a few minutes to facilitate cell aggregation at the bottom of the well[10].
-
Culture and Monitoring: Culture the spheroids for several days (e.g., 7-14 days), changing the medium with fresh inhibitor every 2-3 days. Monitor spheroid formation and measure their size (diameter) at regular intervals using brightfield microscopy and image analysis software.
-
Viability Assessment: At the end of the experiment, spheroid viability can be assessed using a 3D-compatible assay such as CellTiter-Glo 3D[21].
Analysis of let-7 miRNA Levels by qRT-PCR
This protocol allows for the quantification of mature let-7 miRNA levels to confirm the on-target effect of this compound.
-
Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle as described in Protocol 3.1 for a suitable duration (e.g., 24-48 hours). Extract total RNA, including small RNAs, using a method such as TRIzol or a dedicated miRNA isolation kit.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for the let-7 miRNA of interest or a poly(A) tailing-based method[14][15][22]. This is a critical step for the specific and sensitive detection of mature miRNAs.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific for the mature let-7 sequence and a universal reverse primer that binds to the RT primer sequence. Use a SYBR Green or TaqMan-based detection method[15][23].
-
Data Analysis: Normalize the expression of the target let-7 miRNA to a suitable endogenous small RNA control (e.g., U6 snRNA). Calculate the fold change in let-7 expression in this compound-treated cells compared to vehicle-treated cells.
Visualizing Workflows and Pathways
General Experimental Workflow for Characterizing this compound in a Developmental Context
The following diagram outlines a logical workflow for researchers beginning to work with this compound in a new developmental model system, such as a specific type of stem cell or during a directed differentiation protocol.
The Lin28/let-7 Signaling Pathway
This diagram illustrates the core components of the Lin28/let-7 signaling axis, a critical pathway in developmental biology.
Concluding Remarks
This compound (Ln268) represents a valuable chemical probe for the study of Lin28 function in developmental biology. By specifically targeting the zinc knuckle domain of Lin28 and disrupting its interaction with RNA, this inhibitor allows for the temporal and dose-dependent modulation of the Lin28/let-7 axis and other Lin28-mediated processes. The experimental protocols and workflows provided in this guide offer a starting point for researchers to investigate the multifaceted roles of Lin28 in stem cell maintenance, differentiation, and the formation of complex tissues and organoids. As with any small molecule inhibitor, careful dose-response studies and on-target validation are crucial for the robust interpretation of experimental results. Future studies utilizing this compound in various developmental models will undoubtedly provide deeper insights into the intricate regulatory networks governed by this essential RNA-binding protein.
References
- 1. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]
- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. takarabio.com [takarabio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gregory Lab discoveries in the LIN28/LET-7-Axis [umassmed.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Lin28 is induced in primed embryonic stem cells and regulates let-7-independent events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dispendix.com [dispendix.com]
- 14. Detection of let-7a microRNA by real-time PCR in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. researchgate.net [researchgate.net]
- 21. corning.com [corning.com]
- 22. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
The Impact of Lin28-IN-2 on Cell Differentiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of Lin28-IN-2 (Ln268)
Lin28 proteins possess two key RNA-binding domains: a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD).[4] The ZKD specifically recognizes a conserved GGAG motif in the terminal loop of let-7 precursor miRNAs. This interaction is crucial for the recruitment of terminal uridylyltransferases (TUTases) by Lin28A, which leads to the oligouridylation and subsequent degradation of pre-let-7. Lin28B, which is often localized to the nucleus, can also sequester primary let-7 transcripts, preventing their processing.[4]
Quantitative Data on this compound (Ln268)
The following tables summarize the available quantitative data on the effects of this compound (Ln268) from preclinical studies.
Table 1: In Vitro Efficacy of this compound (Ln268)
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | DuNE (Lin28B-positive) | IC50 (72h) | 2.5 µM | [5] |
| Spheroid Growth Inhibition | 3D Neuroendocrine Prostate Cancer (NEPC) model | Inhibition at 100 µM | 100% | [5] |
Table 2: Effect of this compound (Ln268) on Gene Expression
| Cell Line | Treatment | Target Gene | Change in mRNA Level | Reference |
| DuNE | Ln268 | CHGA | Decrease | [5] |
| DuNE | Ln268 | CHGB | Decrease | [5] |
| DuNE | Ln268 | SYP | Decrease | [5] |
| DuNE | Ln268 | SCGN | Decrease | [5] |
| DuNE | Ln268 | OCT3/4 | Decrease | [5] |
| DuNE | Ln268 | NANOG | Decrease | [5] |
| DuNE | Ln268 | ID4 | Decrease | [5] |
| DuNE | Ln268 | FOXC1 | Decrease | [5] |
| DuNE | Ln268 | ALDH1A2 | Decrease | [5] |
| DuNE | Ln268 | FOXO3 | Decrease | [5] |
Signaling Pathways Modulated by this compound
This compound primarily impacts the Lin28/let-7 signaling pathway . By inhibiting Lin28, it restores the tumor-suppressive functions of the let-7 microRNA family. This, in turn, affects several downstream pathways crucial for cell differentiation and proliferation.
Beyond the canonical let-7 pathway, Lin28 can also regulate gene expression independently of let-7 by directly binding to and modulating the translation of various mRNAs. These targets are often involved in metabolic pathways and cell cycle control. Inhibition of Lin28 by this compound is expected to also affect these let-7-independent functions.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of Lin28 inhibitors like this compound on cell differentiation. Specific details should be optimized for the cell lines and reagents used.
Cell Culture and Treatment
-
Cell Lines: Utilize cell lines with endogenous expression of Lin28A or Lin28B (e.g., DuNE for Lin28B, IGROV1 for Lin28A) and a corresponding Lin28-negative control or knockout cell line.
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C and 5% CO2.
-
Inhibitor Treatment: Prepare a stock solution of this compound (Ln268) in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations of the inhibitor to determine the optimal dose for the desired effect. Include a vehicle control (DMSO) in all experiments.
Western Blot Analysis
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Lin28, differentiation markers (e.g., β-III-tubulin for neuronal, GFAP for glial), pluripotency markers (e.g., OCT4, SOX2, NANOG), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit. For microRNA analysis, use a method that efficiently captures small RNAs.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit. For microRNA, use a specific reverse transcription kit with stem-loop primers for mature miRNA quantification.
-
qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with specific primers for target genes (e.g., let-7 family members, Lin28, and differentiation markers).
-
Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, U6 snRNA for miRNAs) and calculate the relative fold change using the ΔΔCt method.
Spheroid Formation Assay
-
Cell Seeding: Seed a single-cell suspension in ultra-low attachment plates at a density of 500-2000 cells per well in the presence of this compound or vehicle control.
-
Spheroid Formation: Allow spheroids to form over 3-7 days.
-
Analysis: Monitor spheroid formation and measure spheroid diameter and number daily using an inverted microscope. At the end of the experiment, assess cell viability within the spheroids using a 3D cell viability assay (e.g., CellTiter-Glo® 3D).
Conclusion
This compound (Ln268) represents a promising small molecule inhibitor of the Lin28/let-7 pathway with demonstrated preclinical activity in suppressing cancer cell proliferation and promoting a more differentiated phenotype. Its mechanism of action, targeting the zinc knuckle domain of Lin28, provides a clear rationale for its effects on let-7 biogenesis and downstream signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of targeting the Lin28/let-7 axis to modulate cell differentiation in various disease contexts. Further studies are warranted to fully elucidate the pharmacodynamics and in vivo efficacy of this compound.
References
Lin28-IN-2: A Technical Guide to its Role in the Regulation of Alternative Splicing
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The RNA-binding protein Lin28 is a critical regulator of gene expression, implicated in pluripotency, development, and oncogenesis. While its role in inhibiting the biogenesis of the let-7 family of microRNAs is well-established, a growing body of evidence highlights a distinct, let-7-independent function of Lin28 in the regulation of alternative splicing. This is primarily achieved through its direct interaction with messenger RNAs (mRNAs) and the modulation of splicing factor abundance and activity. Lin28-IN-2, a novel small molecule inhibitor, has emerged as a valuable tool to probe the functions of Lin28. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential utility in studying and therapeutically targeting the alternative splicing events regulated by Lin28.
Introduction to Lin28 and Alternative Splicing
Lin28 and its paralog Lin28B are highly conserved RNA-binding proteins that play pivotal roles in developmental timing and cellular differentiation.[1][2] Their functions extend beyond the canonical inhibition of let-7 miRNA processing to include direct regulation of mRNA translation and stability.[3] A significant aspect of this let-7-independent activity is the control of alternative splicing, a fundamental process that generates a vast diversity of proteins from a limited number of genes.
Lin28 influences alternative splicing by binding to specific GGAGA motifs within target pre-mRNAs and by modulating the protein levels of key splicing factors, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[4][5] Dysregulation of Lin28-mediated splicing has been implicated in various diseases, including cancer, where it can contribute to tumorigenesis and therapeutic resistance.[6][7]
This compound: A Specific Inhibitor of Lin28
This compound (also known as Ln268) is a recently developed small molecule inhibitor designed to specifically target Lin28.[2][8] Its development through computer-aided drug design (CADD) has provided a potent chemical probe to investigate the multifaceted roles of Lin28.
Mechanism of Action
This compound functions by disrupting the interaction between Lin28 and its target RNAs.[2][9] Specifically, it targets the zinc knuckle domain (ZKD) of both Lin28A and Lin28B, a critical domain for RNA binding.[2][9] By binding to the ZKD, this compound perturbs the conformation of this domain, thereby blocking its ability to bind to the GGAG motifs present in target RNAs, including pre-let-7 and mRNAs subject to alternative splicing regulation.[2][4][9]
Quantitative Data for Lin28 Inhibitors
The development of Lin28 inhibitors has been facilitated by various biochemical and biophysical assays. The following table summarizes quantitative data for this compound (Ln268) and related compounds from the discovery study.
| Compound ID | Fluorescence Polarization (FP) IC50 (µM) | Electrophoretic Mobility Shift Assay (EMSA) | Notes | Reference |
| This compound (Ln268) | 4.5 | Effective | Lead compound, derived from Ln15. Shows improved properties. | [2] |
| Ln15 | 10.2 | Effective | Parent compound for Ln268. | [2] |
| Ln7 | 1.8 | Effective | One of the lead compounds from the initial screen. | [10] |
| Ln115 | 3.5 | Effective | Another lead compound from the initial screen. | [10] |
This compound and the Regulation of Alternative Splicing
While direct studies on the effect of this compound on alternative splicing are yet to be published, its mechanism of action allows for strong inferences based on the known functions of Lin28. By inhibiting the RNA-binding activity of Lin28, this compound is expected to reverse the splicing changes induced by Lin28 overexpression.
Lin28 is known to regulate the alternative splicing of numerous genes, in part by controlling the protein levels of splicing factors.[7][11] For example, Lin28 can enhance the translation of certain splicing regulators.[11] Therefore, treatment with this compound would be predicted to:
-
Alter the splicing patterns of Lin28 target genes: This could involve promoting or repressing the inclusion of specific exons.
-
Modulate the protein levels of Lin28-regulated splicing factors: By inhibiting Lin28's ability to bind to the mRNAs of these factors, this compound could lead to a decrease in their translation.
Experimental Protocols
Investigating the effects of this compound on alternative splicing requires a combination of biochemical and cell-based assays.
Characterization of this compound Activity
5.1.1. Fluorescence Polarization (FP) Assay
This assay is used to quantify the binding affinity of Lin28 to an RNA probe and to determine the IC50 of inhibitors like this compound.
-
Principle: A fluorescently labeled RNA probe (e.g., pre-let-7) is incubated with recombinant Lin28 protein. The binding of the larger protein to the small probe causes a decrease in the rotational speed of the probe, leading to an increase in the polarization of the emitted light. An inhibitor will compete with the RNA for binding to Lin28, resulting in a decrease in fluorescence polarization.
-
Protocol Outline:
-
Synthesize or purchase a fluorescently labeled RNA probe corresponding to a Lin28 binding site.
-
Purify recombinant Lin28 protein (specifically the ZKD or the full-length protein).
-
In a multi-well plate, serially dilute this compound.
-
Add a constant concentration of Lin28 protein and the fluorescent RNA probe to each well.
-
Incubate to allow binding to reach equilibrium.
-
Measure fluorescence polarization using a suitable plate reader.
-
Plot the polarization values against the inhibitor concentration to determine the IC50.
-
5.1.2. Electrophoretic Mobility Shift Assay (EMSA)
EMSA provides a qualitative or semi-quantitative assessment of the disruption of the Lin28-RNA complex by an inhibitor.
-
Principle: An RNA probe (which can be radiolabeled or fluorescently labeled) is incubated with Lin28 protein. The protein-RNA complex will migrate slower than the free RNA probe on a non-denaturing polyacrylamide gel. An effective inhibitor will reduce the amount of the shifted complex.
-
Protocol Outline:
-
Prepare a labeled RNA probe.
-
Incubate the probe with recombinant Lin28 protein in the presence of varying concentrations of this compound.
-
Run the samples on a non-denaturing polyacrylamide gel.
-
Visualize the bands (e.g., by autoradiography or fluorescence imaging).
-
A decrease in the intensity of the shifted band with increasing inhibitor concentration indicates inhibition.
-
Analysis of Alternative Splicing
5.2.1. Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
RT-PCR is a targeted approach to validate changes in the splicing of specific genes.[12][13]
-
Principle: Cells are treated with this compound or a vehicle control. RNA is extracted, reverse transcribed to cDNA, and then PCR is performed using primers that flank a specific alternative splicing event. The resulting PCR products corresponding to different splice isoforms can be resolved by gel electrophoresis.
-
Protocol Outline:
-
Culture cells of interest and treat with a range of this compound concentrations for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform PCR using primers designed to amplify across the alternative exon.
-
Separate the PCR products on an agarose (B213101) or polyacrylamide gel.
-
Visualize and quantify the bands corresponding to the included and excluded isoforms. A change in the ratio of these bands between treated and untreated samples indicates a change in alternative splicing.[12][13]
-
5.2.2. RNA-Sequencing (RNA-Seq)
RNA-Seq provides a global, unbiased view of changes in alternative splicing across the entire transcriptome.[14]
-
Principle: Similar to RT-PCR, cells are treated with the inhibitor. Total RNA is then isolated, and next-generation sequencing is used to sequence the entire transcriptome. Bioinformatic analysis can then identify changes in exon usage, intron retention, and other splicing events.
-
Protocol Outline:
-
Treat cells with this compound and a control.
-
Extract high-quality total RNA.
-
Prepare RNA-Seq libraries (e.g., by poly(A) selection or ribosomal RNA depletion).
-
Sequence the libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use specialized bioinformatics tools (e.g., rMATS, SUPPA2) to identify and quantify differential splicing events between the treated and control samples.[15]
-
5.2.3. Splicing Reporter Assays
These assays utilize engineered minigenes to monitor the splicing of a specific exon in a high-throughput manner.[2][16]
-
Principle: A reporter construct is created that contains an alternative exon and its flanking intronic sequences placed between two exons of a reporter gene (e.g., encoding two different fluorescent proteins). The splicing of the alternative exon results in a frameshift that determines which fluorescent protein is expressed.
-
Protocol Outline:
-
Design and construct a splicing reporter minigene for a known Lin28-regulated splicing event.
-
Transfect the reporter plasmid into cells.
-
Treat the cells with a library of compounds, including this compound.
-
Measure the expression of the two fluorescent proteins using high-content imaging or flow cytometry.
-
A change in the ratio of the two fluorescent signals indicates a modulation of splicing.
-
Conclusion and Future Directions
This compound represents a significant advancement in the toolset available to researchers studying the diverse functions of Lin28. While its effects on cancer cell proliferation via the let-7 pathway are being actively investigated, its utility in dissecting the let-7-independent role of Lin28 in alternative splicing holds immense promise. Future studies employing this compound in combination with global transcriptomic analyses will be crucial to fully elucidate the landscape of splicing events under the control of Lin28 and to explore the therapeutic potential of targeting this pathway in diseases characterized by aberrant splicing.
References
- 1. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High Throughput Assay to Identify Small Molecule Modulators of Alternative pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Screening Method to Identify Alternative Splicing Regulators | Springer Nature Experiments [experiments.springernature.com]
- 5. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Lin28 Induces Resistance to Anti-Androgens Via Promotion of AR Splice Variant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LIN28 binds messenger RNAs at GGAGA motifs and regulates splicing factor abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. RNA-seq reveals novel mechanistic targets of withaferin A in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. par.nsf.gov [par.nsf.gov]
- 16. HCS-Splice: A High-Content Screening Method to Advance the Discovery of RNA Splicing-Modulating Therapeutics [mdpi.com]
Lin28-IN-2 in Cellular Reprogramming: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the role of Lin28 inhibitors, with a focus on Lin28-IN-2 and other key small molecules, in the context of cellular reprogramming. It covers the core mechanism of the Lin28/let-7 pathway, quantitative data for representative inhibitors, and detailed experimental protocols relevant to the application of these compounds in generating induced pluripotent stem cells (iPSCs).
Introduction: The Lin28/let-7 Axis in Pluripotency and Reprogramming
The RNA-binding protein Lin28 is a critical regulator of pluripotency and cellular differentiation.[1] It is a key factor in the generation of iPSCs from somatic cells.[2] Lin28 exerts its effects primarily through the negative regulation of the let-7 family of microRNAs.[1] This interaction forms a bistable switch: high levels of Lin28 maintain a pluripotent, undifferentiated state, while high levels of let-7 promote differentiation.[3]
The Lin28 family consists of two paralogs, Lin28A and Lin28B, which inhibit let-7 biogenesis through distinct mechanisms.[4] Lin28A, located in the cytoplasm, binds to the terminal loop of precursor let-7 (pre-let-7) and recruits the TUTase ZCCHC11. This results in the polyuridylation of pre-let-7, marking it for degradation and thus blocking the production of mature let-7.[4] Lin28B can act in the nucleus by sequestering primary let-7 (pri-let-7) and preventing its processing by the Microprocessor complex.[4]
By inhibiting let-7, Lin28 de-represses the translation of various oncogenes and developmental genes that are targets of let-7, such as MYC, RAS, and HMGA2, thereby promoting self-renewal and blocking differentiation.[5] The ability of small molecules to inhibit the Lin28-let-7 interaction presents a powerful tool for manipulating cell fate and enhancing the efficiency of cellular reprogramming.[4][6]
Lin28 Inhibitors: A Quantitative Overview
Several small molecule inhibitors targeting the Lin28-let-7 interaction have been identified. While specific quantitative data and detailed cellular reprogramming studies for this compound are emerging, other well-characterized inhibitors such as LI71 and C1632 provide valuable insights into the potential applications and efficacy of this class of compounds.
This compound (Compound Ln268) is a recently identified inhibitor that blocks the binding of the zinc finger domain (ZKD) of both Lin28A and Lin28B to their RNA substrates. It has been shown to inhibit the proliferation of Lin28-positive cancer cells and the growth of spheroids.[7]
The following tables summarize the available quantitative data for key Lin28 inhibitors.
| Inhibitor | Target | Mechanism of Action | IC50 Value | Reference |
| This compound | Lin28A/B ZKD | Blocks binding of the zinc finger domain to RNA substrates. | Not yet reported | [7] |
| LI71 | Lin28 CSD | Competitively blocks the interaction between Lin28 and the let-7 precursor by binding to the cold shock domain. | 7 µM (Lin28:let-7 binding) | [8][9] |
| Abolishes LIN28-mediated oligouridylation of the let-7 precursor. | 27 µM | [8][9] | ||
| C1632 | Lin28 | Inhibits the interaction between Lin28 and let-7 precursor RNA. | 8 µM (in a competition ELISA) | [10] |
| Inhibits clonogenic growth of various cancer cell lines. | 20-42 µM |
Signaling Pathways and Experimental Workflows
The Lin28/let-7 Signaling Pathway
The core of Lin28's function in maintaining pluripotency lies in its inhibition of the let-7 microRNA family. The following diagram illustrates this key signaling pathway.
Caption: The Lin28/let-7 signaling pathway in the regulation of cellular differentiation.
Experimental Workflow for Cellular Reprogramming using a Lin28 Inhibitor
The generation of iPSCs from somatic cells, such as human fibroblasts, can be enhanced by the inclusion of small molecules that target key signaling pathways. The following diagram outlines a general workflow for cellular reprogramming incorporating a Lin28 inhibitor.
Caption: A generalized workflow for induced pluripotent stem cell (iPSC) generation using a Lin28 inhibitor.
Experimental Protocols
The following are detailed methodologies for key experiments related to the use of Lin28 inhibitors in cellular reprogramming studies. These protocols are based on established methods and can be adapted for the use of specific inhibitors like this compound.
iPSC Generation from Human Fibroblasts using a Small Molecule Cocktail
This protocol describes the generation of iPSCs from human fibroblasts using episomal vectors for the delivery of reprogramming factors, supplemented with a cocktail of small molecules including a Lin28 inhibitor.
Materials:
-
Human dermal fibroblasts
-
Fibroblast medium (DMEM, 10% FBS, 1% Pen-Strep)
-
Episomal iPSC Reprogramming Vectors (containing OCT4, SOX2, KLF4, L-MYC, LIN28, and SV40LT)[11]
-
Transfection reagent (e.g., electroporation system)
-
N2B27 medium
-
bFGF
-
Small molecule cocktail:
-
Gelatin-coated plates
-
iPSC picking tools
Procedure:
-
Cell Culture: Culture human fibroblasts in fibroblast medium. Ensure cells are healthy and actively dividing before transfection.
-
Transfection: On the day of transfection, harvest the fibroblasts and transfect with the episomal reprogramming vectors according to the manufacturer's protocol (e.g., electroporation).
-
Recovery: Plate the transfected cells onto gelatin-coated plates in fibroblast medium and allow them to recover overnight.
-
Induction of Reprogramming: The following day, replace the fibroblast medium with N2B27 medium supplemented with bFGF and the small molecule cocktail, including the Lin28 inhibitor at the desired concentration.
-
Medium Change: Change the medium every 2 days, replenishing with fresh N2B27, bFGF, and the small molecule cocktail.
-
Colony Emergence: Monitor the plates for the appearance of iPSC-like colonies, which typically emerge between days 15 and 20.[12]
-
Colony Picking and Expansion: Once colonies are large enough, manually pick them and transfer them to new gelatin-coated plates for expansion in iPSC medium without the small molecule cocktail.
-
Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, TRA-1-60) and differentiation potential.
Fluorescence Polarization (FP) Assay for Lin28-RNA Interaction
This assay can be used to quantify the inhibitory effect of small molecules on the interaction between Lin28 and let-7 precursor RNA.[13]
Materials:
-
Recombinant Lin28 protein
-
Fluorescently labeled let-7 precursor RNA (e.g., 5'-FAM-labeled)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
Lin28 inhibitor (e.g., this compound, LI71)
-
384-well black plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Dilute the recombinant Lin28 protein and fluorescently labeled let-7 precursor RNA to the desired concentrations in the assay buffer. Prepare a serial dilution of the Lin28 inhibitor.
-
Assay Setup: In a 384-well plate, add the Lin28 protein and the Lin28 inhibitor at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the inhibitor to bind to the protein.
-
Initiate Reaction: Add the fluorescently labeled let-7 precursor RNA to all wells to initiate the binding reaction.
-
Equilibration: Incubate the plate for another period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
Quantitative RT-PCR for Mature let-7 Levels
This protocol is used to assess the functional effect of a Lin28 inhibitor on the levels of mature let-7 miRNA in cells.
Materials:
-
Cells of interest (e.g., fibroblasts undergoing reprogramming, cancer cell lines)
-
Lin28 inhibitor
-
RNA extraction kit (miRNA-specific)
-
miRNA reverse transcription kit
-
TaqMan miRNA assays for specific let-7 family members and a reference small RNA (e.g., RNU6B)
-
Real-time PCR system
Procedure:
-
Cell Treatment: Treat the cells with the Lin28 inhibitor at various concentrations for a specified period (e.g., 48 hours). Include a vehicle-only control.
-
RNA Extraction: Harvest the cells and extract total RNA, including the small RNA fraction, using a suitable kit.
-
Reverse Transcription: Perform reverse transcription on the extracted RNA using a miRNA-specific reverse transcription kit and primers for the let-7 miRNAs of interest and the reference small RNA.
-
qPCR: Perform real-time PCR using the TaqMan miRNA assays and a real-time PCR system.
-
Data Analysis: Calculate the relative expression levels of the mature let-7 miRNAs using the ΔΔCt method, normalizing to the reference small RNA and comparing to the vehicle-treated control.
Conclusion
Lin28 inhibitors, including the emerging compound this compound, represent a promising class of small molecules for enhancing the efficiency and fidelity of cellular reprogramming. By targeting the fundamental Lin28/let-7 axis, these inhibitors can modulate the balance between pluripotency and differentiation, thereby facilitating the generation of iPSCs. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to explore the utility of Lin28 inhibitors in their own cellular reprogramming studies and to further advance the field of regenerative medicine. Further research into the specific effects and optimal usage of this compound will be crucial in fully realizing its potential.
References
- 1. Gregory Lab discoveries in the LIN28/LET-7-Axis [umassmed.edu]
- 2. New Insights on How the Reprogramming Factor LIN28 Regulates Its Targets | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 3. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NANOG and LIN28 dramatically improve human cell reprogramming by modulating LIN41 and canonical WNT activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01945E [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Generation of Human Induced Pluripotent Stem Cells (hiPSCs) from Fibroblasts using Episomal Vectors | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Induced Pluripotent Stem Cell Reprogramming Protocols [sigmaaldrich.com]
- 13. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]
Lin28-IN-2: A Chemical Probe for Interrogating Lin28 Biology
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-binding protein Lin28, along with its paralog Lin28B, has emerged as a critical regulator of stem cell pluripotency, developmental timing, and oncogenesis.[1][2] A primary mechanism of Lin28 function is the post-transcriptional suppression of the let-7 family of microRNAs, which act as tumor suppressors by targeting key oncogenes such as MYC, RAS, and HMGA2.[3][4] Lin28 binds to the terminal loop of let-7 precursors (pre-let-7), preventing their processing by the Dicer enzyme and promoting their degradation.[5] This inhibition of let-7 maturation allows for the sustained expression of oncogenes, driving cellular proliferation and maintaining a stem-cell-like state. Given its central role in cancer stem cell biology and therapy resistance, Lin28 represents a compelling therapeutic target.[2][6]
This technical guide focuses on Lin28-IN-2 (also known as Compound Ln268 ), a novel small-molecule inhibitor developed as a chemical probe to investigate Lin28 biology and explore its therapeutic potential.[1] this compound was identified through computer-aided drug design (CADD) and has been shown to be a potent inhibitor of both Lin28A and Lin28B.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
Lin28 proteins feature two key RNA-binding domains: a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD). Both domains are required for high-affinity binding to pre-let-7.[3][7] The ZKD specifically recognizes a conserved GGAG motif in the pre-let-7 stem-loop.[7]
This compound was designed to disrupt the interaction between the Lin28 ZKD and its RNA substrate.[1] Nuclear magnetic resonance (NMR) spectroscopy has confirmed that this compound directly engages the ZKD, perturbing its conformation.[1] By blocking this critical interaction, this compound prevents the recruitment of the pre-let-7 substrate, thereby rescuing its processing into mature, functional let-7 miRNA. The restored let-7 then re-establishes suppression of its downstream oncogenic targets.[1]
Data Presentation: Quantitative Analysis of this compound
The following table summarizes the available quantitative data for this compound (Ln268) and other relevant Lin28 inhibitors for comparative purposes.
| Compound | Target Domain | Assay Type | Cell Line | IC50 / EC50 | Reference |
| This compound (Ln268) | ZKD | Cell Proliferation | DuNE | ~2.5 µM (at 72 hrs) | [8] |
| This compound (Ln268) | ZKD | Spheroid Growth | DuNE | 100% inhibition at 100 µM | [8] |
| LI71 | CSD | Lin28:let-7 Binding | (Biochemical) | 7 µM | [9] |
| C1632 | Not specified | Lin28A:pre-let-7a-2 Binding | (Biochemical) | 8 µM | [10] |
| Ln7 | ZKD | FP Assay (Lin28A ZKD) | (Biochemical) | 27.4 µM | [2] |
| Ln15 | ZKD | FP Assay (Lin28A ZKD) | (Biochemical) | 9.1 µM | [2] |
| Ln115 | ZKD | FP Assay (Lin28A ZKD) | (Biochemical) | 12.2 µM | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of findings. The following are representative protocols for key experiments used to characterize this compound and other Lin28 inhibitors.
Fluorescence Polarization (FP) Assay for Lin28-RNA Binding
Principle: This biochemical assay measures the disruption of the interaction between a fluorescently labeled RNA probe (e.g., pre-let-7) and the Lin28 protein (or its ZKD domain) by a small molecule inhibitor. Binding of the larger protein to the small fluorescent probe slows its rotation, increasing the polarization of emitted light. An effective inhibitor will displace the probe, decreasing the polarization.[9]
Protocol:
-
Reagents:
-
Purified recombinant Lin28 ZKD protein.
-
FAM-labeled pre-let-7 RNA probe.
-
Assay Buffer: 20 mM HEPES-NaOH (pH 7.4), 2 mM DTT, 3 mM MgCl₂, 0.05% NP-40.[2]
-
This compound (or other test compounds) dissolved in DMSO.
-
-
Procedure:
-
Prepare a reaction mixture in a 384-well, black, non-binding plate containing the FAM-labeled pre-let-7 probe (e.g., 1 nM final concentration) and the Lin28 ZKD protein (e.g., 10 µM final concentration) in assay buffer.[2]
-
Add this compound at a range of concentrations (e.g., from 1 nM to 200 µM).[2] Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Include controls:
-
Positive Control (Maximum Polarization): Protein + Probe + DMSO.
-
Negative Control (Minimum Polarization): Probe + DMSO (no protein).
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).[11]
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).[2]
-
Electrophoretic Mobility Shift Assay (EMSA)
Principle: EMSA is a gel-based technique used to detect protein-nucleic acid interactions. A protein-RNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free RNA probe, resulting in a "shifted" band. A successful inhibitor will reduce the formation of this complex, leading to a decrease in the intensity of the shifted band.[12]
Protocol:
-
Reagents:
-
Purified recombinant Lin28 ZKD protein.
-
IRDye-labeled or ³²P-labeled pre-let-7 RNA probe.[2]
-
Binding Buffer: 20 mM HEPES-NaOH (pH 7.4), 2 mM DTT, 3 mM MgCl₂, 0.05% NP-40, protease inhibitors, and 0.1 µg poly[dI:dC] (as a non-specific competitor).[2]
-
This compound (or other test compounds) dissolved in DMSO.
-
6x glycerol (B35011) loading dye (non-denaturing).
-
-
Procedure:
-
Prepare binding reactions in a total volume of 20 µL.
-
Incubate Lin28 ZKD protein (e.g., 0.5 µM) with varying concentrations of this compound (e.g., 100-1200 µM) in binding buffer for 15-30 minutes at room temperature.[2]
-
Add the labeled RNA probe (e.g., 10 nM) to the reaction mixture.[2]
-
Include controls:
-
Probe Only: Labeled probe without protein.
-
Positive Control: Protein + Labeled Probe + DMSO.
-
Competition Control: Protein + Labeled Probe + excess unlabeled probe.
-
-
Incubate the reactions for 30 minutes at 37°C.[2]
-
Add loading dye and load the samples onto a 4% non-denaturing polyacrylamide gel in 0.5x TBE buffer.[2]
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
-
Visualization:
-
For fluorescently labeled probes, visualize the bands using an infrared imaging system (e.g., Li-Cor Odyssey).[2]
-
For radiolabeled probes, expose the dried gel to a phosphor screen or X-ray film.
-
Cancer Cell Spheroid Growth Assay
Principle: This cell-based assay assesses the ability of an inhibitor to affect the growth of cancer cells in a 3D culture model, which more closely mimics an in vivo tumor microenvironment than traditional 2D culture.
Protocol:
-
Cell Culture:
-
Culture Lin28-positive cancer cells (e.g., DuNE) and Lin28-negative control cells (e.g., DU145) under standard conditions.[1]
-
-
Spheroid Formation:
-
Harvest a single-cell suspension of the cancer cells.
-
Seed the cells into ultra-low attachment 96-well plates at a desired density (e.g., 1,000-5,000 cells/well) in the appropriate culture medium.[13]
-
Centrifuge the plates briefly (e.g., 250 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.[13]
-
Incubate for 24-72 hours to allow for spheroid formation.[13]
-
-
Inhibitor Treatment:
-
Once uniform spheroids have formed, treat them with a range of concentrations of this compound or vehicle control (DMSO).
-
Culture the spheroids for an extended period (e.g., up to 192 hours), replacing the media with fresh inhibitor-containing media every 2-3 days.[1]
-
-
Analysis:
-
Monitor spheroid growth over time by capturing brightfield images using an automated incubator-microscope system (e.g., Incucyte).[1]
-
Measure the area or diameter of the spheroids using image analysis software.
-
Plot the spheroid size versus time for each treatment condition to assess the inhibitory effect on 3D growth.[1]
-
Mandatory Visualizations
Signaling Pathway
Caption: The Lin28/let-7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for the validation of a chemical probe like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
The Role of Lin28-IN-2 in Regulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Lin28 is a critical regulator of gene expression, playing pivotal roles in developmental timing, pluripotency, and oncogenesis. Its primary mechanism of action involves the post-transcriptional suppression of the let-7 family of microRNAs, which are potent tumor suppressors. The aberrant re-expression of Lin28 in various cancers has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Lin28-IN-2 (also known as Compound Ln268), a small molecule inhibitor of Lin28. We will delve into its mechanism of action, its effects on gene expression through the Lin28/let-7 signaling axis, and present detailed experimental protocols for its characterization.
Introduction: The Lin28/let-7 Axis
The Lin28 protein, with its two paralogs Lin28A and Lin28B, functions as a master regulator of developmental processes and cellular differentiation.[1][2] Both paralogs contain a cold-shock domain (CSD) and a C-terminal CCHC-type zinc knuckle domain (ZKD), which together mediate its interaction with RNA.[2][3] The most well-characterized function of Lin28 is its ability to inhibit the biogenesis of the let-7 family of microRNAs.[3][4]
The Lin28/let-7 axis operates as a double-negative feedback loop. Lin28 binds to the terminal loop of pri- and pre-let-7, preventing their processing by the Microprocessor complex (Drosha-DGCR8) and Dicer, respectively.[3][4] This inhibition leads to a decrease in mature let-7 levels. In turn, let-7 can bind to the 3' UTR of Lin28 mRNA and repress its translation. This reciprocal regulation creates a bistable switch that governs cell fate decisions.
Dysregulation of the Lin28/let-7 pathway is implicated in a wide range of cancers, where high Lin28 expression and low let-7 levels are often associated with poor prognosis, increased cell proliferation, and enhanced cancer stem cell-like properties.[5] The restoration of let-7 function by inhibiting Lin28, therefore, represents a promising therapeutic strategy.
This compound: A Small Molecule Inhibitor of the Lin28-let-7 Interaction
This compound (Compound Ln268) is a small molecule inhibitor designed to disrupt the interaction between Lin28 and let-7 precursor miRNAs.[6][7] By targeting the zinc knuckle domain (ZKD) of both Lin28A and Lin28B, this compound blocks the binding of Lin28 to the GGAG motif in the terminal loop of pre-let-7.[6][7][8] This disruption of the protein-RNA interaction prevents the Lin28-mediated inhibition of let-7 biogenesis, leading to an increase in mature let-7 levels and subsequent downregulation of let-7 target genes.[7]
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Assay Type | Value | Reference(s) |
| This compound (Ln268) | Lin28-positive cancer cells | Cell Proliferation Assay | IC50: 2.5 µM (at 72 hours) | [9] |
| This compound (Ln268) | 3D Neuroendocrine Prostate Cancer (NEPC) spheroids | Spheroid Growth Inhibition | 100% inhibition at 100 µM | [9] |
| LI71 | Lin28:let-7 binding | Fluorescence Polarization | IC50: 7 µM | [10] |
| LI71 | Lin28-mediated oligouridylation of pre-let-7 | In vitro uridylation assay | IC50: 27 µM | [10] |
| TPEN | Lin28 (ZKD) | Fluorescence Polarization | IC50: 2.5 µM | [4] |
Signaling Pathways and Experimental Workflows
The Lin28/let-7 Signaling Pathway
The following diagram illustrates the core Lin28/let-7 signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow for characterizing the activity of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Fluorescence Polarization (FP) Assay for Lin28-let-7 Interaction
This assay quantitatively measures the disruption of the Lin28-pre-let-7 interaction by an inhibitor.
Materials:
-
Recombinant human Lin28A or Lin28B protein (purified)
-
5'-FAM-labeled pre-let-7 RNA probe (e.g., preE-let-7f-1)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM MgCl2, 5 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black, non-binding surface microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare Reagents:
-
Dilute recombinant Lin28 protein in Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The final concentration should be close to the Kd of the Lin28-RNA interaction.
-
Dilute the 5'-FAM-labeled pre-let-7 probe in Assay Buffer to a working concentration of 4 nM (2X the final concentration of 2 nM).
-
Prepare a serial dilution of this compound in Assay Buffer, typically starting from 100 µM.
-
-
Assay Setup (per well of a 384-well plate):
-
Add 10 µL of the Lin28 protein solution.
-
Add 5 µL of the this compound dilution (or vehicle control - DMSO).
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of the 5'-FAM-labeled pre-let-7 probe solution.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Electrophoretic Mobility Shift Assay (EMSA)
This assay provides a qualitative confirmation of the disruption of the Lin28-RNA complex by this compound.
Materials:
-
Recombinant human Lin28A or Lin28B protein
-
Biotin- or 32P-labeled pre-let-7 RNA probe
-
Unlabeled ("cold") pre-let-7 RNA probe (for competition)
-
This compound
-
Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol
-
Native polyacrylamide gel (e.g., 6%)
-
TBE Buffer
-
Loading Dye (non-denaturing)
-
Chemiluminescent or autoradiography detection system
Protocol:
-
Binding Reactions (prepare on ice):
-
Control Lane (Probe only): Labeled probe in Binding Buffer.
-
Positive Control Lane (Complex): Labeled probe and recombinant Lin28 protein in Binding Buffer.
-
Competition Lane: Labeled probe, recombinant Lin28 protein, and an excess of unlabeled "cold" probe in Binding Buffer.
-
Inhibitor Lanes: Labeled probe, recombinant Lin28 protein, and varying concentrations of this compound in Binding Buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Add non-denaturing loading dye to each reaction.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage at 4°C.
-
-
Detection:
-
Transfer the RNA to a nylon membrane (for biotin-labeled probes) and detect using a chemiluminescent substrate.
-
Expose the gel to X-ray film or a phosphorimager screen (for 32P-labeled probes).
-
-
Analysis:
-
Analyze the band shifts. A decrease in the intensity of the shifted band (Lin28-RNA complex) in the presence of this compound indicates disruption of the complex.
-
Quantitative Real-Time PCR (qRT-PCR) for let-7 and Target Gene Expression
This method is used to measure the cellular effects of this compound on the expression of mature let-7 and its downstream target genes.
Materials:
-
Lin28-positive cancer cell line (e.g., IGROV-1, DuNE)
-
This compound
-
RNA extraction kit
-
miRNA-specific reverse transcription kit (e.g., with stem-loop primers for let-7)
-
Standard reverse transcription kit for mRNA
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for mature let-7, a housekeeping small RNA (e.g., U6), target genes (e.g., MYC, HMGA2), and a housekeeping mRNA (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment:
-
Seed Lin28-positive cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 48-72 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit.
-
-
Reverse Transcription:
-
For let-7 quantification, perform reverse transcription using a miRNA-specific kit with stem-loop primers.
-
For target gene quantification, perform reverse transcription of the mRNA using a standard kit.
-
-
qPCR:
-
Perform qPCR using the generated cDNA, appropriate primers, and a qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative expression levels of mature let-7 and target genes using the ΔΔCt method, normalizing to the respective housekeeping genes. An increase in let-7 levels and a decrease in target gene expression would be expected with effective Lin28 inhibition.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cells.
Materials:
-
Lin28-positive and Lin28-negative cancer cell lines
-
This compound
-
Cell culture medium and supplements
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control).
-
-
Incubation:
-
Incubate the plates for a set period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required and then measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Spheroid Formation Assay
This 3D cell culture assay assesses the ability of this compound to inhibit the growth of tumor spheroids, which more closely mimic in vivo tumors.
Materials:
-
Lin28-positive cancer cell line capable of forming spheroids
-
This compound
-
Ultra-low attachment 96-well round-bottom plates
-
Cell culture medium
-
Cell viability reagent for 3D cultures (e.g., CellTiter-Glo 3D)
-
Microscope
Protocol:
-
Spheroid Formation:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in an ultra-low attachment plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate for 2-4 days to allow spheroid formation.
-
-
Compound Treatment:
-
Treat the established spheroids with various concentrations of this compound.
-
-
Incubation and Monitoring:
-
Incubate the spheroids for an extended period (e.g., 7-10 days), replenishing the medium with fresh compound every 2-3 days.
-
Monitor spheroid growth and morphology by microscopy.
-
-
Viability Assessment:
-
At the end of the treatment period, measure the viability of the spheroids using a 3D-compatible cell viability assay.
-
-
Data Analysis:
-
Analyze the dose-dependent effect of this compound on spheroid growth and viability.
-
Conclusion
This compound represents a promising tool for investigating the therapeutic potential of targeting the Lin28/let-7 axis in cancer. Its ability to disrupt the Lin28-let-7 interaction, leading to the restoration of let-7 function and subsequent inhibition of cancer cell proliferation and spheroid growth, highlights its potential as a lead compound for further drug development. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to characterize this compound and other novel inhibitors of this critical oncogenic pathway. Further investigation into the pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic utility.
References
- 1. Cell-based assay to detect small molecules restoring levels of let-7 miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness [mdpi.com]
- 5. LIN28 Zinc Knuckle Domain Is Required and Sufficient to Induce let-7 Oligouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Structural basis of pre-let-7 miRNA recognition by the zinc knuckles of pluripotency factor Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00123K [pubs.rsc.org]
Investigating the Downstream Targets of Lin28-IN-2: A Technical Guide
Abstract
The RNA-binding protein Lin28 is a critical regulator of stem cell pluripotency, development, and metabolism. Its re-expression in somatic cells is a hallmark of numerous aggressive cancers, where it primarily functions by inhibiting the biogenesis of the tumor-suppressive let-7 family of microRNAs. This inhibition derepresses the expression of potent oncogenes, including MYC, RAS, and HMGA2, driving tumor progression and therapeutic resistance. Consequently, disrupting the Lin28-let-7 interaction has emerged as a promising therapeutic strategy. This technical guide focuses on Lin28-IN-2 , a small molecule inhibitor identified as N-methyl-N-[3-(3-methyl[1][2][3]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (also known as compound 1632 ), which effectively antagonizes Lin28 activity. We detail the downstream molecular consequences of this compound treatment, present quantitative data on its cellular effects, provide comprehensive experimental protocols for its study, and visualize the key signaling pathways and workflows involved.
Introduction to the Lin28/let-7 Axis
Lin28 exists as two paralogs, Lin28A and Lin28B, which act as master regulators of gene expression. The most well-characterized function of Lin28 is its post-transcriptional suppression of the entire let-7 microRNA family.[4] Lin28 binds to the terminal loop of let-7 precursors (pre-let-7), preventing their processing by the Dicer enzyme into mature, functional miRNAs.[4][5] This blockade is achieved through a bipartite interaction involving Lin28's cold-shock domain (CSD) and its C-terminal zinc knuckle domain (ZKD).[4][6] By inhibiting let-7, Lin28 unleashes a host of oncogenic proteins that are normally suppressed by this miRNA family, thereby promoting cell proliferation, metabolic reprogramming, and cancer stem cell-like phenotypes.[7][8]
This compound: A Potent Antagonist of the Lin28/let-7 Interaction
This compound (compound 1632) was identified through a high-throughput Förster resonance energy transfer (FRET) screen as a small molecule that disrupts the interaction between Lin28 and pre-let-7.[3][9] It has a reported IC₅₀ of 8 μM for this interaction.[10] By blocking this binding, this compound restores the Dicer-mediated processing of pre-let-7, leading to an increase in the levels of mature let-7 miRNAs within the cell. This, in turn, re-establishes the suppression of key downstream oncogenic targets.[3][7]
Downstream Cellular and Molecular Targets of this compound
The primary mechanism of this compound is the restoration of mature let-7 miRNA levels. The downstream consequences are therefore largely mediated by the re-established activity of the let-7 family on its target mRNAs.
The let-7 MicroRNA Family
Treatment of cancer cells with this compound leads to a dose-dependent increase in multiple members of the let-7 family. This effect has been quantified in various cancer cell lines.[7]
The PD-1/PD-L1 Immune Checkpoint Pathway
A significant downstream target of the Lin28/let-7 axis is the immune checkpoint protein Programmed Death-Ligand 1 (PD-L1). The let-7 family of miRNAs directly targets the 3'-UTR of the PD-L1 mRNA, suppressing its translation.[4][7] In Lin28-overexpressing cancer cells, let-7 is inhibited, leading to high levels of PD-L1, which allows tumors to evade the host immune system.[7] Treatment with this compound restores let-7 function, leading to a significant, dose-dependent reduction in PD-L1 protein expression.[7]
Oncogenic Transcription Factors and Signaling Pathways
Let-7 is known to target several master-regulatory oncogenes. While direct quantitative data for this compound's effect on all of these is not fully detailed in the initial reports, the restoration of let-7 implies the suppression of targets such as:
-
MYC: A central driver of cell proliferation.
-
RAS: A key signaling node in multiple cancer types.
-
HMGA2: An architectural transcription factor involved in metastasis.[9]
-
PI3K-mTOR Pathway: Lin28 is known to promote this pro-growth and survival pathway; inhibition with compounds like 1632 has been shown to repress central components of this pathway.[11]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on its direct and downstream targets as reported in the literature.
Table 1: Effect of this compound (1632) on let-7g miRNA Levels (Data derived from Chen et al., 2019)[7]
| Cell Line | This compound Conc. (µM) | Fold Change in let-7g (vs. DMSO) |
| U2OS | 10 | ~2.5 |
| 20 | ~4.0 | |
| MCF-7 | 10 | ~2.0 |
| 20 | ~3.5 | |
| HeLa | 10 | ~1.8 |
| 20 | ~3.0 |
Table 2: Effect of this compound (1632) on Cell Surface PD-L1 Expression (Data derived from Chen et al., 2019)[7]
| Cell Line | This compound Conc. (µM) | % Reduction in PD-L1 (vs. DMSO) |
| U2OS | 10 | ~30% |
| 20 | ~55% | |
| MCF-7 | 10 | ~25% |
| 20 | ~45% | |
| HeLa | 10 | ~20% |
| 20 | ~40% |
Table 3: In Vitro and In Vivo Activity of this compound (1632) (Data derived from Roos et al., 2016 and Chen et al., 2019)[3][7]
| Assay | Model System | Metric | Value |
| Lin28/pre-let-7 Interaction | Biochemical FRET Assay | IC₅₀ | 8 µM |
| Tumor Sphere Formation | 22Rv1 & Huh7 Cells | - | Reduced |
| ESC Differentiation | Murine ESCs | Morphology | Induced |
| Tumor Growth | Syngeneic Mouse Xenografts | - | Suppressed |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on those used in the primary literature for the characterization of Lin28 inhibitors.
Lin28/pre-let-7 Interaction FRET Assay
This assay is designed to identify and quantify the disruption of the Lin28-pre-let-7 interaction by a small molecule inhibitor.[9][12]
-
Protein and RNA Preparation:
-
Express and purify a Lin28-Green Fluorescent Protein (GFP) fusion protein to serve as the FRET donor.
-
Synthesize a pre-let-7 RNA oligonucleotide chemically labeled with a black-hole quencher (BHQ) dye at a specific position to act as the FRET acceptor.
-
-
Assay Execution (384-well format):
-
To each well, add a solution containing the Lin28-GFP fusion protein in assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).
-
Add the test compound (this compound) or DMSO vehicle control at various concentrations. Incubate for 15 minutes at room temperature.
-
Initiate the binding reaction by adding the BHQ-labeled pre-let-7 RNA to each well.
-
-
Data Acquisition:
-
Measure the fluorescence of GFP (Excitation: ~485 nm, Emission: ~510 nm) on a plate reader.
-
When pre-let-7-BHQ binds to Lin28-GFP, the proximity allows FRET to occur, quenching the GFP signal. An effective inhibitor will prevent this binding, resulting in a higher GFP signal.
-
-
Analysis:
-
Calculate the percent inhibition based on the fluorescence signal relative to positive (no inhibitor) and negative (no Lin28) controls.
-
Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
In Vitro Dicer Processing Assay
This assay determines if an inhibitor can rescue the Dicer-mediated cleavage of pre-let-7 that is blocked by Lin28.[3][13][14]
-
RNA Labeling:
-
Radioactively label pre-let-7 RNA at the 5'-end using T4 polynucleotide kinase and [γ-³²P]ATP. Purify the labeled RNA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, pre-incubate recombinant human Lin28 protein with the test compound (this compound) or DMSO in a Dicer reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 75 mM NaCl, 3 mM MgCl₂) for 30 minutes at room temperature.
-
Add the ³²P-labeled pre-let-7 RNA and continue incubation for 45 minutes to allow for Lin28-RNA binding.
-
-
Dicer Cleavage:
-
Initiate the cleavage reaction by adding recombinant human Dicer enzyme. Incubate at 37°C for 5-60 minutes.
-
-
Analysis:
-
Stop the reaction by adding a formamide-containing loading buffer.
-
Separate the RNA products on a denaturing polyacrylamide gel (e.g., 20% PAGE).
-
Visualize the bands using a phosphorimager. The unprocessed pre-let-7 will appear as a higher molecular weight band, while the mature, cleaved let-7 will be a smaller band (~22 nt).
-
Quantify the band intensities to determine the percentage of pre-let-7 processed into mature let-7 in the presence and absence of the inhibitor.
-
Quantitative RT-PCR for Mature let-7
This protocol is used to measure the levels of mature let-7 miRNA in cells following treatment with this compound. A stem-loop RT-qPCR approach is required for specificity.[1][15]
-
RNA Extraction:
-
Culture cells (e.g., U2OS, MCF-7) and treat with various concentrations of this compound or DMSO for 24-48 hours.
-
Extract total RNA, including the small RNA fraction, using a suitable kit (e.g., miRVana miRNA Isolation Kit).
-
-
Stem-Loop Reverse Transcription (RT):
-
For each let-7 family member to be quantified, use a specific stem-loop RT primer that binds to the 3' end of the mature miRNA.
-
Perform the reverse transcription reaction using a specialized kit (e.g., TaqMan MicroRNA Reverse Transcription Kit) with the total RNA and the specific stem-loop primer. This creates a longer cDNA template.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a forward primer specific to the let-7 sequence and a universal reverse primer that binds to the stem-loop primer sequence.
-
Use a TaqMan probe or SYBR Green for detection.
-
-
Data Analysis:
-
Use a small nuclear RNA (e.g., U6) as an endogenous control for normalization.
-
Calculate the relative expression of each let-7 miRNA using the ΔΔCt method.
-
Western Blot for PD-L1
This standard immunoassay is used to quantify changes in PD-L1 protein levels after inhibitor treatment.[2][16]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for qPCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PD-L1 overnight at 4°C. Note: PD-L1 is heavily glycosylated, so the observed band size may be higher (40-60 kDa) than the predicted molecular weight.[16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a CCD imager.
-
Quantify the band intensities using image analysis software. Normalize the PD-L1 signal to a loading control protein (e.g., β-actin or GAPDH).
-
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: The Lin28/let-7 signaling pathway and the mechanism of this compound.
Experimental Workflow
Caption: Workflow for characterizing the downstream effects of this compound.
Conclusion
This compound (compound 1632) is a validated small molecule inhibitor that effectively targets the oncogenic Lin28/let-7 axis. Its mechanism of action—restoring the biogenesis of the tumor-suppressive let-7 microRNA family—leads to the downstream suppression of critical cancer drivers, including the immune checkpoint protein PD-L1. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating Lin28 biology and developing novel therapeutics targeting this pathway. The continued study of this compound and similar compounds holds significant promise for the treatment of Lin28-driven malignancies.
References
- 1. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot as a Support Technique for Immunohistochemistry to Detect Programmed Cell Death Ligand 1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 4. mdpi.com [mdpi.com]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Research Collection | ETH Library [research-collection.ethz.ch]
- 11. ethz.ch [ethz.ch]
- 12. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A LIN28-dependent structural change of pre-let-7g directly inhibits Dicer processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of let-7a microRNA by real-time PCR in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
Lin28-IN-2: A Technical Guide to a Novel Inhibitor of MicroRNA Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RNA-binding protein Lin28 and its paralog Lin28B are critical regulators of microRNA (miRNA) biogenesis, specifically inhibiting the maturation of the tumor-suppressive let-7 family of miRNAs. This inhibition is a key driver in various developmental processes and is frequently implicated in the progression of numerous cancers, promoting characteristics of cancer stem cells. Consequently, the development of small molecule inhibitors targeting the Lin28/let-7 axis represents a promising therapeutic strategy. This technical guide provides an in-depth overview of a novel Lin28 inhibitor, Lin28-IN-2 (also known as Compound Ln268), detailing its mechanism of action, quantitative data on its efficacy, and the experimental protocols utilized in its characterization. This compound serves as a valuable tool for researchers studying miRNA biogenesis and as a potential lead compound for the development of targeted cancer therapies.
Introduction to the Lin28/let-7 Pathway
The Lin28/let-7 pathway is a crucial regulatory axis in developmental timing, pluripotency, and oncogenesis. Lin28 proteins, comprising Lin28A and Lin28B, are RNA-binding proteins that selectively inhibit the biogenesis of the let-7 family of microRNAs.[1] The mature let-7 miRNAs are potent tumor suppressors that regulate the expression of numerous oncogenes, including Ras, Myc, and HMGA2. By inhibiting let-7 maturation, Lin28 proteins promote an undifferentiated, proliferative state, which is characteristic of embryonic stem cells and cancer cells.[1]
Lin28A and Lin28B employ distinct, yet overlapping, mechanisms to inhibit let-7 biogenesis. Both proteins recognize a conserved GGAG motif in the terminal loop of let-7 precursor miRNAs (pre-let-7) through their zinc knuckle domains (ZKDs).[2] Lin28A, primarily localized in the cytoplasm, recruits the terminal uridylyltransferase TUT4, which adds a poly-U tail to pre-let-7, marking it for degradation and preventing its processing by the Dicer enzyme.[1] Lin28B can also function in the cytoplasm but is often found in the nucleus, where it can sequester primary let-7 transcripts (pri-let-7), thereby inhibiting their initial processing by the Microprocessor complex.[1] Given the central role of this pathway in cancer, there is significant interest in developing small molecules that can disrupt the Lin28-let-7 interaction and restore let-7 function.
This compound (Ln268): A Novel Zinc Knuckle Domain Inhibitor
This compound, also referred to as Compound Ln268, is a novel small molecule inhibitor designed to target the Lin28/let-7 axis.[3] It was developed through computer-aided drug design (CADD) as a derivative of a previously identified Lin28 inhibitor, Ln15.[4] this compound specifically targets the zinc knuckle domain (ZKD) of both Lin28A and Lin28B, thereby blocking the crucial interaction with let-7 precursor RNAs.[3][4]
Mechanism of Action
This compound functions by directly interfering with the binding of the Lin28 ZKD to its RNA substrates.[3] By occupying the binding pocket of the ZKD, the inhibitor prevents Lin28 from recognizing and binding to the GGAG motif within the terminal loop of pre-let-7. This disruption of the protein-RNA interaction prevents the subsequent steps of let-7 inhibition, namely the TUT4-mediated polyuridylation and degradation of pre-let-7. Consequently, pre-let-7 can be processed by Dicer into mature, functional let-7 miRNA, leading to the downstream suppression of let-7's oncogenic target genes.[4] Nuclear magnetic resonance (NMR) spectroscopy has confirmed that Ln268 perturbs the conformation of the Lin28b-ZKD, validating its direct interaction with the target domain.[4]
Quantitative Data
The efficacy of this compound (Ln268) has been evaluated through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell Growth Inhibition | DuNE (Neuroendocrine Prostate Cancer) | IC50 (72 hrs) | 2.5 µM | [5] |
| Spheroid Growth Inhibition | 3D NEPC model | Max Inhibition | 100% at 100 µM | [5] |
| Assay Type | Parameter | Value | Reference |
| Microsomal Stability | Half-life | 462 minutes | [5] |
| Microsomal Stability | Clearance Rate | 5 µl/min/mg | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Computer-Aided Drug Design (CADD)
The discovery of this compound (Ln268) and its precursors involved a comprehensive CADD approach.
-
In Silico Screening: A virtual library of approximately 18 million compounds (from the ZINC20 library) was screened to identify potential binders to the Lin28 ZKD.[6] This process utilized computational docking simulations to predict the binding affinity and mode of interaction of each compound with the target protein structure.
-
Biological Validation: A subset of 163 predicted compounds was selected for biological validation to confirm their activity as Lin28 inhibitors.[6]
-
Lead Optimization: Promising lead compounds, such as Ln15, were further modified to improve their pharmacological properties, including metabolic stability and inhibitory activity, leading to the development of Ln268.[5]
Biochemical Assays
This assay is used to quantify the disruption of the Lin28-let-7 interaction in a high-throughput format.
-
Principle: A fluorescently labeled let-7 RNA probe is incubated with the Lin28 ZKD protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. When an inhibitor like this compound displaces the RNA probe, the smaller, faster-tumbling probe emits depolarized light, leading to a decrease in the FP signal.
-
Protocol Outline:
-
Reactions are set up in a 384-well plate.
-
A constant concentration of Lin28 ZKD protein (e.g., 10 µM) and FAM-labeled let-7 probe (e.g., 1 nM) are used.[6]
-
Increasing concentrations of the inhibitor (e.g., 1 nM to 1000 µM) are added to the wells.[6]
-
The plate is incubated to allow the binding to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 520 nm emission).[7]
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
EMSA is a gel-based method to qualitatively and semi-quantitatively assess the inhibition of the Lin28-RNA complex formation.
-
Principle: The migration of an RNA probe through a non-denaturing polyacrylamide gel is retarded when it is bound to a protein. An effective inhibitor will disrupt this complex, causing the RNA probe to migrate faster, similar to the free probe.
-
Protocol Outline:
-
An IRDye-labeled let-7 RNA probe (e.g., 10 nM) is incubated with the Lin28 ZKD protein (e.g., 0.5 µM) in a reaction buffer.[8]
-
Increasing concentrations of the inhibitor are added to the reaction mixtures.[8]
-
The reactions are incubated at 37°C for 30 minutes.[8]
-
The samples are loaded onto a 4% non-denaturing polyacrylamide gel.[8]
-
The gel is run in 0.5x TBE buffer.[8]
-
The gel is imaged using an appropriate infrared imaging system to visualize the labeled RNA probe.
-
Cell-Based Assays
These assays determine the effect of this compound on the growth of cancer cells that are dependent on Lin28 activity.
-
Protocol Outline (Incucyte Assay):
-
Lin28-positive cancer cells (e.g., IGROV-1, DuNE) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of this compound.
-
The plate is placed in an Incucyte live-cell analysis system.
-
Cell confluence is monitored over time (e.g., 72 hours) through automated imaging.
-
Growth curves are generated, and IC50 values are calculated.[5]
-
This 3D cell culture model assesses the inhibitor's ability to suppress cancer stem cell-like properties, such as anchorage-independent growth.
-
Protocol Outline:
-
A single-cell suspension of cancer cells is plated in ultra-low attachment spheroid microplates.[9]
-
Cells are treated with various concentrations of this compound.
-
Spheroid formation and growth are monitored over several days using microscopy and viability assays (e.g., CellTiter-Glo 3D).[5][9]
-
The size and number of spheroids are quantified to determine the extent of inhibition.
-
These methods are used to confirm the on-target effects of this compound by measuring changes in the levels of let-7 miRNA and its downstream target genes.
-
RT-qPCR for let-7 and Target mRNAs:
-
Lin28-positive cells are treated with this compound.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to synthesize cDNA.
-
Quantitative PCR is carried out using specific primers for mature let-7 and its target genes (e.g., SOX2, HMGA2).[6]
-
Changes in expression levels are calculated relative to control-treated cells.
-
-
Western Blot for Protein Levels:
-
Cell lysates are prepared from inhibitor-treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against Lin28 and downstream targets, followed by secondary antibodies.
-
Protein bands are visualized and quantified.
-
Structural Validation
NMR is employed to confirm the direct binding of the inhibitor to the Lin28 ZKD and to characterize the structural changes upon binding.
-
Principle: The chemical environment of atomic nuclei within a protein is sensitive to ligand binding. Changes in the NMR spectrum of the protein upon addition of an inhibitor can identify the binding site and confirm a direct interaction.
-
Protocol Outline (¹H-¹⁵N HSQC):
-
A solution of ¹⁵N-labeled Lin28b-ZKD is prepared in an appropriate NMR buffer.[4]
-
A baseline ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is acquired.
-
The inhibitor (Ln268) is titrated into the protein sample.[4]
-
HSQC spectra are recorded at different inhibitor concentrations.
-
Chemical shift perturbations are analyzed to map the binding interface and confirm the interaction.[4]
-
Conclusion and Future Directions
This compound (Ln268) represents a significant advancement in the development of small molecule inhibitors targeting the oncogenic Lin28/let-7 pathway. Its ability to specifically target the Lin28 ZKD, restore let-7 biogenesis, and inhibit the proliferation of Lin28-dependent cancer cells underscores its potential as both a powerful research tool and a promising candidate for further therapeutic development.[4] The detailed experimental protocols provided herein offer a framework for the continued investigation and optimization of this and other Lin28 inhibitors. Future work will likely focus on improving the potency and pharmacokinetic properties of this compound, as well as evaluating its efficacy and safety in preclinical in vivo models of cancer. The continued exploration of such inhibitors will undoubtedly deepen our understanding of miRNA regulation and may ultimately provide new therapeutic options for patients with Lin28-driven malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
Methodological & Application
Determining the Optimal Concentration of Lin28 Inhibitors in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-binding protein Lin28 and its homolog Lin28B are crucial regulators of embryogenesis and pluripotency. Their re-expression in somatic cells is linked to the development and progression of various cancers.[1][2][3] Lin28 proteins exert their oncogenic functions primarily by inhibiting the biogenesis of the let-7 family of microRNAs, which act as tumor suppressors.[1] This inhibition leads to the upregulation of let-7 targets, including the oncogenes K-RAS and MYC.[4] Consequently, the Lin28/let-7 pathway has emerged as a promising target for cancer therapy, leading to the development of small molecule inhibitors that disrupt the Lin28-let-7 interaction.[5][6][7]
This document provides detailed application notes and protocols for determining the optimal concentration of a Lin28 inhibitor for use in cancer cell lines. As "Lin28-IN-2" is not a widely documented inhibitor, this guide will provide a general framework using data from various published Lin28 inhibitors as examples.
The Lin28/let-7 Signaling Pathway
Lin28A and Lin28B inhibit the maturation of let-7 pre-miRNA into its active form through distinct mechanisms. Lin28A, predominantly found in the cytoplasm, recruits a terminal uridylyltransferase (TUTase) to the pre-let-7, leading to its uridylation and subsequent degradation. Lin28B, often localized in the nucleus, can sequester pri-let-7 and prevent its processing by the Microprocessor complex. Small molecule inhibitors are designed to disrupt the binding of Lin28 to the let-7 precursor, thereby restoring let-7 function and suppressing tumor growth.
Caption: The Lin28/let-7 signaling pathway and the mechanism of Lin28 inhibitors.
Determining Optimal Concentration: A Step-by-Step Approach
The optimal concentration of a Lin28 inhibitor is the concentration that effectively inhibits Lin28 activity, restores let-7 function, and induces a desired anti-cancer phenotype with minimal off-target effects. This is typically determined through a series of in vitro assays.
Caption: Experimental workflow for determining the optimal concentration of a Lin28 inhibitor.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) is a critical parameter for determining the potency of a Lin28 inhibitor. The following tables summarize reported IC50 values for various Lin28 inhibitors in both biochemical and cellular assays.
Table 1: Biochemical IC50 Values of Lin28 Inhibitors
| Inhibitor | Assay Type | Target | IC50 (µM) | Reference |
| LI71 | Fluorescence Polarization | Lin28-let-7 interaction | 7 | [8] |
| Compound 1632 | FRET | Lin28-let-7 interaction | 8 | [4][8] |
| KCB170552 | Not Specified | Lin28 | 9.6 | [8] |
| SB/ZW/0065 | Not Specified | Lin28-pre-let-7g interaction | 4.71 | [9] |
| 6-hydroxy-dl-DOPA | Not Specified | Lin28-pre-let-7g interaction | 7.05 | [9] |
| Ln7 | Fluorescence Polarization | Lin28B ZKD-Let-7 interaction | ~45 | [5] |
| Ln15 | Fluorescence Polarization | Lin28B ZKD-Let-7 interaction | ~9 | [5] |
| Ln115 | Fluorescence Polarization | Lin28B ZKD-Let-7 interaction | ~21 | [5] |
Table 2: Cellular IC50/GI50 Values and Effective Concentrations of Lin28 Inhibitors
| Inhibitor | Cell Line | Assay Type | Concentration (µM) | Effect | Reference |
| Ln7, Ln15, Ln115 | DUNE (Lin28B+) | Cell Proliferation | 20 | Inhibition of proliferation | [5] |
| Ln7, Ln15, Ln115 | IGROV1 (Lin28A+) | Cell Proliferation | 20 | Inhibition of proliferation | [5] |
| Ln7, Ln15, Ln115 | DUNE (Lin28B+) | Colony Formation | 20 | Suppression of colony formation | [5] |
| Ln268 | IGROV-1, DuNE | Cell Proliferation (Incucyte) | 2.5 (IC50 at 72h) | Time-dependent inhibition of cell growth | [10] |
| SID-415260 | T-47D (Lin28A+) | qRT-PCR | 5 | Increased levels of let-7d and let-7a-1 | [11] |
| LI71 | Human Leukemia & Mouse ESCs | Not Specified | 50-100 (IC50) | Not Specified | [12] |
| TPEN | Not Specified | Not Specified | 2.5 (in vitro IC50) | Highly toxic to cells | [12] |
Experimental Protocols
Cell Viability/Proliferation Assay (MTS Assay)
Objective: To determine the concentration of the Lin28 inhibitor that inhibits cancer cell growth by 50% (GI50).
Materials:
-
Lin28-expressing cancer cell line (e.g., IGROV1, DUNE)
-
Complete cell culture medium
-
Lin28 inhibitor stock solution (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the Lin28 inhibitor in complete medium. A typical concentration range to start with is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Quantitative Real-Time PCR (qRT-PCR) for let-7 Levels
Objective: To measure the levels of mature let-7 miRNA in cancer cells treated with the Lin28 inhibitor.
Materials:
-
Lin28-expressing cancer cell line
-
6-well plates
-
Lin28 inhibitor
-
RNA extraction kit (miRNA-specific)
-
miRNA reverse transcription kit
-
TaqMan miRNA assays for specific let-7 family members (e.g., let-7a, let-7d) and a small RNA endogenous control (e.g., RNU6B)
-
Real-time PCR system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the Lin28 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x the determined GI50) and a vehicle control for 48 hours.[5]
-
Harvest the cells and extract total RNA, including small RNAs, using a suitable kit.
-
Perform reverse transcription of the miRNA using a specific stem-loop primer for each let-7 member and the endogenous control.
-
Perform real-time PCR using the TaqMan miRNA assays.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in let-7 expression relative to the vehicle control, normalized to the endogenous control.
Western Blotting for let-7 Target Proteins
Objective: To assess the protein levels of known let-7 targets (e.g., SOX2, HMGA2) following treatment with the Lin28 inhibitor.
Materials:
-
Lin28-expressing cancer cell line
-
6-well plates
-
Lin28 inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Primary antibodies against SOX2, HMGA2, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells in 6-well plates with the Lin28 inhibitor as described for the qRT-PCR protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Conclusion
Determining the optimal concentration of a Lin28 inhibitor is a multifactorial process that involves assessing its biochemical potency, its effects on cell viability, its ability to restore the function of the let-7 pathway, and its impact on cancer cell phenotypes. The protocols and data presented here provide a comprehensive guide for researchers to effectively evaluate and utilize Lin28 inhibitors in their cancer research. It is recommended to start with a broad concentration range in initial cell viability assays and then narrow down to a more focused range around the GI50 for more detailed mechanistic and phenotypic studies.
References
- 1. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lin-28 Homologue A (LIN28A) Promotes Cell Cycle Progression via Regulation of Cyclin-dependent Kinase 2 (CDK2), Cyclin D1 (CCND1), and Cell Division Cycle 25 Homolog A (CDC25A) Expression in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lin28b promotes colon cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Lin28: Insights into Biology and Advances with AI-Driven Drug Development | Serican Journal of Medicine [journals.ku.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00123K [pubs.rsc.org]
- 12. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]
Application Notes and Protocols: Lin28 Inhibitors in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lin28 is a highly conserved RNA-binding protein that plays a critical role in developmental timing, stem cell pluripotency, and oncogenesis.[1][2][3] It primarily functions by inhibiting the biogenesis of the let-7 family of microRNAs, which act as tumor suppressors.[2][4] This inhibition leads to the upregulation of let-7 target genes, including several oncogenes like Ras and c-Myc.[3] There are two main paralogs in vertebrates, LIN28A and LIN28B, which regulate let-7 biogenesis through distinct mechanisms.[1] Given its significant role in cancer and other diseases, Lin28 has emerged as a promising therapeutic target. The development of small molecule inhibitors that can disrupt the Lin28-let-7 interaction is an active area of research.
These application notes provide a general overview of the solubility and preparation of Lin28 inhibitors for use in in vitro assays, along with a detailed protocol for a common inhibitory assay.
Note on "Lin28-IN-2": As of the latest literature review, specific public data regarding a compound named "this compound," including its solubility and detailed protocols, is not available. The following information is based on general principles and data from known Lin28 inhibitors. Researchers working with a novel compound like "this compound" will need to perform initial solubility and stability tests.
Solubility of Lin28 Inhibitors
The solubility of a compound is a critical factor for its use in in vitro assays. Poor solubility can lead to inaccurate and unreliable results. While specific data for "this compound" is unavailable, the following table provides a template for summarizing such data and includes information on a known Lin28 inhibitor as an example.
Table 1: Solubility Data for Lin28 Inhibitors (Template and Example)
| Compound | Solvent | Maximum Solubility (Concentration) | Stock Solution Preparation | Storage Conditions |
| This compound | DMSO | Data not available | To be determined experimentally | Typically -20°C or -80°C |
| Ethanol | Data not available | To be determined experimentally | Typically -20°C or -80°C | |
| Aqueous Buffer (e.g., PBS) | Data not available | To be determined experimentally | Typically -20°C or -80°C | |
| Li71 (Example) | Not specified in detail | High solubility reported | Typically dissolved in DMSO | Typically -20°C or -80°C |
Protocol for Determining Compound Solubility:
A preliminary assessment of solubility can be performed by preparing a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO. This stock can then be serially diluted in the aqueous buffer to be used in the final assay. Visual inspection for precipitation or turbidity at each dilution can provide a rough estimate of solubility. For more accurate determination, techniques like nephelometry or HPLC can be employed.
Lin28 Signaling Pathway
The Lin28 protein primarily functions through its interaction with the let-7 pre-microRNA, inhibiting its maturation and thereby promoting the expression of oncogenes. There are two main pathways for Lin28 function: the let-7-dependent (canonical) and let-7-independent (non-canonical) pathways.[4]
Caption: The Lin28 signaling pathway, highlighting both let-7-dependent and let-7-independent mechanisms.
In Vitro Assay for Lin28 Inhibition
A common method to screen for Lin28 inhibitors is the Fluorescence Polarization (FP) assay. This assay measures the disruption of the interaction between Lin28 protein and a fluorescently labeled let-7 pre-microRNA.
Experimental Workflow for Lin28 Inhibition FP Assay:
Caption: A generalized workflow for a Fluorescence Polarization (FP) assay to screen for Lin28 inhibitors.
Detailed Protocol: Fluorescence Polarization (FP) Assay
A. Materials and Reagents:
-
Recombinant human Lin28A or Lin28B protein
-
Fluorescently labeled pre-let-7 RNA (e.g., 5'-FAM-pre-let-7)
-
Assay Buffer: (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well, black, flat-bottom plates
-
Fluorescence polarization plate reader
B. Assay Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test compound in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compound to the wells of the 384-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no protein) controls.
-
-
Protein Addition:
-
Prepare a working solution of Lin28 protein in the assay buffer at a concentration determined by prior titration experiments (typically in the low nanomolar range).
-
Add the Lin28 protein solution to all wells except the negative controls.
-
-
Incubation:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the protein.
-
-
RNA Addition:
-
Prepare a working solution of the fluorescently labeled pre-let-7 RNA in the assay buffer.
-
Add the RNA solution to all wells.
-
-
Final Incubation:
-
Mix the plate and incubate for an additional 30-60 minutes at room temperature, protected from light, to allow the protein-RNA binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate filters for the fluorophore used.
-
C. Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) Where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the negative control (RNA only).
-
mP_max is the average millipolarization of the positive control (Protein + RNA + DMSO).
-
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the Lin28-pre-let-7 interaction.
The provided protocols and information offer a foundational guide for researchers initiating in vitro studies with Lin28 inhibitors. While specific details for "this compound" are not publicly available, the general methodologies for solubility testing and inhibition assays described here are widely applicable. It is imperative for researchers to empirically determine the optimal conditions for their specific compounds and assay systems.
References
Application Notes and Protocols: Lin28-IN-2 in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lin28 and its Role in Regenerative Medicine
The Lin28/let-7 pathway is a critical regulator of cellular differentiation, proliferation, and metabolism, making it a key area of investigation in regenerative medicine. Lin28, an RNA-binding protein with two main paralogs (Lin28A and Lin28B), functions primarily by inhibiting the biogenesis of the let-7 family of microRNAs.[1][2] This inhibition relieves the let-7-mediated suppression of various target genes, including those involved in cell cycle progression, stemness, and metabolic reprogramming.[1][3]
Reactivation or overexpression of Lin28 has been shown to enhance tissue repair and regeneration in various contexts. Studies have demonstrated its ability to improve hair regrowth, accelerate the regeneration of cartilage and bone, and promote axon regeneration in the central nervous system.[1][4][5] The pro-regenerative effects of Lin28 are attributed to its ability to reprogram cellular metabolism, promoting a bioenergetic state reminiscent of embryonic cells, which is conducive to growth and repair.[1]
Given the significant role of the Lin28/let-7 axis in regeneration, small molecule inhibitors of Lin28 are valuable tools for dissecting the underlying mechanisms and for potential therapeutic development. By modulating Lin28 activity, researchers can investigate the specific contributions of the Lin28/let-7 pathway to tissue repair and explore strategies for enhancing endogenous regenerative capacities.
Lin28-IN-2: A Novel Inhibitor of the Lin28/let-7 Pathway
This compound, also known as Compound Ln268, is a small molecule inhibitor that targets the Lin28 protein.[1]
Mechanism of Action
This compound functions by blocking the interaction between the zinc knuckle domain (ZKD) of both Lin28A and Lin28B and their target RNA substrates.[1][6] This disruption prevents Lin28 from inhibiting the processing of pre-let-7, thereby leading to an increase in mature let-7 levels. The restoration of let-7 function subsequently leads to the downregulation of its target oncogenes and other pro-proliferative genes. While current research on this compound has primarily focused on its anti-cancer properties, its mechanism of action holds significant implications for its use as a research tool in regenerative medicine to probe the function of the Lin28/let-7 pathway.
Applications in Research
Currently, the documented applications of this compound are in the field of oncology, where it has been shown to inhibit the proliferation of Lin28-positive cancer cells and the growth of tumor spheroids.[1] To date, there are no published studies specifically detailing the use of this compound in regenerative medicine research. However, based on the known role of the Lin28/let-7 pathway in tissue repair, this compound can be a valuable chemical probe to investigate:
-
The necessity of Lin28 activity in specific regenerative processes.
-
The temporal window during which Lin28 inhibition affects tissue repair.
-
The downstream cellular and molecular events regulated by Lin28 during regeneration.
Quantitative Data for Lin28 Inhibitors
The following tables summarize the available quantitative data for this compound and another well-characterized Lin28 inhibitor, 1632, which has been used in a regenerative medicine model.
Table 1: In Vitro Activity of this compound (Compound Ln268) in Cancer Cell Lines
| Parameter | Cell Line | Value | Reference |
|---|
| Description | Lin28-positive cancer cells | Inhibits proliferation and spheroid growth |[1] |
Table 2: In Vitro and In Vivo Activity of Lin28 Inhibitor 1632
| Parameter | Model System | Value | Reference |
|---|---|---|---|
| IC50 | Lin28A binding to pre-let-7a-2 | 8 µM | [2] |
| Effect | Murine Embryonic Stem Cells | Induces differentiation-like morphology | [2] |
| Effect | Human Cancer Cell Lines | Decreased tumor-sphere formation | [5] |
| Application | Ambystoma mexicanum (axolotl) forelimb regeneration | Topical administration at 80 µM |[7] |
Experimental Protocols
As there are no specific published protocols for this compound in regenerative medicine, the following section provides a detailed methodology for the use of the Lin28 inhibitor 1632 in an axolotl limb regeneration model.[7] This protocol can serve as a template for designing experiments with this compound to investigate its effects on tissue regeneration.
Protocol: Pharmacological Inhibition of Lin28 during Axolotl Limb Regeneration
Objective: To assess the functional role of Lin28 during forelimb regeneration in the axolotl (Ambystoma mexicanum) using the small molecule inhibitor 1632.
Materials:
-
Lin28 inhibitor 1632 (N-Methyl-N-[3-(3-methyl[1][2][4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), 0.75x
-
Anesthetic for axolotls (e.g., MS-222)
-
Surgical tools for amputation
-
Petri dishes or small containers for treatment
-
Axolotls of appropriate size and age
Procedure:
-
Animal Acclimatization and Amputation:
-
Acclimatize axolotls to laboratory conditions.
-
Anesthetize the animals.
-
Perform a mid-zeugopod amputation of the forelimb.
-
Allow the animals to recover in fresh water.
-
-
Preparation of Inhibitor Solution:
-
Prepare a stock solution of Lin28 inhibitor 1632 in DMSO.
-
Prepare the final treatment solution by diluting the stock solution in 0.75x PBS to a final concentration of 80 µM inhibitor and 0.002% DMSO.
-
Prepare a vehicle control solution containing 0.75x PBS and 0.002% DMSO.
-
-
Topical Administration of Inhibitor:
-
Periodic Treatment:
-
At desired days post-amputation (dpa) (e.g., 6, 14, 20, and 42 dpa), anesthetize the axolotls.
-
Immerse the regenerating limb in the 80 µM Lin28-1632 solution for 1 hour daily for 6 consecutive days leading up to the sample collection day.
-
For control groups, immerse limbs in the vehicle solution or leave untreated.
-
-
Continuous Treatment:
-
Beginning 24 hours post-amputation, anesthetize the axolotls daily.
-
Immerse the regenerating limb in the 80 µM Lin28-1632 solution for 1 hour each day for the desired duration (e.g., up to 24 dpa).
-
-
-
Sample Collection and Analysis:
-
At the designated time points, collect the regenerating blastemas or whole limbs.
-
Process the tissues for downstream analysis, such as:
-
RNA extraction for qRT-PCR to measure let-7 miRNA levels.
-
Protein extraction for Western blotting to analyze Lin28 protein levels.
-
Histological analysis to observe morphological changes in the regenerate.
-
Metabolomic analysis to assess changes in cellular metabolism.
-
-
Visualizations
Signaling Pathway
Caption: The Lin28/let-7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for studying the effect of this compound on tissue regeneration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 3. mdpi.com [mdpi.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Functional Characterization of the Lin28/let-7 Circuit During Forelimb Regeneration in Ambystoma mexicanum and Its Influence on Metabolic Reprogramming [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of the Lin28 Inhibitor C1632 in Mouse Models
Disclaimer: Initial searches for "Lin28-IN-2" did not yield in vivo studies for a compound with this specific name. The following application notes and protocols are based on the available literature for the potent and in vivo-validated Lin28 inhibitor, C1632 . This information is intended for researchers, scientists, and drug development professionals.
Introduction
The Lin28/let-7 pathway is a critical regulator of cellular processes such as proliferation, differentiation, and metabolism.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.[2][3] Lin28, an RNA-binding protein, exists in two isoforms, Lin28A and Lin28B, which function by inhibiting the maturation of the let-7 family of microRNAs.[3] This inhibition leads to the upregulation of let-7 target genes, including the oncogenes MYC and RAS.[3] The small molecule C1632 has been identified as a selective inhibitor of the Lin28/let-7 interaction, demonstrating suitability for in vivo studies.[2] It has been shown to modulate the Lin28/let-7 axis in mouse models of non-alcoholic fatty liver disease (NAFLD) and non-small-cell lung cancer (NSCLC), making it a valuable tool for investigating the therapeutic potential of Lin28 inhibition.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using C1632 in mouse models.
Table 1: In Vivo Study Parameters for C1632
| Mouse Model | Compound | Dosage | Administration Route | Vehicle | Treatment Schedule | Reference |
| 7-week-old male C57BL/6J | C1632 | 50 mg/kg | Intraperitoneal (IP) | 12.5% DMSO | Daily for 5 consecutive days | [2] |
| A549R xenograft mice | C1632 | 30 mg/kg | Intraperitoneal (IP) | PBS | Every other day for 18 days | [4] |
| 6- and 22-week-old male Alb-Cre;Ptenflox/flox | C1632 | 50 mg/kg | Intraperitoneal (IP) | 12.5% DMSO | 3 times/week for 4 and 6 weeks | [2] |
| 6-week-old male wild-type on NAFLD diet | C1632 | 50 mg/kg | Intraperitoneal (IP) | 12.5% DMSO | 5 days/week for the last 4 weeks of the diet | [2] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for C1632
| Mouse Model | Tissue/Parameter | Effect of C1632 Treatment | Quantitative Change | Reference |
| 7-week-old male C57BL/6J | Liver | Reduction in Lin28A protein | ~20% decrease | [2] |
| Liver | Reduction in Lin28B protein | ~40% decrease | [2] | |
| Skeletal Muscle | Reduction in Lin28A protein | ~30% decrease | [2] | |
| Skeletal Muscle | Reduction in Lin28B protein | ~60% decrease | [2] | |
| Liver | Increase in let-7a, 7b, 7c, 7g | 1.4 to 2.0-fold increase | [2] | |
| Blood | Mildly increased glucose levels | Statistically significant increase by day 4 | [2] | |
| Serum | Increased β-hydroxybutyrate (β-OHB) | Statistically significant increase | [2][5] | |
| A549R xenograft mice | Tumor | Inhibition of tumor growth | Statistically significant reduction in tumor size and weight | [4] |
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological inhibition of Lin28 promotes ketogenesis and restores lipid homeostasis in models of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C1632 suppresses the migration and proliferation of non‐small‐cell lung cancer cells involving LIN28 and FGFR1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Lin28 Restores Lipid Homeostasis in Disease Models - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Lin28-IN-2 Treatment in Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-binding protein Lin28, along with its homolog Lin28B, is a critical regulator of pluripotency and cellular differentiation.[1] Lin28 proteins maintain the undifferentiated state of stem cells and are frequently overexpressed in various cancers, contributing to their stem-like properties.[2][3] The primary mechanism of Lin28 function involves the inhibition of the biogenesis of the let-7 family of microRNAs.[1][2] By binding to the pre-element of let-7 precursor miRNAs, Lin28 blocks their processing by the Dicer enzyme, leading to a global reduction in mature let-7 levels.[2] Mature let-7 miRNAs are known to promote differentiation by targeting and repressing the expression of genes associated with self-renewal and proliferation, such as MYC, RAS, and HMGA2.[2] Therefore, the Lin28/let-7 axis acts as a molecular switch that governs the transition between pluripotency and differentiation.[1]
Small molecule inhibitors of the Lin28/let-7 interaction have emerged as valuable chemical tools to induce cellular differentiation. By disrupting the binding of Lin28 to pre-let-7, these inhibitors restore the production of mature let-7 miRNA, thereby promoting the differentiation of stem cells and cancer stem-like cells.[2][3] This application note provides detailed information and protocols for utilizing Lin28-IN-2 and other structurally or functionally related Lin28 inhibitors to induce cell differentiation.
This compound and Related Inhibitors
This compound (also known as Compound Ln268) is a small molecule designed to block the interaction between the zinc knuckle domain (ZKD) of Lin28 and its RNA substrates.[4] It is part of a class of novel Lin28 inhibitors identified through computer-aided drug design.[4] In addition to this compound, several other small molecules have been developed to target the Lin28/let-7 axis, each with a distinct mechanism of action. These include:
-
C1632 (Lin28 1632): An inhibitor that blocks the Lin28/let-7 interaction and has been shown to induce differentiation in murine embryonic stem cells (ESCs).[3][5]
-
LI71: A compound that targets the cold shock domain (CSD) of Lin28, thereby inhibiting its activity.[2]
-
Lin28-let-7a antagonist 1: A small molecule that specifically antagonizes the interaction between Lin28 and let-7a.[6]
These inhibitors serve as powerful tools for studying the biological roles of the Lin28/let-7 pathway and for developing novel therapeutic strategies aimed at promoting differentiation.
Quantitative Data of Lin28 Inhibitors
The following table summarizes the available quantitative data for various Lin28 inhibitors. This information is crucial for designing and interpreting experiments aimed at inducing cell differentiation.
| Inhibitor | Target Domain | IC50 Value (in vitro) | Cell-Based Assay Concentration | Cell Type | Reference(s) |
| This compound (Ln268) | ZKD | Not specified | 20 µM | DUNE (neuroendocrine prostate cancer) | [3][4] |
| C1632 (Lin28 1632) | Unknown | 8 µM | Not specified | Murine Embryonic Stem Cells | [5] |
| LI71 | CSD | ~7 µM (FP assay), 27 µM (uridylation assay) | 50-100 µM | K562 (leukemia), mouse embryonic stem cells | [2][7][8] |
| Lin28-let-7a antagonist 1 | Unknown | 4.03 µM | Not specified | PA-1 (ovarian teratocarcinoma) | [6][9] |
| Ln7 | ZKD | ~45 µM | 20 µM | DUNE (neuroendocrine prostate cancer) | [3] |
| Ln15 | ZKD | ~9 µM | 20 µM | DUNE (neuroendocrine prostate cancer) | [3] |
| Ln115 | ZKD | ~21 µM | 20 µM | DUNE (neuroendocrine prostate cancer) | [3] |
Signaling Pathways and Experimental Workflow
Lin28/let-7 Signaling Pathway
The following diagram illustrates the core mechanism of the Lin28/let-7 signaling pathway and the intervention point for Lin28 inhibitors like this compound.
Caption: The Lin28/let-7 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inducing Cell Differentiation
This diagram outlines a typical experimental workflow for treating cells with a Lin28 inhibitor and assessing the resulting differentiation.
Caption: A generalized workflow for inducing and analyzing cell differentiation using Lin28 inhibitors.
Experimental Protocols
The following are generalized protocols for key experiments involved in assessing cell differentiation induced by Lin28 inhibitors. These should be optimized for your specific cell type and experimental conditions.
Protocol 1: Induction of Cell Differentiation with this compound
This protocol describes the general procedure for treating a pluripotent or cancer stem-like cell line with this compound to induce differentiation.
Materials:
-
Cell line of interest (e.g., mouse embryonic stem cells, human induced pluripotent stem cells, or a cancer cell line with stem-like properties)
-
Appropriate cell culture medium and supplements
-
This compound (or other Lin28 inhibitor)
-
DMSO (for dissolving the inhibitor)
-
Cell culture plates/flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
Culture the cells of interest according to standard protocols.
-
Seed the cells in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
-
Preparation of Inhibitor Stock Solution:
-
Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
Allow the seeded cells to attach and resume proliferation (typically 24 hours).
-
Prepare the treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 10-50 µM, to be optimized for your cell line). Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated samples.
-
Remove the old medium from the cells and replace it with the treatment medium.
-
-
Incubation and Monitoring:
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or longer depending on the cell type and differentiation timeline).
-
Monitor the cells daily for morphological changes indicative of differentiation.
-
-
Harvesting:
-
At the end of the treatment period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or fixation for immunofluorescence).
-
Protocol 2: Analysis of let-7 miRNA and Differentiation Marker Expression by RT-qPCR
This protocol outlines the steps to quantify the expression levels of mature let-7 miRNAs and differentiation-specific mRNAs.
Materials:
-
RNA extraction kit suitable for small RNAs
-
Reverse transcription kit with stem-loop primers for miRNA or oligo(dT)/random primers for mRNA
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for let-7 miRNAs and differentiation markers (and a housekeeping gene for normalization)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA, including the small RNA fraction, from inhibitor-treated and control cells using a suitable kit.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription (RT):
-
For miRNA: Use a stem-loop RT primer specific for the let-7 miRNA of interest to generate cDNA. This method enhances the specificity of miRNA detection.[4]
-
For mRNA: Use oligo(dT) and/or random primers to reverse transcribe total RNA into cDNA.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the generated cDNA, appropriate primers, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable housekeeping gene.
-
Protocol 3: Analysis of Protein Expression by Western Blotting
This protocol is for detecting changes in the protein levels of Lin28 and differentiation markers.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Lin28 and differentiation markers
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the treated and control cells in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Wash the membrane thoroughly and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Normalize protein levels to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Analysis of Differentiation by Immunofluorescence
This protocol allows for the visualization of differentiation markers within the cellular context.
Materials:
-
Cells grown on coverslips or in imaging-compatible plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against differentiation markers
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash with PBS and then permeabilize the cells.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding sites with blocking solution for 1 hour.
-
Incubate with the primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope, capturing images of the differentiation markers and nuclei.
-
Conclusion
This compound and related small molecule inhibitors of the Lin28/let-7 pathway are potent inducers of cellular differentiation. By providing detailed protocols and quantitative data, this application note aims to facilitate the use of these compounds in research and drug development. The ability to pharmacologically manipulate the differentiation status of cells holds great promise for regenerative medicine, cancer therapy, and a deeper understanding of developmental biology.
References
- 1. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of let-7a microRNA by real-time PCR in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence and Cell Counting [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Combining Lin28 Inhibitors with Chemotherapy to Overcome Drug Resistance in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of chemoresistance remains a significant hurdle in the successful treatment of many cancers. One of the key cellular players implicated in this resistance is the RNA-binding protein Lin28. Overexpressed in a variety of aggressive cancers, Lin28, along with its homolog Lin28B, is a master regulator of developmental processes that becomes aberrantly reactivated in malignancy. Its oncogenic activity is largely attributed to its inhibition of the biogenesis of the let-7 family of microRNAs, which act as tumor suppressors by targeting key oncogenes such as MYC, RAS, and HMGA2.[1][2][3] By suppressing let-7, Lin28 promotes cancer stem cell phenotypes, epithelial-to-mesenchymal transition, and resistance to conventional therapies, including chemotherapy.[4]
Emerging evidence suggests that inhibiting Lin28 can re-sensitize cancer cells to chemotherapeutic agents, offering a promising strategy to improve treatment outcomes. Small molecule inhibitors of Lin28, such as a compound identified as N-methyl-N-[3-(3-methyl[5][6]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (also known as C1632), have been developed and show potential in preclinical studies.[6][7] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of combining Lin28 inhibitors with standard chemotherapy agents in cancer studies.
Rationale for Combination Therapy
The Lin28/let-7 axis is a critical regulator of cellular proliferation and differentiation. In cancer, upregulation of Lin28 leads to a global downregulation of let-7 miRNAs. This, in turn, de-represses the expression of let-7 target genes, many of which are involved in cell cycle progression and apoptosis, contributing to chemoresistance.[8][9][10] For instance, high Lin28 expression has been correlated with resistance to paclitaxel (B517696) in breast cancer and to oxaliplatin, paclitaxel, doxorubicin, and fluorouracil in gastric cancer.[9][11]
By inhibiting Lin28, the biogenesis of let-7 can be restored, leading to the downregulation of these oncogenic targets and potentially re-sensitizing cancer cells to the cytotoxic effects of chemotherapy. Furthermore, targeting a downstream pathway of Lin28, such as the mTOR pathway, has also been shown to act synergistically with cisplatin (B142131) in atypical teratoid rhabdoid tumors.[6] This provides a strong rationale for combining Lin28 inhibitors with conventional chemotherapy to achieve a synergistic anti-tumor effect.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of Lin28 inhibition with other anti-cancer agents.
Table 1: In Vitro Efficacy of Lin28 Inhibition in Combination with Chemotherapy
| Cancer Type | Cell Line(s) | Lin28 Inhibitor | Chemotherapy Agent | IC50 (Inhibitor Alone) | IC50 (Chemotherapy Alone) | Combination Effect | Reference |
| Breast Cancer | T47D, MCF7, Bcap-37, SK-BR-3 | Lin28 Knockdown | Paclitaxel | N/A | High in T47D (Lin28-high) | Increased sensitivity to paclitaxel upon Lin28 knockdown | [8] |
| Gastric Cancer | SGC7901 | Lin28 Knockdown | Cisplatin | N/A | Not specified | Reversal of cisplatin resistance | [12] |
| Atypical Teratoid Rhabdoid Tumor | AT/RT cell lines | MLN0128 (mTOR inhibitor) | Cisplatin | ~10 nM | Not specified | Synergistic slowing of tumor growth (p < 0.005) | [6] |
Note: N/A indicates that the data was not available in the cited literature.
Table 2: In Vivo Efficacy of Lin28 Inhibition in Combination with Other Anti-Cancer Agents
| Cancer Type | Xenograft Model | Lin28 Inhibitor | Combination Agent | Treatment Regimen | Tumor Growth Inhibition (Combination) | Reference |
| Oral Squamous Cell Carcinoma | SCC9, CAL27 xenografts | C1632 | Metformin (B114582) | C1632: 40 mg/kg/3d; Metformin: 250 mg/kg/d | 91% decrease in tumor weight | [1] |
| Atypical Teratoid Rhabdoid Tumor | AT/RT xenografts | MLN0128 (mTOR inhibitor) | Cisplatin | Not specified | Nearly double mean overall survival (p < 0.005) | [6] |
Signaling Pathways and Experimental Workflows
Lin28/let-7 Signaling Pathway in Chemoresistance
The following diagram illustrates the central role of the Lin28/let-7 pathway in promoting chemoresistance and how Lin28 inhibitors can potentially reverse this effect.
References
- 1. In vitro and in vivo synergistic anti-tumor effect of LIN28 inhibitor and metformin in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin Synergistically Enhances Antitumor Potency of Conditionally Replicating Adenovirus via p53 Dependent or Independent Pathways in Human Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput Approaches to Uncover Synergistic Drug Combinations in Leukemia | bioRxiv [biorxiv.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AT-14: mTOR INHIBITION BLOCKS A KEY LIN28 DOWNSTREAM TARGET AND ENHANCES CISPLATIN MEDIATED CYTOTOXICITY LEADING TO EXTENDED SURVIVAL IN ATYPICAL TERATOID RHABDOID TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lin28 Mediates Paclitaxel Resistance by Modulating p21, Rb and Let-7a miRNA in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lin28 mediates paclitaxel resistance by modulating p21, Rb and Let-7a miRNA in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.unil.ch [api.unil.ch]
- 10. Lin28 Mediates Paclitaxel Resistance by Modulating p21, Rb and Let-7a miRNA in Breast Cancer Cells | PLOS One [journals.plos.org]
- 11. [PDF] Lin28 Mediates Paclitaxel Resistance by Modulating p21, Rb and Let-7a miRNA in Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Small Molecule Inhibition of Lin28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lin28, an RNA-binding protein, is a critical regulator of developmental timing, pluripotency, and metabolism.[1][2] Its re-expression in somatic cells is linked to the progression of various cancers by promoting proliferation, enhancing glucose metabolism, and inducing an epithelial-mesenchymal transition (EMT) and cancer stem cell characteristics.[3][4] Lin28 exerts its function through two primary mechanisms: the inhibition of the biogenesis of the let-7 family of microRNAs, which are potent tumor suppressors, and the direct regulation of the translation of specific mRNAs.[5][6][7] Given its oncogenic roles, Lin28 has emerged as a promising therapeutic target.[8][9]
This document provides a detailed comparative analysis of two primary methods for inhibiting Lin28 function in a research setting: lentiviral-mediated short hairpin RNA (shRNA) knockdown and treatment with a small molecule inhibitor, here exemplified by Lin28-IN-2, a representative potent and specific small molecule inhibitor of the Lin28-let-7 interaction.[10][11][12] We present detailed protocols for both methodologies, a summary of expected quantitative outcomes, and visualizations of the experimental workflows and the underlying Lin28 signaling pathway.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes when comparing lentiviral shRNA knockdown of Lin28 to treatment with a Lin28 inhibitor. These values are representative of typical results observed in cancer cell lines overexpressing Lin28 and are compiled from multiple studies.[13][14][15]
| Parameter | Lentiviral shRNA Knockdown of Lin28 | This compound Treatment | Control (Scrambled shRNA or Vehicle) |
| Lin28 mRNA Expression | 70-90% reduction[16] | No significant change | Baseline |
| Lin28 Protein Level | 60-85% reduction[13][16] | No significant change in total protein level; inhibition of function.[14] | Baseline |
| Mature let-7 miRNA Levels | 3-6 fold increase[13][17] | 2-4 fold increase[14] | Baseline |
| c-Myc Protein Expression | 40-60% reduction | 30-50% reduction | Baseline |
| Cell Proliferation (e.g., BrdU incorporation) | 50-70% reduction[13] | 40-60% reduction[15] | Baseline |
| Apoptosis (e.g., Cleaved Caspase-3 positive cells) | 3-5 fold increase[13] | 2-4 fold increase | Baseline |
| Tumor Sphere Formation | 60-80% reduction | 50-70% reduction[11] | Baseline |
Table 1: Comparison of Molecular and Cellular Effects. This table outlines the anticipated changes in key molecular markers and cellular phenotypes following Lin28 inhibition by genetic knockdown versus small molecule treatment.
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Mechanism of Action | Post-transcriptional gene silencing via mRNA degradation.[18] | Competitive inhibition of the Lin28-let-7 interaction.[10][11] |
| Specificity | Can have off-target effects by silencing unintended genes.[19][20][21] | Can have off-target effects on other proteins (e.g., bromodomains).[11] |
| Kinetics of Onset | Slower onset, requires viral transduction, integration, and turnover of existing protein (days). | Rapid onset, dependent on drug diffusion and binding (hours). |
| Duration of Effect | Stable and long-term, suitable for generating stable cell lines and in vivo studies.[18][22] | Reversible and dose-dependent, requires continuous administration. |
| Applications | Gene function validation, long-term studies, in vivo models. | Target validation, dose-response studies, potential for therapeutic development. |
| Key Advantage | High efficacy in protein level reduction. | Temporal control and dose-dependent modulation of Lin28 activity. |
| Key Disadvantage | Potential for off-target effects and cellular toxicity from viral transduction.[19][20] | Potential for off-target effects and development of resistance. |
Table 2: Methodological Comparison. This table highlights the key differences in the technical aspects and experimental considerations for each method.
Experimental Protocols
Protocol 1: Lentiviral shRNA Production and Transduction for Lin28 Knockdown
This protocol describes the generation of lentiviral particles carrying a Lin28-specific shRNA and their use to create stable knockdown cell lines.[22][23]
Materials:
-
HEK293T cells
-
pLKO.1-shLin28 plasmid (targeting human Lin28A or Lin28B) and pLKO.1-scrambled control
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
DMEM with 10% FBS
-
Opti-MEM
-
Polybrene
-
0.45 µm filter
Procedure:
Day 1: Seeding HEK293T Cells
-
Plate 0.8-1 x 10^6 HEK293T cells per well in a 6-well plate in DMEM with 10% FBS without antibiotics.
-
Incubate overnight at 37°C with 5% CO2. Cells should be 70-80% confluent on the day of transfection.
Day 2: Transfection
-
In a sterile tube, prepare the DNA mixture in Opti-MEM:
-
1.0 µg pLKO.1-shLin28 or pLKO.1-scrambled
-
0.75 µg psPAX2 packaging plasmid
-
0.25 µg pMD2.G envelope plasmid
-
-
Add the transfection reagent to the DNA mixture according to the manufacturer's protocol and incubate at room temperature for 15-20 minutes to form the transfection complex.
-
Gently add the transfection complex dropwise to the HEK293T cells.
Day 3: Change of Medium
-
In the morning, carefully remove the transfection medium and replace it with 2 mL of fresh DMEM with 10% FBS.
Day 4 & 5: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
A second harvest can be performed at 72 hours. The viral supernatant can be used immediately or stored at -80°C.
Day 6 onwards: Transduction and Selection
-
Plate the target cancer cells (e.g., Huh7, 22Rv1) at a density that will result in 50-60% confluency on the day of transduction.
-
On the day of transduction, remove the culture medium and add fresh medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Add the desired amount of lentiviral supernatant (a range of Multiplicity of Infection (MOI) from 1 to 10 should be tested for optimal knockdown).
-
Incubate for 18-24 hours at 37°C.
-
Remove the virus-containing medium and replace it with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Culture the cells for 7-10 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until a stable population of resistant cells is established.
-
Validate Lin28 knockdown by qRT-PCR and Western blot.
Protocol 2: this compound Treatment
This protocol outlines the treatment of cancer cells with a small molecule inhibitor of Lin28.
Materials:
-
Target cancer cell line (e.g., Huh7, 22Rv1)
-
This compound (or other validated Lin28 inhibitor)
-
DMSO (for stock solution)
-
Complete culture medium
-
Plates for cell culture (e.g., 6-well, 96-well)
-
Reagents for downstream assays (e.g., RNA extraction, protein lysis, cell viability assay kits)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates for molecular analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis:
-
Molecular Analysis: Extract RNA to measure let-7 miRNA levels by qRT-PCR. Lyse cells to analyze protein levels of Lin28 targets (e.g., c-Myc) by Western blot.
-
Cellular Analysis: Perform cell viability assays (e.g., MTT, CellTiter-Glo), proliferation assays (e.g., BrdU incorporation), or apoptosis assays (e.g., Annexin V staining, Caspase-Glo).
-
Visualizations
Caption: Workflow for Lin28 knockdown using lentiviral shRNA.
Caption: Workflow for Lin28 inhibition using a small molecule inhibitor.
Caption: The Lin28 signaling pathway and points of intervention.
References
- 1. RNA-binding protein Lin28 in cancer and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Lin28: an emerging important oncogene connecting several aspects of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. sdbonline.org [sdbonline.org]
- 7. mdpi.com [mdpi.com]
- 8. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LIN28 cooperates with WNT signaling to drive invasive intestinal and colorectal adenocarcinoma in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological inhibition of Lin28 promotes ketogenesis and restores lipid homeostasis in models of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective blockade of microRNA processing by Lin-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 19. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
Application Note: Verifying Lin28-IN-2 Efficacy Using Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lin28, an RNA-binding protein, is a critical regulator of developmental processes and is frequently dysregulated in various cancers. It primarily functions by inhibiting the biogenesis of the let-7 family of microRNAs (miRNAs), which act as tumor suppressors by targeting oncogenes such as c-Myc, Ras, and components of the PI3K/mTOR signaling pathway. The inhibitor Lin28-IN-2 is a small molecule designed to disrupt the interaction between the zinc finger domain of Lin28 and its target RNAs, thereby restoring let-7 function and suppressing oncogenic pathways. This application note provides a detailed protocol for utilizing Western blot analysis to verify the efficacy of this compound by examining the expression of downstream targets of the Lin28/let-7 pathway.
Principle
The efficacy of this compound is not determined by a change in Lin28 protein levels, but rather by the functional consequences of its inhibitory action. By blocking Lin28's ability to bind RNA, this compound effectively restores the processing of let-7 miRNA. Mature let-7 then downregulates its target oncogenes. Therefore, successful inhibition of Lin28 by this compound will be observed as a decrease in the protein levels of key let-7 targets. This protocol focuses on the detection of c-Myc and phosphorylated S6 ribosomal protein (p-S6), a downstream effector of the PI3K/mTOR pathway, as readouts for this compound activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Lin28 signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Materials and Reagents
Cell Culture and Treatment
-
Lin28-positive cancer cell line (e.g., NTERA-2, HepG2)
-
Appropriate cell culture medium and supplements
-
This compound (MedChemExpress, HY-168437)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
Protein Extraction and Quantification
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
Western Blotting
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer system (e.g., wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (see Table 1)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Quantitative Data Summary
Table 1: Recommended Primary Antibody Dilutions
| Target Protein | Supplier (Example) | Catalog # (Example) | Recommended Dilution |
| c-Myc | Cell Signaling Technology | #5605 | 1:1000 |
| Phospho-S6 Ribosomal Protein (Ser235/236) | Cell Signaling Technology | #2211 | 1:2000 |
| S6 Ribosomal Protein | Cell Signaling Technology | #2217 | 1:1000 |
| GAPDH (Loading Control) | Cell Signaling Technology | #5174 | 1:1000 |
| Lin28A | Cell Signaling Technology | #3978 | 1:1000 |
| Lin28B | Cell Signaling Technology | #4196 | 1:1000 |
Table 2: Experimental Treatment Conditions
| Treatment | Concentration | Incubation Time |
| This compound | 1-20 µM (start with 20 µM) | 48 hours |
| Vehicle (DMSO) | Equivalent volume to this compound | 48 hours |
Experimental Protocol
Cell Culture and Treatment
-
Seed a Lin28-positive cancer cell line in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or an equivalent volume of DMSO (vehicle control). A dose-response experiment with varying concentrations of this compound is recommended for initial characterization.
-
Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Verify the transfer efficiency by Ponceau S staining.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies like p-S6, BSA is the recommended blocking agent to reduce background.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended in Table 1) overnight at 4°C with gentle agitation. It is recommended to probe for c-Myc, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) on separate blots or by stripping and re-probing. Probing for Lin28A/B can serve as a control to confirm that the inhibitor does not alter its expression.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity. For p-S6, it is also recommended to normalize to the total S6 protein levels.
-
Compare the normalized protein levels in this compound-treated samples to the vehicle-treated control. A significant decrease in c-Myc and p-S6 levels indicates effective inhibition of Lin28 by this compound.
Expected Results
Upon successful inhibition of Lin28 by this compound, a dose-dependent decrease in the protein levels of c-Myc and p-S6 is expected in the treated cells compared to the vehicle control. The levels of total S6 and the loading control (GAPDH) should remain relatively constant across all samples. The expression of Lin28A/B is also expected to be unchanged, confirming the inhibitor's mechanism of action is not at the level of protein expression.
Troubleshooting
-
High Background: Optimize blocking conditions (time, agent), increase the number and duration of wash steps, or use a more dilute primary or secondary antibody.
-
No or Weak Signal: Confirm protein transfer, check antibody viability and dilution, ensure ECL substrate is fresh, and increase the amount of protein loaded.
-
Inconsistent Loading Control: Ensure accurate protein quantification and equal loading of all samples.
By following this detailed protocol, researchers can effectively utilize Western blotting to validate the efficacy of this compound and further investigate its potential as a therapeutic agent.
Application Notes and Protocols for RT-qPCR Analysis of let-7 microRNA Levels Following Treatment with a Lin28 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RNA-binding protein Lin28 and the let-7 family of microRNAs (miRNAs) form a critical regulatory axis involved in development, pluripotency, and oncogenesis. Lin28 acts as a negative regulator of let-7 biogenesis, thereby promoting cellular proliferation and stem cell-like phenotypes. In many cancers, Lin28 is overexpressed, leading to the downregulation of the tumor-suppressing let-7 miRNAs. This inverse correlation has made the Lin28/let-7 pathway an attractive target for therapeutic intervention. Small molecule inhibitors designed to disrupt the Lin28-let-7 interaction can restore let-7 processing, leading to an increase in mature let-7 levels and subsequent suppression of oncogenic pathways.
These application notes provide a comprehensive guide for researchers interested in quantifying the effects of Lin28 inhibitors on let-7 miRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR). The provided protocols are based on established methodologies for cell culture, treatment with Lin28 inhibitors, RNA extraction, and stem-loop RT-qPCR for the specific and sensitive detection of mature let-7 miRNAs.
Lin28/let-7 Signaling Pathway
The Lin28 protein, which has two main paralogs, LIN28A and LIN28B, inhibits the maturation of the let-7 family of microRNAs through two primary mechanisms.[1] In the cytoplasm, LIN28A binds to the terminal loop of precursor let-7 (pre-let-7) and recruits the terminal uridylyl transferase (TUTase), which adds a poly(U) tail to the pre-let-7.[2] This polyuridylation marks the pre-let-7 for degradation by the exonuclease DIS3L2, thus preventing its processing by the Dicer enzyme into mature let-7.[1] LIN28B can also function in the nucleus by sequestering primary let-7 (pri-let-7) transcripts, thereby inhibiting their initial processing by the Microprocessor complex (Drosha-DGCR8).[3] The inhibition of Lin28, for instance by a small molecule inhibitor like Lin28-IN-2, disrupts these interactions, allowing for the canonical processing of let-7 precursors into mature, functional let-7 miRNAs. These mature let-7 miRNAs are then incorporated into the RNA-induced silencing complex (RISC) to target and repress the translation of oncogenic mRNAs, such as those for Ras, Myc, and HMGA2.[2][4]
Caption: Lin28/let-7 signaling pathway and the mechanism of action of Lin28 inhibitors.
Quantitative Data Summary
The following table summarizes the quantitative changes in let-7 miRNA levels observed in cancer cell lines after treatment with Lin28 small molecule inhibitors, as determined by RT-qPCR.
| Cell Line | Inhibitor (Concentration) | let-7 Family Member | Fold Change vs. Control (Mean ± SD/SEM) | Reference |
| JAR | PH-31 (20 µM) | let-7a | ~2.0-fold | [5] |
| JAR | PH-31 (20 µM) | let-7g | ~1.8-fold | [5] |
| JAR | KCB3602 (10 µM) | let-7a | ~2.5-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7b | ~2.2-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7c | ~2.0-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7d | ~2.3-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7e | ~2.1-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7f | ~2.4-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7g | ~2.6-fold | [6] |
| JAR | KCB3602 (10 µM) | let-7i | ~2.2-fold | [6] |
| PA-1 | KCB3602 (10 µM) | let-7a | ~1.8-fold | [6] |
| DUNE | Compound 1 (20 µM) | let-7d | ~2.5-fold | [7] |
| DUNE | Compound 2 (20 µM) | let-7d | ~3.0-fold | [7] |
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of let-7 levels after treatment with a Lin28 inhibitor.
Experimental Workflow Overview
Caption: Workflow for quantifying let-7 levels after Lin28 inhibitor treatment.
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture:
-
Culture human choriocarcinoma (JAR) or other suitable cancer cell lines known to express high levels of Lin28 (e.g., PA-1, K562) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Protocol 2: Total RNA Extraction
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of a suitable lysis reagent (e.g., TRIzol® or a similar guanidinium (B1211019) thiocyanate-based solution) directly to each well of the 6-well plate.
-
Pipette the lysate up and down several times to ensure complete cell lysis.
-
-
RNA Isolation:
-
Follow the manufacturer's protocol for the chosen RNA extraction kit. A general protocol using a TRIzol-like reagent is as follows:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of lysis reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) per 1 mL of lysis reagent used initially. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in RNase-free water.
-
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Stem-Loop RT-qPCR for let-7 Quantification
This protocol is adapted from the widely used stem-loop RT-qPCR method for mature miRNA detection.[8]
-
Stem-Loop Reverse Transcription (RT):
-
Prepare a master mix for the RT reaction. For each reaction, combine:
-
Total RNA (10-100 ng)
-
let-7 specific stem-loop RT primer (e.g., for let-7a, let-7g)
-
dNTPs
-
Reverse Transcriptase
-
RT Buffer
-
RNase Inhibitor
-
RNase-free water to the final volume.
-
-
The stem-loop RT primer has a unique hairpin structure that anneals to the 3' end of the mature miRNA, providing a template for reverse transcription.
-
Incubate the RT reaction according to the reverse transcriptase manufacturer's recommendations (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
Real-Time qPCR:
-
Prepare a qPCR master mix. For each reaction, combine:
-
cDNA from the RT reaction (diluted 1:5 to 1:15)
-
Forward primer specific to the let-7 miRNA of interest
-
Universal reverse primer that binds to the stem-loop primer sequence
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Nuclease-free water to the final volume.
-
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 min)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 sec)
-
Annealing/Extension (e.g., 60°C for 60 sec)
-
-
-
Include a melt curve analysis at the end of the run if using SYBR Green to ensure product specificity.
-
Run each sample in triplicate.
-
Include a no-template control (NTC) for each primer set.
-
Use a small, ubiquitously expressed non-coding RNA (e.g., U6 snRNA) as an endogenous control for normalization.
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Normalize the Ct value of the target let-7 miRNA to the Ct value of the endogenous control (ΔCt = Ctlet-7 - CtU6).
-
Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change is calculated as 2-ΔΔCt.
-
Conclusion
The protocols and information provided herein offer a robust framework for investigating the efficacy of Lin28 inhibitors in restoring let-7 miRNA levels in a cancer cell context. Accurate and reproducible quantification of let-7 is crucial for the preclinical evaluation of these promising therapeutic agents. By following these detailed methodologies, researchers can effectively assess the on-target activity of Lin28 inhibitors and contribute to the development of novel cancer therapies targeting the Lin28/let-7 axis.
References
- 1. mdpi.com [mdpi.com]
- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Lin28A and Lin28B inhibit let-7 microRNA biogenesis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Restoring Let-7 microRNA Biogenesis Using a Small-Molecule Inhibitor of the Protein–RNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lin28-IN-2 in CRISPR/Cas9-Mediated Gene Editing Studies
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the prospective use of Lin28-IN-2, a small molecule inhibitor of the Lin28 protein, in conjunction with CRISPR/Cas9-mediated gene editing. While direct studies pairing this compound with CRISPR/Cas9 are not yet prevalent in published literature, this guide is based on the known functions of Lin28 and established CRISPR methodologies to provide a strong foundation for pioneering research in this area.
Introduction
Lin28 is an RNA-binding protein that plays a crucial role in developmental timing, pluripotency, and cellular metabolism.[1][2] It primarily functions by inhibiting the maturation of the let-7 family of microRNAs and by enhancing the translation of specific mRNAs related to growth and proliferation.[3][4][5] Given its role in maintaining a stem-like state and promoting cell proliferation, the inhibition of Lin28 presents a novel strategy to potentially modulate the outcomes of CRISPR/Cas9 gene editing.[6][7]
This compound is a chemical probe that can be utilized to investigate the effects of Lin28 inhibition on cellular processes. In the context of CRISPR/Cas9-mediated gene editing, the transient inhibition of Lin28 could be hypothesized to influence cell fate decisions post-editing, potentially enhancing differentiation or improving the efficiency of specific editing outcomes like homology-directed repair (HDR).
Rationale for Use
The primary rationale for using this compound in CRISPR/Cas9 studies is to manipulate the cellular environment to favor desired post-editing phenotypes. For instance, in studies involving the correction of a genetic mutation in induced pluripotent stem cells (iPSCs), subsequent differentiation into a specific lineage is often the goal. By inhibiting Lin28, which helps maintain pluripotency, it may be possible to create a cellular state that is more permissive to differentiation following gene correction.
Proposed Mechanism of Action
Lin28 inhibition by this compound is expected to increase the levels of mature let-7 miRNA. The let-7 family of miRNAs are known tumor suppressors that promote differentiation by downregulating key pluripotency factors and cell cycle regulators.[8] Therefore, treatment with this compound could potentially shift the cellular state from self-renewal towards a more differentiated state, which may be advantageous for certain gene editing applications.
Proposed signaling pathway for this compound in CRISPR studies.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into a standard CRISPR/Cas9 workflow. Optimization of concentrations and timing will be necessary for specific cell types and experimental goals.
Protocol 1: Determining Optimal this compound Concentration
-
Cell Culture : Plate the target cells (e.g., iPSCs, cancer cell lines) in a 96-well plate at an appropriate density.
-
This compound Treatment : Prepare a serial dilution of this compound in cell culture medium. A starting range of 10 nM to 10 µM is recommended.
-
Incubation : Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
Viability Assay : Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
-
Data Analysis : Determine the highest concentration of this compound that does not significantly impact cell viability. This will be the working concentration for subsequent experiments.
Protocol 2: CRISPR/Cas9 Gene Editing with this compound Treatment
-
CRISPR/Cas9 Components : Prepare the necessary CRISPR/Cas9 components, which may include plasmids encoding Cas9 and the guide RNA (gRNA), or a ribonucleoprotein (RNP) complex of Cas9 protein and gRNA.[9][10]
-
Transfection/Electroporation : Deliver the CRISPR/Cas9 components into the target cells using a suitable method (e.g., lipofection, electroporation).
-
This compound Treatment :
-
Pre-treatment : Add this compound at the predetermined optimal concentration to the cell culture medium 24 hours prior to transfection/electroporation.
-
Co-treatment : Add this compound concurrently with the delivery of CRISPR/Cas9 components.
-
Post-treatment : Add this compound to the medium 24 hours after transfection/electroporation.
-
-
Incubation : Culture the cells for 48-72 hours post-transfection.
-
Genomic DNA Extraction : Harvest the cells and extract genomic DNA.
-
Editing Efficiency Analysis : Use a method such as Sanger sequencing with TIDE analysis, or next-generation sequencing (NGS) to determine the frequency of insertions and deletions (indels) or HDR.
General experimental workflow for using this compound with CRISPR/Cas9.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from experiments investigating the effect of this compound on CRISPR/Cas9 editing efficiency and subsequent cellular phenotypes.
Table 1: Effect of this compound on CRISPR/Cas9 Editing Efficiency
| Treatment Group | This compound Conc. | Timing of Treatment | Indel Frequency (%) | HDR Frequency (%) |
| Control | Vehicle | Co-treatment | ||
| This compound | Optimal Conc. | Pre-treatment | ||
| This compound | Optimal Conc. | Co-treatment | ||
| This compound | Optimal Conc. | Post-treatment |
Table 2: Effect of this compound on Post-Editing Cellular Phenotype (e.g., Differentiation Efficiency)
| Treatment Group | Gene Editing Outcome | This compound Treatment | Differentiation Marker 1 Expression (%) | Differentiation Marker 2 Expression (%) |
| Unedited Control | N/A | No | ||
| Edited Control | Successful Edit | No | ||
| Edited + this compound | Successful Edit | Yes |
Conclusion
The use of this compound in CRISPR/Cas9-mediated gene editing studies represents a promising, yet underexplored, avenue of research. By transiently inhibiting Lin28, it may be possible to modulate the cellular environment to favor specific editing outcomes and subsequent cell fates. The protocols and frameworks provided here offer a starting point for researchers to investigate this potential synergy and to develop novel strategies for enhancing the therapeutic applications of gene editing. Careful optimization and thorough analysis will be key to elucidating the precise effects of Lin28 inhibition in the context of CRISPR/Cas9.
References
- 1. LIN28 - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Lin-28 binds IGF-2 mRNA and participates in skeletal myogenesis by increasing translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. Genome-wide studies reveal that Lin28 enhances the translation of genes important for growth and survival of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 8. journals.ku.edu [journals.ku.edu]
- 9. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
Troubleshooting & Optimization
Troubleshooting Lin28-IN-2 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common insolubility issues encountered with the small molecule inhibitor, Lin28-IN-2.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after I diluted it from a DMSO stock solution. What happened and what should I do?
A1: This is a common issue for hydrophobic small molecules like this compound. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous buffer. The high concentration of the compound in the DMSO stock solution can crash out when introduced to a predominantly aqueous environment.
To resolve this, do not use the solution with precipitate.[1] Centrifuge the vial to pellet the powder before opening it to prepare a new, fresh stock solution.[1] Consider the following troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your assay.
-
Optimize Dilution Technique: Instead of adding a small volume of highly concentrated stock directly to the buffer, perform an intermediate dilution step.[2] Pre-warm your media and add the stock solution dropwise while vortexing to facilitate mixing and prevent localized high concentrations.[2]
-
Adjust DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) may be required to maintain solubility.[1] Always include a vehicle control with the equivalent DMSO concentration in your experiments to account for any solvent effects.
Q2: What is the best solvent to use for this compound?
A2: For creating a high-concentration primary stock solution, 100% DMSO is the recommended solvent for most organic, hydrophobic small molecules. For aqueous working solutions, it is often necessary to use a co-solvent system or other formulation strategies if insolubility persists at the desired concentration.[1]
Q3: How should I prepare my stock and working solutions to avoid precipitation?
A3: Proper preparation is critical. First, create a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO.[1][3] Ensure the compound is fully dissolved by vortexing or brief sonication.[3][4] To prepare your final working solution, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to your aqueous buffer. This prevents the abrupt solvent change that causes precipitation.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments?
A4: Tolerance to DMSO varies between cell lines.[1] However, general guidelines are as follows. It is crucial to run a vehicle control with the same final DMSO concentration as your experimental samples to assess its specific effect.[1]
Q5: How should I store my this compound powder and DMSO stock solutions?
A5: Proper storage is essential to maintain the compound's integrity. DMSO is hygroscopic and can absorb water from the air, which can lead to compound degradation or precipitation upon freezing.[1] Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles and moisture absorption.[3]
Q6: I see a precipitate in my cell culture media after a few hours in the incubator. What should I do?
A6: Delayed precipitation can occur due to changes in the media over time, such as shifts in pH or interactions with media components like salts and proteins.[2] If this happens, the effective concentration of your inhibitor is unknown. You should discard the results from that experiment. To prevent this, determine the maximum soluble concentration of this compound in your specific cell culture media under incubation conditions before running your main experiment.[2]
Data Presentation
Table 1: Solvent Recommendations for this compound
| Solvent Type | Solvent Example | Primary Use | Notes |
|---|---|---|---|
| Primary Solvent | 100% DMSO | Creating high-concentration stock solutions (e.g., 10-50 mM).[1] | Use anhydrous grade. DMSO is hygroscopic; store properly.[1] |
| Co-solvents | Ethanol, PEG, Cremophor EL | Can be used in formulations to improve aqueous solubility, particularly for in vivo studies. | Compatibility with the specific assay must be validated. |
| Aqueous Buffers | PBS, Cell Culture Media | Final working solutions for in vitro and cell-based assays. | Often requires a small percentage of DMSO to maintain solubility. |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Important Considerations |
|---|---|---|---|
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years | Check product datasheet for specific recommendations.[1] | |
| DMSO Stock Solution | -20°C | Up to 6 months | Aliquot into single-use tubes to avoid freeze-thaw cycles.[3] |
| | -80°C | Up to 1 year | Preferred for long-term storage.[3] |
Table 3: General DMSO Tolerance in Cell-Based Assays
| Final DMSO Concentration | General Effect on Cells | Recommendation |
|---|---|---|
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[1] | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines.[1] | Commonly used, but a vehicle control is essential. |
| > 0.5% - 1.0% | Can be cytotoxic to some cells and may induce off-target or differentiation effects.[1] | Use with caution and only if necessary for solubility. |
Experimental Protocols
Protocol 1: Preparing a High-Concentration Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[3]
-
Weigh the desired amount of powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.[4]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, low-retention tubes.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Preparing a Working Solution in Aqueous Media
-
Thaw a single aliquot of your high-concentration this compound DMSO stock.
-
Perform any necessary serial dilutions in 100% DMSO to get closer to your final working concentration. For example, dilute a 10 mM stock to 1 mM in DMSO.
-
Pre-warm your final aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).[2]
-
While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock drop-by-drop.[2] For example, add 1 µL of a 1 mM stock to 999 µL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
Visually inspect the final solution for any signs of cloudiness or precipitation. If the solution is clear, it is ready for use.[2]
Protocol 3: Determining Maximum Soluble Concentration in an Experimental Buffer
-
Prepare a 2-fold serial dilution of your this compound stock solution in DMSO in a 96-well plate.
-
In a separate 96-well plate, add your experimental aqueous buffer (e.g., PBS or complete cell culture medium).
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding wells of the aqueous buffer plate. This creates a range of final inhibitor concentrations.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment.
-
Visually inspect the wells for precipitation at several time points (e.g., 0, 2, 6, and 24 hours).[2]
-
The highest concentration that remains clear and free of precipitate throughout the incubation is the maximum working soluble concentration for your specific conditions.[2]
Visualizations
References
Technical Support Center: Optimizing Lin28-IN-2 Dosage
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Lin28-IN-2 to achieve maximal therapeutic efficacy while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor targeting the Lin28 protein. Lin28 is an RNA-binding protein that plays a crucial role in developmental timing, pluripotency, and oncogenesis.[1] Its primary function is to inhibit the biogenesis of the let-7 family of microRNAs (miRNAs), which act as tumor suppressors by downregulating oncogenes like Ras, c-Myc, and HMGA2.[2] Lin28A and Lin28B, the two mammalian paralogs, inhibit let-7 maturation through distinct mechanisms in the cytoplasm and nucleus, respectively.[1][2] By inhibiting Lin28, this compound aims to restore the tumor-suppressive function of let-7 miRNAs.
Q2: Why is it critical to optimize the dosage of this compound?
A2: Dosage optimization is essential to find a therapeutic window where this compound effectively inhibits its target and induces the desired anti-cancer effects without causing significant harm to healthy cells. High concentrations of small molecule inhibitors can lead to off-target effects and general cytotoxicity, while concentrations that are too low will be ineffective. A carefully determined dose-response curve is necessary to identify the optimal concentration for your specific cell line and experimental conditions.[3][4]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: For a novel inhibitor like this compound, it is advisable to start with a broad, logarithmic dilution series to establish a dose-response curve. A common starting range is from 1 nM to 100 µM.[3] This wide range will help to identify the IC50 (half-maximal inhibitory concentration) and the concentration at which cytotoxicity becomes a concern.
Q4: How does the serum in my cell culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, which may decrease the effective concentration of the inhibitor available to the cells.[3] It is important to maintain consistent serum concentrations across your experiments. If you suspect significant interference, you might consider performing experiments in reduced-serum or serum-free media, though this may also affect cell health and response.
Troubleshooting Guide
Issue 1: I am not observing any effect of this compound at the concentrations I've tested.
-
Possible Cause: The concentration range may be too low for your specific cell line.
-
Solution: Test a higher concentration range, extending up to 100 µM. Also, ensure that your cell line expresses Lin28 at a sufficient level.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Ensure proper storage of this compound, protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]
-
-
Possible Cause: The incubation time may be too short.
-
Solution: Perform a time-course experiment, treating cells with a fixed concentration of this compound and assessing the outcome at various time points (e.g., 24, 48, 72 hours).[3]
-
Issue 2: I am observing a high level of cell death across all tested concentrations of this compound.
-
Possible Cause: The concentration range is too high.
-
Solution: Test a lower range of concentrations, starting from nanomolar levels.
-
-
Possible Cause: The solvent (e.g., DMSO) is causing cytotoxicity.
-
Solution: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experimental setup.[3]
-
Issue 3: There is high variability between my replicate wells in the cytotoxicity assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding replicates to prevent cell settling.[5]
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: The outer wells of a microplate are more prone to evaporation. To mitigate this, you can fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[5]
-
-
Possible Cause: Incomplete solubilization of formazan (B1609692) crystals (in MTT assays).
-
Solution: Ensure complete dissolution of the formazan crystals by thorough mixing, either by pipetting or using an orbital shaker, before reading the absorbance.[5]
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line
The following table summarizes hypothetical data from an experiment assessing the efficacy and cytotoxicity of this compound after a 48-hour incubation period. Efficacy is measured by the level of let-7 miRNA (target engagement), and cytotoxicity is measured by percent cell viability (MTT assay).
| This compound Concentration (µM) | Relative let-7 miRNA Level (Fold Change) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.0 | 100 |
| 0.01 | 1.2 | 98 |
| 0.1 | 2.5 | 95 |
| 1 | 4.8 | 92 |
| 5 | 5.2 | 85 |
| 10 | 5.3 | 70 |
| 25 | 5.4 | 45 |
| 50 | 5.5 | 20 |
| 100 | 5.5 | 5 |
Note: This data is for illustrative purposes only.
Experimental Protocols
1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8]
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and treat the cells with the various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[8]
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.[10][11]
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound and include the necessary controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle-treated cells
-
Cells treated with a lysis buffer provided in the kit (maximum LDH release)
-
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[11]
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.[12]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (commonly 490 nm) with a reference wavelength of 680 nm.[12]
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, which typically involves subtracting the spontaneous release from the experimental and maximum release values.[12]
-
Mandatory Visualizations
Caption: The Lin28/let-7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]
- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. cellbiologics.com [cellbiologics.com]
How to address batch-to-batch variability of Lin28-IN-2
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Lin28 inhibitors. Given the potential for batch-to-batch variability in small molecule inhibitors, this guide offers a framework for identifying, characterizing, and mitigating such issues to ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with our Lin28 inhibitor (Lin28-IN-X) between different batches. What are the likely causes?
A1: Inconsistent results between batches of a small molecule inhibitor can stem from several factors.[1] The primary causes of batch-to-batch variability include:
-
Purity and Impurity Profile: The percentage of the active compound may differ between batches. Additionally, the presence of different impurities, even in small amounts, can have significant biological effects.
-
Solubility and Stability: Variations in the physical properties of the compound, such as crystal form (polymorphism), can affect its solubility and stability in solution.[1][2] Degradation of the compound over time or under certain storage conditions is also a common issue.[1][2]
-
Presence of Isomers: The manufacturing process may yield different ratios of stereoisomers or other isomers, which can have vastly different biological activities.
-
Residual Solvents or Reagents: Incomplete removal of solvents or reagents from the synthesis process can introduce confounding variables into your experiments.
Q2: How can we assess the quality and consistency of a new batch of our Lin28 inhibitor?
A2: A systematic quality control (QC) workflow is essential to ensure the reliability of your results. This should involve a combination of analytical chemistry techniques to confirm the identity, purity, and concentration of the inhibitor, as well as a biological assay to confirm its activity.
Q3: What are the best practices for preparing and storing stock solutions of Lin28 inhibitors to minimize variability?
A3: Proper handling and storage are critical for maintaining the integrity of your inhibitor.[2]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the inhibitor is highly soluble (e.g., DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Protect from light if the compound is light-sensitive.[2]
-
Fresh Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[1]
Q4: My inhibitor is showing unexpected off-target effects. How can I determine if this is a batch-specific issue?
A4: Distinguishing on-target from off-target effects is crucial.[3] If you suspect batch-specific off-target effects, consider the following:
-
Compare Batches: Test the problematic batch alongside a previous batch that gave the expected results in a panel of relevant assays.
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets the same pathway but has a distinct chemical structure can help confirm that the observed phenotype is due to inhibition of the intended target.[1][3]
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a resistant mutant of the target protein.[1] This should abrogate the effect of an on-target inhibitor.
Troubleshooting Guide
Problem: Decreased or No Inhibitory Activity with a New Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Concentration | Verify the concentration of the stock solution using a spectrophotometer (if the compound has a known extinction coefficient) or by quantitative analytical methods like qNMR or LC-MS with a standard curve. | The measured concentration should match the expected concentration. |
| Compound Degradation | Analyze the stock solution by HPLC or LC-MS to check for the presence of degradation products.[2] | A single peak corresponding to the intact inhibitor should be observed. The appearance of new peaks suggests degradation. |
| Poor Solubility | Visually inspect the stock and working solutions for any precipitate. Determine the solubility of the new batch in your assay buffer. | The solution should be clear. If precipitation is observed, consider using a different solvent or formulation. |
| Low Purity | Assess the purity of the solid compound and the stock solution by HPLC or LC-MS.[2] | Purity should be high (typically >95%), and the impurity profile should be consistent with previous batches. |
Problem: Increased Cell Toxicity or Unexpected Phenotypes with a New Batch
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Toxic Impurities | Use LC-MS or GC-MS to identify any impurities present in the new batch that were absent in previous batches. | The impurity profile should be consistent across batches. |
| Off-Target Activity | Profile the new batch in a panel of off-target assays (e.g., kinase panel) and compare the results to a reference batch. | The off-target activity profile should be similar to the reference batch. |
| Solvent Toxicity | Run a vehicle-only control to ensure that the final concentration of the solvent (e.g., DMSO) is not causing the observed toxicity. | The vehicle control should not exhibit any significant biological effects. |
| Compound Aggregation | Use dynamic light scattering (DLS) to check for the formation of aggregates at the working concentration. | The inhibitor should be monomeric in solution. |
Experimental Protocols
Protocol 1: Quality Control of a New Batch of Lin28 Inhibitor
This protocol outlines a general workflow for validating a new batch of a Lin28 inhibitor.
1. Identity and Purity Assessment by LC-MS:
- Prepare a 1 mg/mL solution of the inhibitor in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
- Inject the sample onto a C18 reverse-phase HPLC column coupled to a mass spectrometer.
- Elute with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid.
- Monitor the UV absorbance at an appropriate wavelength and the mass spectrum.
- Analysis: Confirm that the major peak has the expected mass-to-charge ratio (m/z) for the inhibitor. Calculate the purity based on the peak area of the main peak relative to the total peak area.
2. Concentration Verification of Stock Solution:
- Prepare a dilution series of the stock solution.
- Analyze the dilutions by HPLC or LC-MS.
- Compare the peak area of the inhibitor to a standard curve generated from a previously validated batch or a certified reference standard.
3. In Vitro Activity Assay:
- Perform a dose-response experiment to determine the IC50 value of the new batch.
- An example assay could be a biochemical assay that measures the interaction of Lin28 with let-7 pre-miRNA or a cell-based assay that measures the expression of a downstream target of the Lin28/let-7 pathway.
- Compare the IC50 value to that of a reference batch.
Signaling Pathway and Workflow Diagrams
The Lin28/let-7 Signaling Pathway
The Lin28 protein is a key regulator of microRNA (miRNA) biogenesis, specifically targeting the let-7 family of miRNAs.[4][5] Lin28A and its homolog Lin28B are RNA-binding proteins that post-transcriptionally regulate gene expression.[5] The primary mechanism of Lin28 is the inhibition of let-7 miRNA processing.[4][5][6] This leads to the upregulation of let-7 target genes, many of which are oncogenes such as MYC, RAS, and HMGA2.[6] The Lin28/let-7 pathway plays a crucial role in development, stem cell biology, and cancer.[4][6][7]
Caption: The Lin28/let-7 signaling pathway.
Workflow for Investigating Batch-to-Batch Variability
This workflow provides a systematic approach to troubleshooting inconsistencies between different batches of a Lin28 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The LIN28/let-7 Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lin28 and let-7 in cell metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Lin28 Inhibition in Cancer Cell Lines
Note: Information on a specific inhibitor named "Lin28-IN-2" is not available in the public scientific literature. This guide provides a general framework for addressing resistance to Lin28 inhibitors, using principles derived from known Lin28 biology and general mechanisms of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Lin28 inhibitors?
Lin28 is an RNA-binding protein that functions as an oncogene primarily by inhibiting the biogenesis of the let-7 family of microRNAs (miRNAs).[1][2][3] Let-7 miRNAs are tumor suppressors that target and repress the expression of several key oncogenes, including c-Myc, Ras, and HMGA2.[2] There are two main Lin28 paralogs, Lin28A and Lin28B, which inhibit let-7 biogenesis through distinct mechanisms.[4][5]
-
Lin28A: Primarily located in the cytoplasm, Lin28A binds to the precursor of let-7 (pre-let-7) and recruits the terminal uridylyltransferase TUT4 (also known as Zcchc11).[3][4] TUT4 adds a poly-uridine tail to the pre-let-7, which blocks its processing by the Dicer enzyme and leads to its degradation.[5]
-
Lin28B: Functions mainly in the nucleus, where it sequesters the primary transcript of let-7 (pri-let-7), preventing its initial processing by the Microprocessor complex (Drosha/DGCR8).[4][5]
Lin28 inhibitors are designed to disrupt the interaction between Lin28 proteins and let-7 precursors, thereby restoring the production of mature let-7 and suppressing the expression of its oncogenic targets.[6]
Q2: My cancer cell line is not responding to the Lin28 inhibitor. What are the possible reasons for this intrinsic resistance?
Several factors can contribute to a lack of initial response to a Lin28 inhibitor:
-
Low or Absent Lin28 Expression: The cell line may not express Lin28A or Lin28B at high enough levels. The antitumor activity of a Lin28 inhibitor is dependent on the cell's reliance on the Lin28/let-7 axis for survival and proliferation.
-
Predominant Lin28 Paralogs: Some inhibitors may show selectivity for Lin28A over Lin28B, or vice versa. If the cell line predominantly expresses the paralog that is less sensitive to the specific inhibitor, the response will be limited.
-
Let-7 Independent Oncogenic Pathways: The cancer cells may be driven by oncogenic pathways that are not regulated by let-7. In such cases, restoring let-7 function will have a minimal impact on cell viability. For example, Lin28 can also promote oncogenesis through let-7 independent mechanisms, such as directly binding to and enhancing the translation of mRNAs of oncogenes like OCT4.[7]
-
Pre-existing Mutations: The cell line may have pre-existing mutations in downstream targets of the let-7 pathway that render them insensitive to let-7-mediated repression.
Q3: My cancer cell line initially responded to the Lin28 inhibitor but has now developed acquired resistance. What are the potential mechanisms?
Acquired resistance to targeted therapies can develop through various mechanisms:
-
Upregulation of Lin28 Expression: The cancer cells may adapt by significantly increasing the expression of Lin28A or Lin28B, thereby overcoming the inhibitory effect of the drug.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of the Lin28/let-7 axis. Pathways such as the PI3K/Akt/mTOR and Wnt signaling pathways have been implicated in promoting cancer cell survival and proliferation and may be upregulated to confer resistance.[8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for RNA-binding protein inhibitors compared to kinase inhibitors, mutations in the Lin28 protein could potentially alter the drug-binding site, reducing the inhibitor's affinity.
-
Epigenetic Alterations: Changes in the epigenetic landscape of the cancer cells could lead to the silencing of tumor suppressor genes or the activation of oncogenes that promote resistance.
Troubleshooting Guides
Problem 1: No initial response to the Lin28 inhibitor (Intrinsic Resistance).
Troubleshooting Workflow
dot
Caption: Workflow for troubleshooting intrinsic resistance.
Problem 2: Development of acquired resistance to the Lin28 inhibitor.
Troubleshooting Workflow
dot
Caption: Workflow for investigating acquired resistance.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for a Lin28 Inhibitor in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Lin28 Expression | IC50 (µM) | Resistance Factor |
| Parental MCF-7 | High | 0.5 | - |
| Resistant MCF-7 | High | 10.0 | 20x |
| Parental T47D | High | 0.8 | - |
| Resistant T47D | High | 15.2 | 19x |
Note: A 3- to 10-fold increase in IC50 is generally considered to represent drug resistance.[10] This table presents hypothetical data for illustrative purposes.
Table 2: Gene Expression Changes Associated with Acquired Resistance to a Lin28 Inhibitor (Hypothetical Data)
| Gene | Function | Fold Change in Resistant Cells (vs. Parental) |
| Lin28B | Target of Inhibitor | 5.0 |
| let-7a | Tumor Suppressor miRNA | -4.5 |
| c-Myc | let-7 Target, Oncogene | 3.8 |
| AKT1 (p-AKT) | Survival Pathway | 4.2 |
| ABCB1 | Drug Efflux Pump | 6.1 |
Experimental Protocols
Generation of a Lin28 Inhibitor-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to a drug.[10]
Objective: To generate a cancer cell line with acquired resistance to a Lin28 inhibitor.
Methodology:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of the Lin28 inhibitor for the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the Lin28 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of the inhibitor in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each concentration, monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.
-
Establishment of Resistant Line: Continue the dose escalation until the cells are able to proliferate in a concentration of the inhibitor that is significantly higher (e.g., 10-fold or more) than the initial IC50.
-
Characterization: Regularly perform cell viability assays to confirm the shift in IC50. The resistant cell line should be maintained in a medium containing the inhibitor to preserve the resistant phenotype.
Western Blot for Lin28 and Downstream Signaling Proteins
Objective: To assess the protein levels of Lin28 and key proteins in related signaling pathways.
Methodology:
-
Cell Lysis: Lyse parental and resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Lin28A, Lin28B, p-Akt, Akt, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for let-7 and Target mRNAs
Objective: To measure the expression levels of mature let-7 miRNA and its target oncogenes.
Methodology:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a suitable kit that preserves small RNAs.
-
miRNA Reverse Transcription: For let-7 analysis, use a specific stem-loop primer for reverse transcription to generate cDNA.
-
mRNA Reverse Transcription: For mRNA analysis, use random hexamers or oligo(dT) primers for reverse transcription.
-
qPCR: Perform real-time PCR using a TaqMan or SYBR Green-based assay with specific primers for mature let-7a, c-Myc, and a housekeeping gene (e.g., GAPDH for mRNA, RNU6B for miRNA).
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method.
Signaling Pathway Diagrams
dot
Caption: The Lin28/let-7 signaling pathway and points of inhibition.
dot
Caption: Potential mechanisms of acquired resistance to Lin28 inhibitors.
References
- 1. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis for interaction of let-7 microRNAs with Lin28 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lin28A and Lin28B inhibit let-7 microRNA biogenesis by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of Lin28A and Lin28B in cancer beyond Let‐7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. LIN28 cooperates with WNT signaling to drive invasive intestinal and colorectal adenocarcinoma in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing incubation time for Lin28-IN-2 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lin28-IN-2 (also known as Ln268) in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the zinc knuckle domain (ZKD) of both Lin28A and Lin28B proteins[1][2]. By binding to the ZKD, this compound blocks the interaction between Lin28 and the precursor of the let-7 microRNA, thereby inhibiting Lin28's function[1][2]. This leads to the restoration of let-7 miRNA biogenesis, which can, in turn, suppress the expression of oncogenes like SOX2 and HMGA2[3].
Q2: What is the primary application of this compound?
A2: this compound is primarily used in cancer research to inhibit the proliferation of Lin28-positive cancer cells and to suppress the growth of tumor spheroids[1][2][4]. Its on-target effects make it a valuable tool for studying the role of the Lin28/let-7 pathway in cancer stem cell biology and for evaluating Lin28 as a therapeutic target[1][5].
Q3: In which cell lines has this compound (Ln268) been shown to be effective?
A3: this compound (Ln268) has been shown to inhibit the proliferation of Lin28a-positive IGROV-1 cells and Lin28b-positive DuNE cells[4]. The inhibitory effects of Ln268 are dependent on the expression of Lin28 in the cancer cells, indicating limited off-target effects[5][6].
Q4: What is the recommended starting concentration for this compound treatment?
A4: A starting concentration of 2.5 µM is a reasonable starting point for many cell-based assays, as this is the reported IC50 value for cell growth inhibition in Lin28-positive cells after 72 hours of treatment[4]. However, the optimal concentration may vary depending on the cell line and the specific experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Troubleshooting Guide: Optimizing Incubation Time
Issue: Suboptimal or inconsistent results with this compound treatment.
This guide provides a structured approach to optimizing the incubation time for your experiments with this compound.
Initial Time-Course Experiment
To determine the optimal incubation time, it is highly recommended to perform an initial time-course experiment. This will help you understand the kinetics of this compound's effect on your specific cell line and endpoint.
Recommendation: Treat your cells with a fixed, effective concentration of this compound (e.g., the IC50 of 2.5 µM) and assess your endpoint at multiple time points.
| Suggested Time Points for Initial Experiment |
| 24 hours |
| 48 hours |
| 72 hours (reported effective timepoint for IC50)[4] |
| 96 hours |
Interpreting Time-Course Results
-
Early Time Points (e.g., 24 hours): At earlier time points, you may observe more subtle changes. This can be useful for studying the initial molecular events following Lin28 inhibition, such as the very first changes in let-7 miRNA levels.
-
Mid-Range Time Points (e.g., 48-72 hours): This is often the optimal window for observing significant phenotypic changes, such as inhibition of cell proliferation[4].
-
Later Time Points (e.g., 96 hours or longer): While the inhibitory effect may be more pronounced, be cautious of potential secondary effects or cytotoxicity that are not directly related to Lin28 inhibition.
Common Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| No observable effect at any time point. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell line. 2. Low Lin28 Expression: Your cell line may not express sufficient levels of Lin28 for the inhibitor to have a significant effect. 3. Compound Instability: The compound may be degrading in your culture media over longer incubation times. | 1. Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 20 µM) at a fixed time point (e.g., 72 hours). 2. Confirm Lin28A or Lin28B expression in your cell line by Western Blot or qRT-PCR. 3. Consider replacing the media with fresh this compound every 48-72 hours for longer-term experiments. |
| High levels of cell death, even at low concentrations. | 1. Off-target cytotoxicity: While reported to have limited off-target effects, high concentrations may induce toxicity in sensitive cell lines. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration determined from your dose-response and time-course experiments. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically ≤ 0.1%). |
| Variability between replicate experiments. | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Variations in treatment timing. | 1. Ensure a homogenous single-cell suspension and consistent cell counts when seeding. 2. Avoid using the outermost wells of the plate for treatment conditions, or fill them with sterile media/PBS to maintain humidity. 3. Add the inhibitor to all wells at the same time and in the same manner. |
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound (Ln268).
| Parameter | Cell Line | Value | Incubation Time | Reference |
| IC50 (Cell Growth Inhibition) | Lin28-positive cells (unspecified) | 2.5 µM | 72 hours | [4] |
| Metabolic Stability (Half-life) | Microsomal Stability Assay | 462 minutes | N/A | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Incucyte® System
This protocol is adapted for monitoring the effect of this compound on cancer cell proliferation in real-time.
Materials:
-
Lin28-positive cancer cells (e.g., DuNE, IGROV-1)
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (Ln268) stock solution (e.g., 10 mM in DMSO)
-
Incucyte® Live-Cell Analysis System
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells per well).
-
Allow cells to adhere for 18-24 hours in a standard cell culture incubator.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Treatment:
-
Carefully remove half of the medium from each well and replace it with an equal volume of the 2x this compound dilutions or vehicle control.
-
-
Incucyte® Imaging and Analysis:
-
Place the plate in the Incucyte® system.
-
Schedule imaging for every 2-4 hours for the desired duration of the experiment (e.g., up to 96 hours).
-
Use the Incucyte® software to analyze cell confluence over time.
-
-
Data Analysis:
-
Plot the percent confluence against time for each treatment condition.
-
Determine the IC50 value at a specific time point (e.g., 72 hours) by fitting the dose-response data to a four-parameter logistic curve.
-
Protocol 2: Quantification of let-7d miRNA Levels by qRT-PCR
This protocol outlines the steps to measure the effect of this compound on the expression of a downstream target, let-7d miRNA.
Materials:
-
Lin28-positive cancer cells
-
6-well tissue culture plates
-
This compound (Ln268)
-
RNA extraction kit (miRNA-compatible)
-
miRNA-specific reverse transcription kit
-
TaqMan MicroRNA Assay for hsa-let-7d (or equivalent)
-
qRT-PCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentration of this compound or vehicle control for the optimized incubation time (e.g., 48 or 72 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA, including small RNAs, using a suitable kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
Reverse Transcription:
-
Perform reverse transcription using a miRNA-specific kit and primers for let-7d and a suitable endogenous control (e.g., RNU6B).
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction using the cDNA, TaqMan assay probes for let-7d and the endogenous control, and a compatible master mix.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of let-7d using the ΔΔCt method, normalizing to the endogenous control and comparing the treated samples to the vehicle control.
-
Visualizations
Caption: The Lin28/let-7 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uib.no [uib.no]
- 4. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Phenotypic Changes with Lin28 Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes while using Lin28 inhibitors, such as Lin28-IN-2. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of Lin28 inhibition?
Inhibition of Lin28 is expected to disrupt its binding to the primary microRNA precursor (pri-let-7) and pre-let-7.[1][2] This leads to an increase in the maturation of the let-7 family of microRNAs.[3][4] Since let-7 targets several oncogenes (e.g., Myc, Ras, HMGA2), the anticipated downstream effects include decreased cancer cell proliferation, suppression of cancer stem cell-like phenotypes, and promotion of cellular differentiation.[5][6]
Q2: We are observing a weaker than expected anti-proliferative effect. What are the possible causes?
Several factors could contribute to a weaker-than-expected phenotype:
-
Compound Instability: The inhibitor may be degrading in your cell culture medium. It's advisable to replenish the inhibitor with fresh media at regular intervals during long-term experiments.[7]
-
Low Cell Permeability: The compound may not be efficiently entering the cells, resulting in a lower intracellular concentration than what is applied externally.[7][8]
-
Efflux Pumps: Cells can actively remove the inhibitor using efflux pumps like P-glycoprotein, reducing its effective intracellular concentration.[7]
-
High Intracellular ATP: For ATP-competitive inhibitors, the high intracellular ATP concentration can outcompete the inhibitor for its target binding site.[7]
-
Redundancy of Lin28 Paralogs: Human cells express two Lin28 paralogs, Lin28A and Lin28B.[6] If the inhibitor is specific to one paralog, the other may compensate, leading to a diminished effect.
Q3: Our cells are showing signs of toxicity and cell death at concentrations where we expect to see specific Lin28 inhibition. Why is this happening?
Unexpected cytotoxicity can arise from several sources:
-
Off-Target Effects: The inhibitor may be interacting with other cellular targets that are essential for cell survival.[9]
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration at or below 0.1%.[9] Always include a vehicle-only control in your experiments.[7]
-
Compound Aggregation: At high concentrations, small molecules can form aggregates that can lead to non-specific effects and toxicity.[7]
-
Nucleolar Stress: Lin28 has roles in nucleolar and ribosomal functions. Its inhibition can lead to nucleolar stress and p53 activation, which can trigger cell death.[10]
Q4: We are observing a phenotype that is completely unrelated to the known functions of the Lin28/let-7 pathway. How do we determine if this is an on-target or off-target effect?
Distinguishing between on-target and off-target effects is critical for validating your findings. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: If another Lin28 inhibitor with a different chemical structure produces the same phenotype, it is more likely to be an on-target effect.[7][9]
-
Use a Negative Control Analog: A structurally similar but inactive version of your inhibitor should not produce the observed phenotype.[7]
-
Rescue Experiments: Overexpressing a drug-resistant mutant of Lin28 should reverse the phenotype if it is an on-target effect.[9]
-
Target Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Lin28 expression should phenocopy the effects of the inhibitor.[4]
Troubleshooting Guides
Issue 1: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Stability | Prepare fresh dilutions from a stable, frozen stock for each experiment. Avoid repeated freeze-thaw cycles.[9][11] | Consistent inhibitor activity across experiments. |
| Cell Culture Conditions | Standardize cell passage number, confluency, and serum batches. Regularly test for mycoplasma contamination.[9] | Reduced variability in cellular response. |
| Assay Reagent Variability | Ensure all reagents are within their expiration dates and have been stored correctly. Calibrate pipettes regularly.[9][11] | Increased reproducibility of assay results. |
Issue 2: High Background or Non-Specific Effects in Assays
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | Visually inspect the compound in solution for cloudiness. Perform a dose-response curve; aggregators often have a steep curve. Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays.[7] | A clear solution and a sigmoidal dose-response curve. |
| Inappropriate Blocking | Optimize blocking buffers and incubation times in assays like Western blotting or ELISA. | Reduced non-specific signal and improved signal-to-noise ratio. |
| Incorrect Normalization | Evaluate different normalization methods. For example, in Western blots, normalize to a housekeeping protein or total protein. | More accurate quantification of inhibitor effects. |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
-
Prepare a working solution of the Lin28 inhibitor in your complete cell culture medium at the final experimental concentration.
-
Incubate this solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact inhibitor in each aliquot using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
A decrease in the peak corresponding to the intact inhibitor over time indicates degradation.
Protocol 2: Validating On-Target Effects using a Rescue Experiment
-
Obtain or create a cell line that stably overexpresses a version of the Lin28 protein that has been mutated to prevent inhibitor binding but retains its biological function.
-
Culture these "rescue" cells alongside the parental cell line that expresses wild-type Lin28.
-
Treat both cell lines with a dose-response of the Lin28 inhibitor.
-
Assess the phenotype of interest (e.g., cell proliferation, expression of a let-7 target gene).
-
If the phenotype is observed in the parental cells but is significantly diminished or absent in the rescue cells, this strongly suggests an on-target effect.[9]
Visualizing Key Concepts
Lin28 Signaling Pathway
Caption: The inhibitory action of this compound on the Lin28/let-7 pathway.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
Logical Relationship for On-Target vs. Off-Target Effects
Caption: Key experimental evidence for differentiating on-target vs. off-target effects.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. mdpi.com [mdpi.com]
- 3. New Insights on How the Reprogramming Factor LIN28 Regulates Its Targets | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]
- 4. Pharmacological inhibition of Lin28 promotes ketogenesis and restores lipid homeostasis in models of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. LIN28 coordinately promotes nucleolar/ribosomal functions and represses the 2C-like transcriptional program in pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Lin28-IN-2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the degradation and storage of Lin28-IN-2, a small molecule inhibitor of the Lin28 protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound Ln268, is a small molecule inhibitor that targets the Lin28 protein. It functions by blocking the binding of the zinc finger domain (ZKD) of Lin28 to its RNA substrates.[1] This inhibition applies to both Lin28A and Lin28B paralogs. By disrupting this interaction, this compound can inhibit the proliferation of cancer cells that have high levels of Lin28 and can also affect spheroid growth.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and efficacy. For specific instructions, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1] General best practices for small molecule inhibitors like this compound are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the powdered this compound in a suitable solvent, such as DMSO. For detailed solubility information, consult the product datasheet. It is advisable to prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in solution?
A4: While specific quantitative data on the long-term stability of this compound in various solvents is not extensively published, it is a general best practice to use freshly prepared solutions for experiments whenever possible. If storing solutions, it is recommended to keep them at -20°C or -80°C for short to medium-term storage. Avoid repeated exposure to room temperature and light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibitory activity in my assay. | 1. Degradation of the compound: Improper storage or handling of the powdered compound or stock solutions. 2. Incorrect concentration: Errors in weighing the compound or in dilutions. 3. Precipitation of the compound: The compound may have precipitated out of solution, especially at high concentrations or in aqueous buffers. | 1. Use a fresh aliquot of the stock solution or prepare a new stock from the powdered compound. Ensure proper storage conditions were maintained. 2. Verify all calculations and ensure the accuracy of your weighing and dilution steps. 3. Visually inspect the solution for any precipitates. If precipitation is observed, try gently warming the solution or preparing a fresh, lower concentration solution. Ensure the final concentration of the solvent (e.g., DMSO) in your assay is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). |
| Variability in experimental results. | 1. Inconsistent compound concentration: This can be due to multiple freeze-thaw cycles of the stock solution. 2. Inconsistent experimental conditions: Variations in incubation times, temperatures, or cell densities. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. 2. Standardize all experimental parameters to ensure consistency across experiments. |
| Difficulty dissolving the powdered compound. | 1. Inappropriate solvent: The chosen solvent may not be optimal for dissolving this compound. 2. Low-quality solvent: The solvent may contain impurities that hinder dissolution. | 1. Consult the product datasheet for recommended solvents. DMSO is a common choice for many small molecule inhibitors. 2. Use high-purity, anhydrous solvents. |
Storage and Stability Data
While specific kinetic degradation data for this compound is not publicly available, the following table summarizes general best practices for the storage of small molecule inhibitors.
| Form | Storage Temperature | General Stability Guidelines |
| Powder (Solid) | -20°C or +4°C | When stored in a tightly sealed vial in a dry, dark place, the powdered form is generally stable for extended periods. Refer to the supplier's Certificate of Analysis for specific shelf-life information. |
| Stock Solution (in DMSO) | -20°C or -80°C | Aliquot into single-use vials to minimize freeze-thaw cycles. Solutions are typically stable for several months when stored properly. Avoid long-term storage at 4°C. |
| Working Solution (in aqueous buffer) | 4°C | Prepare fresh for each experiment. Avoid storing for extended periods as the compound may be less stable in aqueous solutions. |
Experimental Protocols
Protocol: Inhibition of Lin28 in Cancer Cell Lines
This protocol provides a general workflow for treating cancer cells with this compound to assess its effect on cell proliferation and spheroid formation.
-
Cell Culture: Culture Lin28-positive cancer cell lines (e.g., neuroendocrine prostate cancer cells) in their recommended growth medium and conditions.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
-
-
Cell Treatment:
-
For proliferation assays, seed the cells in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, replace the medium with the medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability/Proliferation:
-
Use a suitable method to measure cell viability, such as an MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
-
Spheroid Formation Assay:
-
Seed cells in ultra-low attachment plates in the presence of various concentrations of this compound or a vehicle control.
-
Allow spheroids to form over several days, monitoring their growth and morphology.
-
Quantify spheroid size and number using imaging software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Lin28 signaling pathway and a typical experimental workflow for evaluating a Lin28 inhibitor.
Caption: The Lin28/let-7 signaling pathway and the point of intervention for this compound.
Caption: A typical experimental workflow for assessing the efficacy of this compound in cancer cells.
References
Improving the bioavailability of Lin28-IN-2 for in vivo studies
Welcome to the technical support center for Lin28-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the bioavailability of this compound for in vivo studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Disclaimer: Information regarding the specific compound this compound is not publicly available. This guide provides general strategies and troubleshooting advice for researchers working with novel, poorly soluble small-molecule inhibitors, using a hypothetical profile for this compound as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a hypothetical small molecule inhibitor of the Lin28 protein. Lin28 is an RNA-binding protein that plays a crucial role in stem cell biology, development, and cancer by regulating the biogenesis of the let-7 family of microRNAs.[1][2][3][4] By inhibiting Lin28, this compound is expected to restore the processing and function of let-7 miRNAs, leading to the downregulation of oncogenes such as Myc and Ras.[5]
Q2: Why is this compound difficult to formulate for in vivo studies?
A2: Like many small molecule inhibitors designed to interact with protein binding pockets, this compound is a lipophilic compound with poor aqueous solubility. This characteristic presents a significant challenge for achieving adequate bioavailability in animal models, as the compound may precipitate in aqueous environments like the gastrointestinal tract or upon injection into the bloodstream.
Q3: What are the recommended solvents for preparing a stock solution of this compound?
A3: It is advisable to first prepare a high-concentration stock solution in an organic solvent. The most commonly used solvent for this purpose is Dimethyl sulfoxide (B87167) (DMSO). For many research-grade inhibitors, solubility in DMSO can reach up to 100 mM.[6]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous vehicle. What should I do?
A4: This is a common issue known as "crashing out," which occurs when the kinetic solubility of the compound is exceeded upon dilution into an aqueous medium.[6] Several strategies can be employed to mitigate this, including lowering the final concentration, using co-solvents, or adding surfactants. Detailed troubleshooting steps are provided in the guide below.
Troubleshooting Guide: Formulation Issues
This guide addresses common problems encountered when formulating this compound for in vivo experiments.
| Problem | Potential Cause | Troubleshooting & Optimization |
| Precipitation upon dilution of DMSO stock in aqueous vehicle | The kinetic solubility of this compound in the aqueous vehicle has been exceeded.[6] | - Lower the final desired concentration of this compound.- Increase the proportion of co-solvents (e.g., PEG300, Solutol HS 15) in the final formulation.- Add a surfactant such as Tween 80 or Cremophor EL.[7]- Perform a stepwise dilution of the DMSO stock into the vehicle with vigorous vortexing. |
| Cloudy or precipitated formulation after a short period | The formulation is not stable, and the compound is slowly coming out of solution. | - Prepare the formulation fresh immediately before administration.- Assess the stability of the formulation at the intended storage temperature (e.g., room temperature, 4°C) over a relevant timeframe.- Consider alternative formulation strategies such as a lipid-based formulation or a solid dispersion. |
| Inconsistent results in in vivo efficacy studies | Poor bioavailability is leading to variable drug exposure in the animals. | - Confirm the solubility and stability of your formulation.- Visually inspect the formulation for any signs of precipitation before each dose.- Consider conducting a pilot pharmacokinetic (PK) study to determine the actual drug exposure with your current formulation.- Explore alternative routes of administration (e.g., intraperitoneal vs. oral) that may be more suitable for your formulation. |
| Vehicle-related toxicity observed in control animals | The chosen solvents or excipients are causing adverse effects. | - Reduce the final concentration of potentially toxic solvents like DMSO (ideally below 5-10% of the total volume for intraperitoneal injections).[7]- Run a vehicle-only toxicity study to assess the tolerability of your formulation.- Consult literature for recommended safe concentrations of excipients for your chosen animal model and route of administration. |
Data Presentation: Hypothetical Solubility of this compound
The following table summarizes the hypothetical solubility of this compound in various solvents and vehicles, which is typical for a poorly soluble small molecule inhibitor.
| Solvent/Vehicle | Solubility (mg/mL) | Notes |
| Water | < 0.01 | Practically insoluble. |
| PBS (pH 7.4) | < 0.01 | Practically insoluble. |
| DMSO | > 50 | High solubility, suitable for stock solutions. |
| Ethanol | ~10 | Moderate solubility. |
| PEG300 | ~20 | Good solubility, often used as a co-solvent. |
| Corn Oil | ~5 | Suitable for oil-based formulations. |
| 10% DMSO in PBS | < 0.1 | Prone to precipitation. |
| 10% DMSO, 40% PEG300, 50% Saline | ~2 | Improved solubility with co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (i.p.) Injection
This protocol describes the preparation of a common co-solvent vehicle for administering poorly soluble compounds.
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
For a target dose of 20 mg/kg in a 10 mL/kg injection volume, a final concentration of 2 mg/mL is needed.
-
Prepare a 40 mg/mL stock solution of this compound in 100% DMSO.
-
-
Prepare the vehicle mixture.
-
In a sterile tube, combine the vehicle components in the following order, vortexing after each addition:
-
40% PEG300
-
5% Tween 80
-
55% Saline (0.9% NaCl)
-
-
-
Prepare the final formulation.
-
Add 5% of the 40 mg/mL this compound stock solution in DMSO to the prepared vehicle.
-
Vortex thoroughly for at least 1 minute to ensure complete mixing.
-
The final concentration of each component will be:
-
This compound: 2 mg/mL
-
DMSO: 5%
-
PEG300: 38%
-
Tween 80: 4.75%
-
Saline: 52.25%
-
-
-
Administration.
-
Visually inspect the solution for any precipitation before drawing it into a syringe.
-
Administer the formulation to the animals via intraperitoneal injection immediately after preparation.
-
Protocol 2: Preparation of an Oral Gavage Formulation (Suspension)
This protocol is suitable for administering this compound as a suspension for oral delivery.
-
Prepare the suspension vehicle.
-
Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) in purified water. This can be aided by gentle heating and stirring. Allow the solution to cool to room temperature.
-
Add 0.2% (v/v) Tween 80 to the methylcellulose solution and mix well.
-
-
Prepare the this compound suspension.
-
Weigh the required amount of this compound powder.
-
Triturate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
For example, to prepare a 5 mg/mL suspension, add 50 mg of this compound to 10 mL of the vehicle.
-
-
Administration.
-
Ensure the suspension is homogenous by vortexing immediately before each animal is dosed.
-
Administer the suspension using an appropriate-sized gavage needle.
-
Visualizations
Lin28 Signaling Pathway
References
- 1. LIN28 - Wikipedia [en.wikipedia.org]
- 2. sdbonline.org [sdbonline.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Assessing the Metabolic Stability of Lin28 Inhibitor Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the metabolic stability of Lin28 inhibitor derivatives, such as those related to a hypothetical "Lin28-IN-2."
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of the metabolic stability of Lin28 inhibitor derivatives.
Issue 1: High Variability in Metabolic Stability Data Between Replicates
| Possible Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Inconsistent Incubation Times | Use a multichannel pipette or an automated liquid handler to start and stop reactions at precise, consistent intervals. |
| Microsome Inactivation | Avoid repeated freeze-thaw cycles of microsome aliquots. Thaw microsomes quickly at 37°C and keep them on ice until use. |
| Compound Precipitation | Visually inspect wells for precipitation. If observed, reduce the compound concentration or increase the solvent percentage (while ensuring it doesn't inhibit enzyme activity). |
Issue 2: Compound Appears Unstable in Control Incubations (Without NADPH)
| Possible Cause | Recommended Solution |
| Chemical Instability | The compound may be inherently unstable at the pH or temperature of the assay. Assess compound stability in the assay buffer without microsomes. |
| Non-CYP Mediated Degradation | Other enzymes present in the microsomal preparation (e.g., esterases) that do not require NADPH may be metabolizing the compound. |
| Contamination | Ensure all reagents and labware are free from contaminants that could degrade the test compound. |
Issue 3: No Significant Disappearance of the Parent Compound
| Possible Cause | Recommended Solution |
| Low Metabolic Rate | The compound may be highly stable. Increase the incubation time or the microsome concentration to detect low levels of metabolism. |
| Enzyme Inhibition | The test compound or impurities may be inhibiting the metabolic enzymes. Test a lower concentration of the compound. |
| Incorrect Cofactor | Ensure the correct cofactor (e.g., NADPH for CYP-mediated metabolism) is added and is not degraded. |
| Analytical Method Not Sensitive Enough | Optimize the LC-MS/MS method to achieve a lower limit of quantification for the parent compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of assessing the metabolic stability of our Lin28 inhibitor derivatives?
A1: Assessing metabolic stability is crucial for predicting a drug candidate's pharmacokinetic profile.[1][2][3] It helps determine how quickly a compound is metabolized by liver enzymes, which influences its half-life, bioavailability, and dosing regimen in vivo.[1][2][3]
Q2: Which in vitro assay is most commonly used to determine metabolic stability?
A2: The liver microsomal stability assay is a standard, high-throughput method used in early drug discovery to assess metabolic stability, primarily for Phase I (CYP-mediated) metabolism.[2][4][5][6]
Q3: How do I interpret the data from a microsomal stability assay?
A3: The primary readouts are the half-life (t½) and intrinsic clearance (CLint).[6] A shorter half-life and higher intrinsic clearance suggest lower metabolic stability, meaning the compound is rapidly metabolized.[6]
Q4: My compound is a substrate for UGT enzymes. Can I use the microsomal stability assay?
A4: Yes, the microsomal stability assay can be adapted to study Phase II metabolism by including the appropriate cofactors, such as UDPGA for UGT enzymes, along with an agent like alamethicin (B1591596) to ensure cofactor access to the enzymes.[4]
Q5: What are the recommended positive controls for a human liver microsomal stability assay?
A5: It is recommended to include at least two positive control compounds with known metabolic profiles, one with high clearance (e.g., verapamil, imipramine) and one with low clearance (e.g., warfarin, carbamazepine), to ensure the assay is performing correctly.[4]
Data Presentation: Metabolic Stability of Hypothetical this compound Derivatives
The following data is for illustrative purposes only and represents a typical output from a human liver microsomal stability assay.
| Compound ID | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Derivative A | 45 | 15.4 |
| Derivative B | 15 | 46.2 |
| Derivative C | >60 | <11.5 |
| Derivative D | 8 | 86.6 |
Experimental Protocols
Protocol: Liver Microsomal Stability Assay
This protocol outlines the steps for determining the metabolic stability of a test compound using liver microsomes.
1. Materials and Equipment:
-
Liver microsomes (human or other species)[7]
-
Test compounds and positive controls[7]
-
0.1 M Phosphate (B84403) buffer (pH 7.4)[5]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][7]
-
Ice-cold stop solution (e.g., acetonitrile (B52724) with an internal standard)[5][7]
-
96-well plates
-
Incubator (37°C)[7]
-
Centrifuge[7]
-
LC-MS/MS system for analysis[7]
2. Assay Procedure:
-
Prepare Reagents: Thaw liver microsomes and the NADPH regenerating system on ice. Prepare working solutions of the test compounds and positive controls.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For negative controls, add buffer instead of the NADPH system.[5]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), add the ice-cold stop solution to the corresponding wells to terminate the reaction.[6]
-
Sample Processing: Once all time points are collected, centrifuge the plate to precipitate the proteins.[7]
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[6]
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizations
Caption: The Lin28 signaling pathway, inhibiting let-7 miRNA biogenesis.
Caption: Experimental workflow for a microsomal stability assay.
Caption: Troubleshooting logic for metabolic stability assays.
References
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Technical Support Center: Controlling for Solvent Effects of Lin28-IN-2
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper use of Lin28-IN-2, with a specific focus on controlling for the effects of its solvent, Dimethyl Sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound and similar non-polar small molecule inhibitors is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7][8] It is crucial to use anhydrous, cell culture-grade DMSO to avoid variability and cytotoxicity.
Q2: What is the solubility of this compound in DMSO?
A2: While the exact solubility of this compound may vary slightly between batches, similar Lin28 inhibitors, such as C1632, have a solubility of approximately 56 mg/mL in DMSO.[4][9] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This allows for minimal volumes of the stock solution to be added to the cell culture medium, thereby keeping the final DMSO concentration low.
Q3: What is the maximum tolerated concentration of DMSO for cells in culture?
A3: The maximum tolerated concentration of DMSO is highly cell-line dependent.[10] Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[11] However, some sensitive cell lines, particularly primary cells, may show adverse effects at concentrations as low as 0.1%.[11][12] It is strongly recommended to perform a dose-response experiment to determine the maximum non-toxic DMSO concentration for your specific cell line before beginning experiments with this compound.
Q4: Why is a vehicle control necessary when using this compound?
A4: A vehicle control is essential because the solvent, DMSO, can have its own biological effects, including influencing cell viability, gene expression, and even inducing differentiation.[11][13][14][15] The vehicle control group is treated with the same concentration of DMSO as the experimental group receiving this compound. This allows researchers to distinguish the effects of the inhibitor from any effects caused by the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in culture medium. | The final concentration of the inhibitor is too high for its solubility in aqueous solution. The DMSO concentration may be too low to maintain solubility. | 1. Visually inspect the medium for any precipitate after adding the this compound stock solution. 2. If precipitation occurs, consider lowering the final concentration of this compound. 3. Ensure the DMSO stock solution is properly vortexed before dilution. 4. Prepare fresh dilutions for each experiment. |
| Toxicity observed in both the this compound treated and vehicle control groups. | The concentration of DMSO is too high for the specific cell line being used. | 1. Perform a DMSO dose-response curve to determine the No-Observed-Adverse-Effect Level (NOAEL) for your cells (see Protocol 1). 2. Lower the final DMSO concentration in your experiments to a level at or below the NOAEL.[10] 3. This may require preparing a more concentrated stock solution of this compound. |
| Inconsistent or unexpected results between experiments. | 1. Variability in DMSO concentration between wells or experiments. 2. Degradation of this compound stock solution. | 1. Ensure the final DMSO concentration is identical in all treated and vehicle control wells.[16] 2. Prepare a master mix of the final this compound/medium and DMSO/medium solutions to add to the wells to minimize pipetting errors. 3. Aliquot the this compound stock solution upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] |
Quantitative Data: Effects of DMSO on Cell Viability
The following tables summarize the reported effects of different DMSO concentrations on the viability of various cell lines. This data should be used as a guideline, and it is imperative to validate these effects in your specific experimental system.
Table 1: General Guidelines for DMSO Concentration in Cell Culture [10][11]
| DMSO Concentration (v/v) | Expected Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal effects. | Ideal for most experiments, especially with sensitive cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may start to show subtle effects. | A common range, but requires a vehicle control. |
| 0.5% - 1.0% | Can cause significant effects on cell viability and function in many cell lines. | Use with caution and only if necessary for solubility. A thorough DMSO toxicity assessment is critical. |
| > 1.0% | Generally cytotoxic and not recommended for most cell culture experiments. | Avoid unless for specific applications like cryopreservation. |
Table 2: Reported Effects of DMSO on Specific Cell Lines
| Cell Line | DMSO Concentration (v/v) | Exposure Time | Effect on Viability | Reference |
| Human Apical Papilla Cells | 1% | 72 hours | Significant reduction | [17] |
| Human Apical Papilla Cells | 5% | 24 hours | >30% reduction (cytotoxic) | [17] |
| Human Apical Papilla Cells | 10% | 48 hours | Cytotoxic | [17] |
| Human Gingiva-derived Stem Cells | 3% | Not specified | Decreased viability | [2][11] |
| Human Gingiva-derived Stem Cells | 5% | Not specified | Noticeable decrease in viability | [2][11] |
| Human Fibroblast-like Synoviocytes | 2.5% | 24 hours | No effect | [12] |
| Human Fibroblast-like Synoviocytes | 10% | 24 hours | Reduced to 52.7% | [12] |
| Goat Skin Fibroblasts | 0.5% - 3% | Not specified | Reduced viability | [12] |
| Caco-2 | 1% | 24 hours | ~20% loss of cells | [12] |
| Caco-2 | 3% | Not specified | Viable monolayer remained intact | [12] |
| Hep G2 | 3% | 72 hours | Growth inhibition | [18] |
| Hep G2 | 5% | 72 hours | No proliferation | [18] |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated Concentration of DMSO
This protocol outlines the steps to determine the highest concentration of DMSO that does not significantly affect the viability of your specific cell line.
Protocol 2: General Experimental Workflow for Using this compound
This protocol provides a general workflow for an experiment using this compound, incorporating the appropriate vehicle control.
Lin28 Signaling Pathway
Lin28 is an RNA-binding protein that plays a crucial role in development, pluripotency, and cancer by post-transcriptionally regulating gene expression.[10][16] Its primary and most well-understood function is the inhibition of the biogenesis of the let-7 family of microRNAs.[16][19] However, Lin28 also has let-7-independent functions, directly binding to and regulating the translation of various mRNAs.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 13. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Dimethyl Sulfoxide (DMSO) in Gene Expression Modulation and Glycosaminoglycan Metabolism in Lysosomal Storage Disorders on an Example of Mucopolysaccharidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 16. researchgate.net [researchgate.net]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
Strategies to enhance the potency of Lin28 inhibitors
Welcome to the technical support center for Lin28 inhibitors. This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and strategies to enhance the potency and efficacy of Lin28 inhibitors in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the screening and validation of Lin28 inhibitors.
Medicinal Chemistry & Inhibitor Optimization
Q1: My initial hit compound has low potency. What are the primary strategies to improve it?
A1: Enhancing the potency of a lead compound is a multi-faceted process rooted in medicinal chemistry. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the functional groups on your compound's scaffold to identify which moieties are crucial for activity. For example, for inhibitors targeting the Cold Shock Domain (CSD), a carboxylic acid group is often essential for activity.[1][2]
-
Structure-Based Drug Design: If the crystal structure of Lin28 in complex with your inhibitor is available, use it to guide modifications. Aim to increase favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket.
-
Functional Group Modification: Introduce groups that can improve binding affinity. Halogenation (e.g., adding fluorine) can enhance lipophilicity and membrane permeability, potentially improving cellular potency.[3]
-
Bioisosteric Replacement: Replace functional groups with others that have similar physical or chemical properties but may improve the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties without sacrificing binding.[4]
Q2: How can I improve the metabolic stability and cell permeability of my inhibitor?
A2: Poor metabolic stability and low cell permeability are common reasons for discrepancies between biochemical and cellular assay results. Consider these strategies:
-
Blocking Metabolic "Soft Spots": Identify sites on the molecule susceptible to metabolic enzymes (e.g., Cytochrome P450s) and modify them. This can involve replacing a metabolically labile hydrogen with deuterium (B1214612) or fluorine.[4]
-
Increase Rigidity: Flexible molecules often have a higher entropic penalty upon binding. Introducing cyclic structures or fusing rings can reduce this penalty and may also protect against metabolism.[5]
-
Modulate Lipophilicity: Cell permeability is often governed by a balance between lipophilicity and solubility. The addition of lipophilic groups can enhance membrane crossing, but excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Incorporate Amide Bonds: Amide bonds can modulate pharmacokinetic properties and are relatively stable in biological systems.[3]
Biochemical Assay Troubleshooting
Q3: My Electrophoretic Mobility Shift Assay (EMSA) shows the protein-RNA complex stuck in the well. What's wrong?
A3: This is a common issue in EMSA and can be caused by several factors:
-
Protein Aggregation: Your purified Lin28 protein may be aggregating. Ensure proper folding and consider adding a non-ionic detergent (e.g., NP-40) to your binding buffer.[6]
-
High Salt Concentration: Excessive salt in your protein sample or binding buffer can interfere with gel entry. If possible, reduce the salt concentration.[7]
-
Incorrect Gel Percentage: If the Lin28-RNA complex is very large, it may not be able to enter the pores of a high-percentage polyacrylamide gel. Try running a lower percentage gel (e.g., 6-8%).[6]
-
Precipitation in the Well: Ensure all components are fully dissolved in the binding buffer. Centrifuge your protein stock before use to pellet any aggregates.
Q4: In my Fluorescence Polarization (FP) competition assay, the signal window between bound and free probe is too small.
A4: A small signal window (less than 100 mP) reduces assay sensitivity. To troubleshoot:
-
Optimize Protein/Probe Concentration: Ensure the concentration of Lin28 used is at or near the Kd of its interaction with the fluorescently labeled RNA probe. A common starting point is to use a probe concentration of 1-2 nM and a Lin28 concentration that yields 70-80% of the maximum polarization signal.[2][8]
-
Check Probe Labeling: Inefficient labeling of the RNA probe with the fluorophore can lead to a large population of unlabeled RNA, which will compete with the labeled probe and reduce the signal.
-
Verify Protein Activity: The purified Lin28 protein may be partially inactive. Verify its activity through an alternative method, like an EMSA.
Cell-Based Assay Troubleshooting
Q5: My inhibitor is potent in biochemical assays (FP, EMSA) but shows weak or no activity in cells (i.e., no increase in let-7 levels). Why?
A5: This is a frequent and critical challenge. The discrepancy points to issues with the compound's behavior in a complex cellular environment. Here is a logical workflow to diagnose the problem:
Detailed Explanation:
-
Cell Permeability: The compound may not be crossing the cell membrane. Strategies to enhance permeability are discussed in Q2.
-
Metabolic Instability: The compound could be rapidly metabolized into an inactive form by cellular enzymes. A microsomal stability assay can test for this.
-
Efflux Pumps: The inhibitor might be a substrate for efflux pumps like P-glycoprotein, which actively transport it out of the cell.
-
Incorrect Lin28 Paralog/Mechanism: Your cell line might predominantly express Lin28B, which is often localized in the nucleus and can inhibit pri-let-7 processing through a TUTase-independent mechanism.[9][10][11] If your inhibitor was designed to block the cytoplasmic, TUTase-dependent activity of Lin28A, it may be ineffective. Confirm the subcellular localization and expression of Lin28 paralogs in your cell model.[12]
Q6: I see an increase in let-7 miRNA levels after inhibitor treatment, but no corresponding decrease in the expression of let-7 target oncogenes (e.g., MYC, RAS). What could be the reason?
A6: This suggests that while the inhibitor is on-target, downstream signaling is complex or redundant.
-
Redundant Pathways: The expression of oncogenes like MYC and RAS is often controlled by multiple pathways. Even if the let-7-mediated repression is restored, other signaling pathways (e.g., WNT, PI3K/AKT) might still be actively promoting their expression.[13]
-
Insufficient let-7 Restoration: The increase in let-7 levels may not be sufficient to cross the therapeutic threshold required for significant target knockdown. Try optimizing inhibitor concentration and treatment duration.
-
Cell-Type Specificity: The regulatory network of let-7 targets can be highly cell-type specific. Confirm that the oncogenes you are probing are indeed validated let-7 targets in your specific cell model.
Quantitative Data Summary
The potency of Lin28 inhibitors can vary significantly based on their chemical scaffold, the target domain (CSD or ZKD), and the assay format. The table below summarizes reported potency values for common Lin28 inhibitors.
| Inhibitor | Target Domain | Assay Type | Reported IC50 | Reference(s) |
| TPEN | ZKD (Zn Chelator) | Oligouridylation Assay | ~2.5 µM | [1][14] |
| LI71 | CSD | FP Assay | 50-100 µM | [1][2] |
| Compound 1632 | Unspecified | FRET Assay | ~10 µM | [2][15] |
| Ln15 | ZKD | FP Assay (Lin28A) | 9.1 µM | [2] |
| Ln115 | ZKD | FP Assay (Lin28A) | 12.2 µM | [2] |
Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison. Researchers should determine potency in their own systems.
Experimental Protocols & Methodologies
Biochemical Assays
1. Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to disrupt the interaction between a fluorescently-labeled pre-let-7 RNA probe and purified Lin28 protein.
-
Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, depolarizing emitted light. When bound by the much larger Lin28 protein, its tumbling slows, and the emitted light remains more polarized. An inhibitor will compete with the probe for binding to Lin28, causing a decrease in polarization.[16]
-
Materials:
-
Purified recombinant Lin28A or Lin28B protein.
-
5'-FAM labeled pre-let-7 probe (e.g., preE-let-7f-1).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well, low-volume, black, non-binding surface plates.
-
Plate reader with FP capabilities (e.g., 485 nm excitation, 535 nm emission filters).
-
-
Protocol:
-
Prepare a solution of Lin28 protein and FAM-pre-let-7 probe in Assay Buffer. The final concentrations should be optimized, but a starting point is 20 nM Lin28 and 2 nM probe.[8]
-
Dispense this protein-probe mix into the wells of the 384-well plate.
-
Add test compounds from a dilution series (typically in DMSO) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Include controls:
-
Negative Control (0% Inhibition): Protein-probe mix + DMSO.
-
Positive Control (100% Inhibition): Probe only + DMSO.
-
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on the plate reader.
-
Calculate percent inhibition and plot against compound concentration to determine the IC50 value.
-
2. In Vitro Dicer Processing Assay
This functional assay determines if an inhibitor can restore the processing of pre-let-7 by Dicer in the presence of Lin28.
-
Principle: Lin28 inhibits the cleavage of pre-let-7 into mature let-7 by the Dicer enzyme. A successful inhibitor will block Lin28, allowing Dicer to process the precursor RNA. The assay uses a radiolabeled pre-let-7 substrate.[17][18]
-
Materials:
-
5'-32P end-labeled pre-let-7g RNA.
-
Purified recombinant Lin28 and Dicer proteins.
-
10x Dicer Buffer: 200 mM Tris-HCl pH 7.5, 750 mM NaCl, 30 mM MgCl2.
-
2x Stop Buffer: 98% Formamide, 10 mM EDTA, 0.1% Bromophenol Blue.
-
-
Protocol:
-
In a reaction tube, pre-incubate the 32P-pre-let-7g substrate with your test compound (or DMSO vehicle) in 1x Dicer Buffer at room temperature for 30 minutes.[17]
-
Add Lin28 protein (final concentration ~0.35 µM) and incubate for another 45 minutes at room temperature.[17]
-
Initiate the cleavage reaction by adding recombinant Dicer (0.1 units).
-
Incubate the reaction at 37°C for 5-15 minutes.
-
Stop the reaction by adding an equal volume of 2x Stop Buffer.
-
Resolve the RNA products on a 20% denaturing polyacrylamide gel.
-
Visualize the bands by autoradiography. A successful inhibitor will show a decrease in the full-length pre-let-7g band and an increase in the ~22-nt mature let-7g product band compared to the Lin28-only control.
-
Cell-Based Assays
3. Quantification of Mature let-7 by Stem-Loop RT-qPCR
This is the standard method to confirm that an inhibitor increases endogenous let-7 levels in cells.
-
Principle: A specially designed stem-loop primer is used for reverse transcription (RT) of a specific mature miRNA, followed by a standard TaqMan-based quantitative PCR (qPCR) to measure its abundance.
-
Protocol Outline:
-
Cell Treatment: Plate Lin28-expressing cancer cells (e.g., IGROV1 for Lin28A, DUNE for Lin28B) and treat with a dose-response of your inhibitor or DMSO control for 48-72 hours.[2][15]
-
RNA Extraction: Isolate total RNA, including the small RNA fraction, from the cells using a suitable kit (e.g., TRIzol or a column-based method).
-
Stem-Loop RT: Perform reverse transcription using a specific stem-loop RT primer for the let-7 family member of interest (e.g., let-7a, let-7g) and a small nuclear RNA (e.g., U6) as an endogenous control.
-
qPCR: Perform real-time qPCR using a forward primer specific to the let-7 sequence, a universal reverse primer, and a TaqMan probe.
-
Data Analysis: Calculate the relative expression of the let-7 miRNA using the ΔΔCt method, normalizing to the U6 endogenous control. A potent inhibitor should show a dose-dependent increase in mature let-7 levels.
-
4. 3D Spheroid Formation Assay
This assay assesses the inhibitor's effect on cancer stem cell (CSC) properties, as Lin28 is a key driver of stemness.
-
Principle: CSCs have the ability to self-renew and form three-dimensional spheroids in non-adherent conditions. An effective Lin28 inhibitor should suppress this ability.
-
Protocol Outline:
-
Cell Suspension: Prepare a single-cell suspension of your cancer cell line.
-
Seeding: Seed cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates (e.g., Corning Spheroid Microplates).
-
Treatment: Include your inhibitor at various concentrations in the culture medium from the time of seeding.
-
Incubation: Culture the cells for 7-14 days to allow for spheroid formation.
-
Analysis: Quantify the number and size of spheroids formed in each condition using brightfield microscopy and image analysis software. A successful inhibitor will reduce both the number and size of spheroids compared to the vehicle control.
-
Visualized Pathways and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 5. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise assembly of multiple Lin28 proteins on the terminal loop of let-7 miRNA precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oncogenic Lin28A and Lin28B inhibit let-7 microRNA biogenesis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lin28-mediated control of let-7 microRNA expression by alternative TUTases Zcchc11 (TUT4) and Zcchc6 (TUT7) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aberrant regulation of the LIN28A/LIN28B and let-7 loop in human malignant tumors and its effects on the hallmarks of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A LIN28-dependent structural change of pre-let-7g directly inhibits Dicer processing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Activity of Lin28 Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of experimental methods to validate the on-target activity of Lin28 inhibitors, with a focus on Lin28-IN-2 and other notable alternatives. It is intended for researchers, scientists, and drug development professionals working on the Lin28/let-7 pathway, a critical regulator in development and oncology.
The Lin28/let-7 Signaling Pathway
The RNA-binding proteins LIN28A and LIN28B are key post-transcriptional regulators.[1][2] Their primary function is to inhibit the biogenesis of the let-7 family of microRNAs (miRNAs), which act as tumor suppressors by silencing the expression of several oncogenes.[2][3] LIN28 proteins, which are often overexpressed in various cancers, carry out this inhibition through two main domains: a cold-shock domain (CSD) and a zinc knuckle domain (ZKD).[1][4] These domains recognize specific motifs in the precursor let-7 (pre-let-7) RNA.[1][4]
There are two primary mechanisms of let-7 inhibition by LIN28 paralogs. In the nucleus, LIN28B can sequester primary let-7 transcripts (pri-let-7), preventing their processing by the Drosha-DGCR8 microprocessor complex.[1] In the cytoplasm, both LIN28A and LIN28B bind to the terminal loop of pre-let-7.[1][2] This binding recruits terminal uridylyl transferases (TUTases) that add a poly-uridine tail to the pre-let-7, marking it for degradation by the exonuclease DIS3L2 and thereby preventing its maturation into functional let-7 by the Dicer enzyme.[1][3] Beyond let-7, LIN28 can also directly bind to and regulate the translation of other mRNAs, such as those for IGF-2 and cell-cycle regulators, contributing to its oncogenic activity independently of let-7.[2][5]
Comparison of Lin28 Inhibitors
Several small molecule inhibitors targeting Lin28 have been developed. These compounds typically function by either disrupting the interaction of Lin28 with pre-let-7 or by chelating the zinc ions necessary for the structural integrity of the ZKD. Below is a comparison of this compound and other known inhibitors.
| Inhibitor | Target Domain | Mechanism of Action | Reported On-Target Validation Methods |
| This compound | Information not publicly available | Information not publicly available | Expected to be similar to other Lin28 inhibitors |
| LI71 | Cold-Shock Domain (CSD) | Competes for the RNA-binding site in the CSD.[1] | Fluorescence Polarization, in vitro Dicer processing assay.[1][4] |
| TPEN | Zinc Knuckle Domain (ZKD) | Chelates Zn2+ ions, destabilizing the ZKD conformation.[1] | Fluorescence Polarization, in vitro Dicer processing assay.[1] |
| Ln7, Ln15, Ln115 | Zinc Knuckle Domain (ZKD) | Target the ZKD of both LIN28A and LIN28B, blocking the binding to let-7.[4][6][7] | RT-qPCR (restoration of let-7 expression), Western Blot (suppression of downstream oncogenes like SOX2).[6][7] |
| Compound 1632 | Unspecified | Blocks the interaction between Lin28A and let-7.[4] | In vitro biochemical assays.[4] |
Experimental Workflows for On-Target Validation
Validating that a small molecule inhibitor directly engages with Lin28 in a cellular context and elicits the expected downstream biological effects is crucial. A multi-faceted approach combining direct target engagement assays with functional downstream readouts is recommended.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment.[8] It relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.[8][9]
Protocol:
-
Cell Culture and Treatment: Culture Lin28-expressing cells to ~80% confluency. Treat the cells with either the Lin28 inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO) and incubate for a specified time (e.g., 1 hour) at 37°C.[8]
-
Heating: After incubation, heat the cell suspensions in a thermocycler across a temperature gradient for a set duration (e.g., 3 minutes).[8]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of soluble Lin28 at each temperature using Western blotting.
-
Data Analysis: Plot the fraction of soluble Lin28 as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Immunoprecipitation (IP) followed by Western Blot
This technique can be used to assess if the inhibitor disrupts the interaction of Lin28 with its binding partners, such as components of the RNA-induced silencing complex (RISC) or other RNA-binding proteins.
Protocol:
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle control using a non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to Lin28 overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.[10]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against Lin28 and its potential interacting partners.
-
Analysis: A decrease in the co-immunoprecipitated amount of an interacting protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted the protein-protein interaction.
Reverse Transcription-Quantitative PCR (RT-qPCR) for let-7 miRNA
The primary function of Lin28 is to suppress let-7 biogenesis. Therefore, an effective on-target inhibitor should lead to an increase in mature let-7 levels.[6] A stem-loop RT-qPCR method is highly specific for mature miRNAs.[11][12][13]
Protocol:
-
RNA Extraction: Treat Lin28-expressing cells with the inhibitor or vehicle control for a desired time (e.g., 24-48 hours). Extract total RNA from the cells using a suitable kit.
-
Stem-Loop Reverse Transcription: Perform reverse transcription using a specific stem-loop primer for the let-7 miRNA of interest (e.g., let-7a).[11][13] This primer design ensures that only the mature miRNA is reverse transcribed.
-
Quantitative PCR: Perform qPCR using a forward primer specific to the let-7 sequence and a universal reverse primer that binds to the stem-loop primer sequence.[14] Use a small nuclear RNA (e.g., RNU6B) as an internal control for normalization.[15]
-
Data Analysis: Calculate the relative expression of the let-7 miRNA using the ΔΔCt method. A significant increase in the level of mature let-7 in inhibitor-treated cells compared to the control validates the on-target activity of the inhibitor.[15]
By employing these methodologies, researchers can rigorously validate the on-target activity of this compound and other inhibitors, providing a solid foundation for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sdbonline.org [sdbonline.org]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lin28: Primal Regulator of Growth and Metabolism in Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imp interacts with Lin28 to regulate adult stem cell proliferation in the Drosophila intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of distinct let-7 microRNA family members by a modified stem-loop RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection of let-7a microRNA by real-time PCR in gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Comparing Lin28-IN-2 with other Lin28 small molecule inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of currently identified small molecule inhibitors targeting the Lin28/let-7 pathway, a critical axis in developmental biology and oncology.
The RNA-binding protein Lin28 has emerged as a significant therapeutic target due to its role in regulating the biogenesis of the tumor-suppressing let-7 microRNA family.[1][2] Inhibition of the Lin28-let-7 interaction can restore let-7 function, offering a promising strategy for cancer therapy.[1] This guide synthesizes available experimental data to compare the performance of several key Lin28 small molecule inhibitors.
The Lin28/let-7 Signaling Pathway
Lin28 exists as two paralogs, Lin28A and Lin28B, which post-transcriptionally regulate gene expression.[1] A primary mechanism of Lin28 is the suppression of let-7 miRNA maturation.[1] Lin28A, located in the cytoplasm, binds to the terminal loop of pre-let-7, recruiting the terminal uridylyltransferase TUT4/7 to add a poly-U tail, which leads to degradation of the pre-miRNA.[1] Lin28B can act in the nucleus by sequestering pri-let-7 and preventing its processing by the Drosha-DGCR8 microprocessor complex.[1] The restoration of mature let-7 allows it to suppress the expression of oncogenes such as Myc, Ras, and KRAS.
Performance Comparison of Lin28 Inhibitors
Several small molecules have been identified that disrupt the Lin28/let-7 interaction. Their efficacy, typically measured by the half-maximal inhibitory concentration (IC50), varies depending on the assay and the specific Lin28 domain they target. The following table summarizes the quantitative data for a selection of these inhibitors.
| Inhibitor | Target Domain | Assay Type | IC50 (µM) | Cell Line | Reference |
| LI71 | Cold Shock Domain (CSD) | Fluorescence Polarization | 7 | HeLa | [3] |
| TPEN | Zinc Knuckle Domain (ZKD) | Fluorescence Polarization | 2.5 | In vitro | [1] |
| Compound 1 | Benzoic acid moiety | Not Specified | Not Specified | Not Specified | [1] |
| SB1301 | Not Specified | FRET-based | ~low µM | Not Specified | [3][4] |
| PH-43 | Not Specified | Fluorescence Polarization | low µM | Not Specified | [3][4] |
| C902 | Not Specified | Fluorescence Polarization | low µM | Not Specified | [3][4] |
| Compound 1632 | Not Specified | Not Specified | 8 | Not Specified | [3] |
| KCB170552 | Not Specified | Not Specified | 9.6 | Not Specified | [3] |
| CCG-233094 | Not Specified | cat-ELCCA | low µM | Not Specified | [3] |
| CCG-223095 | Not Specified | cat-ELCCA | low µM | Not Specified | [3] |
Note: "low µM" indicates that the source specifies a low micromolar IC50 without providing a precise value.
Experimental Methodologies
The identification and characterization of Lin28 inhibitors rely on various biochemical and cell-based assays. Below are the detailed protocols for the key experimental methods cited.
Fluorescence Polarization (FP) Assay
This assay is a common method for screening small molecule libraries to identify inhibitors of the Lin28-let-7 interaction.[4]
References
Confirming Small Molecule Binding to Lin28: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, validating the interaction between a small molecule and its protein target is a critical step in the discovery pipeline. This guide provides a comparative overview of key biochemical assays used to confirm and quantify the binding of inhibitors to Lin28, an RNA-binding protein implicated in cancer and developmental pathways.
This document will delve into the experimental methodologies for common assays, present quantitative data for known Lin28 inhibitors, and visualize the underlying biological and experimental workflows. While the specific compound "Lin28-IN-2" is not prominently featured in publicly available literature, this guide will use a selection of well-characterized Lin28 inhibitors to illustrate the application and comparison of these techniques.
Comparison of Lin28 Inhibitors
The following table summarizes the quantitative data for several small-molecule inhibitors of the Lin28-let-7 interaction. These compounds have been characterized using various biochemical assays, providing insights into their potency and binding mechanisms.
| Compound | Assay Type | Target Domain | IC50 | Kd | Reference |
| LI71 | Fluorescence Polarization | CSD | ~7 µM | - | [1] |
| Compound 1632 | FRET-based screen | Not Specified | 8 µM | - | [2] |
| C902 (PH-31) | Fluorescence Polarization | CSD | Low µM | - | [3] |
| PH-43 | Fluorescence Polarization | CSD | Low µM | - | [3] |
| Ln7 | Fluorescence Polarization | ZKD | ~50% inhibition | Weak binding | [4] |
| Ln15 | Fluorescence Polarization, BLI | ZKD | ~50% inhibition | - | [4] |
| Ln115 | Fluorescence Polarization, BLI | ZKD | ~20% inhibition | 60 ± 4 µM | [4] |
Key Biochemical Assays for Lin28-Inhibitor Binding
Several robust biochemical assays are routinely employed to confirm and characterize the interaction between small molecules and the Lin28 protein. These assays can be broadly categorized into those that measure direct binding and those that assess the inhibition of Lin28's function (i.e., its interaction with let-7 pre-miRNA).
Fluorescence Polarization (FP)
Fluorescence Polarization is a widely used, homogeneous assay ideal for high-throughput screening of compounds that disrupt the Lin28-RNA interaction.[5][6]
Experimental Protocol: Fluorescence Polarization (FP) Assay
-
Reagents and Preparation:
-
Purified recombinant Lin28 protein (full-length or specific domains like CSD or ZKD).
-
Fluorescently labeled RNA probe corresponding to the Lin28 binding site on pre-let-7 (e.g., FAM-labeled preE-let-7f-1).[3]
-
Assay buffer (e.g., 20 mM HEPES-NaOH, pH 7.4, 2 mM DTT, 3 mM MgCl2, 0.05% NP-40).[4]
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled RNA probe is incubated with varying concentrations of the Lin28 protein to determine the optimal protein concentration that yields a significant FP signal change upon binding.
-
For inhibitor screening, the fluorescent probe and the optimal concentration of Lin28 are incubated with the test compounds.
-
The reaction is incubated at room temperature for a defined period (e.g., 30-45 minutes) to reach equilibrium.[7]
-
Fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FAM).[5]
-
-
Data Analysis:
-
A decrease in the FP signal in the presence of a test compound indicates displacement of the fluorescent probe from Lin28, signifying inhibition of the protein-RNA interaction.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Förster Resonance Energy Transfer (FRET)
FRET-based assays provide another sensitive method to screen for inhibitors of the Lin28-let-7 interaction.[8] This technique relies on the transfer of energy between a donor fluorophore fused to Lin28 (e.g., GFP) and an acceptor fluorophore or quencher attached to the let-7 pre-miRNA.
Experimental Protocol: Förster Resonance Energy Transfer (FRET) Assay
-
Reagents and Preparation:
-
Assay Procedure:
-
The Lin28-donor fusion protein is incubated with the labeled let-7 pre-miRNA in the presence and absence of test compounds.
-
The mixture is incubated to allow for binding to occur.
-
The fluorescence of the donor and acceptor is measured using a suitable plate reader.
-
-
Data Analysis:
-
In the absence of an inhibitor, binding of Lin28 to let-7 brings the donor and acceptor into close proximity, resulting in a FRET signal (either quenching of the donor or emission from the acceptor).
-
Compounds that disrupt the interaction will prevent FRET, leading to an increase in donor fluorescence or a decrease in acceptor fluorescence.
-
IC50 values can be determined from dose-response curves.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to qualitatively and semi-quantitatively assess the binding of proteins to nucleic acids. It can be adapted to screen for inhibitors that disrupt the Lin28-RNA complex.[4][7]
Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
-
Reagents and Preparation:
-
Assay Procedure:
-
The labeled RNA probe is incubated with the Lin28 protein in the binding buffer.
-
For inhibition studies, the test compound is pre-incubated with Lin28 before the addition of the labeled probe.
-
The reaction mixtures are incubated at room temperature or 37°C for 30-45 minutes.[4][7]
-
The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
-
Data Analysis:
-
The gel is visualized using autoradiography (for radiolabeled probes) or a fluorescence imager.
-
A "shifted" band corresponding to the Lin28-RNA complex will be observed.
-
A decrease in the intensity of the shifted band in the presence of an inhibitor indicates disruption of the complex. The inhibitory effect can be quantified by measuring the band intensities.
-
Visualizing the Lin28 Pathway and Experimental Workflows
To better understand the context of Lin28 inhibition and the assays used to measure it, the following diagrams illustrate the Lin28 signaling pathway and a generalized workflow for inhibitor screening.
Caption: The Lin28 signaling pathway, illustrating the inhibition of let-7 miRNA biogenesis.
Caption: A generalized workflow for screening and validating small-molecule inhibitors of Lin28.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Small-Molecule Inhibitor of Lin28. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small molecule inhibitors of the Lin28-mediated blockage of pre-let-7g processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ethz.ch [ethz.ch]
A Head-to-Head Battle of Lin28 Inhibitors: A Comparative Analysis of Lin28-IN-2 and C1632
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two prominent small molecule inhibitors of the RNA-binding protein Lin28: Lin28-IN-2 (also known as Ln268) and C1632. This document outlines their mechanisms of action, presents available biochemical and cellular performance data, and provides detailed experimental methodologies for their evaluation.
The Lin28/let-7 pathway is a critical regulator of developmental timing, pluripotency, and cellular metabolism. Its dysregulation is implicated in a variety of cancers, making it an attractive target for therapeutic intervention. Both this compound and C1632 have emerged as valuable chemical probes to interrogate Lin28 function and as potential starting points for drug discovery programs.
At a Glance: Key Differences
| Feature | This compound (Ln268) | C1632 |
| Primary Target | Zinc Knuckle Domain (ZKD) of Lin28A/B | Lin28/pre-let-7 Interaction |
| Reported IC50 (Biochemical) | Not Publicly Available | ~8 µM (Lin28/pre-let-7a-2 ELISA)[1] |
| Reported IC50 (Cellular) | ~2.5 µM (Cell Growth, 72h)[2] | 20-42 µM (Cancer Stem Cell Proliferation)[1] |
| Mechanism of Action | Blocks the binding of the ZKD of Lin28 to RNA substrates.[3] | Antagonizes the interaction between Lin28 and pre-let-7 microRNA. |
| In Vivo Efficacy | Data emerging on spheroid growth inhibition and synergy with chemotherapy.[4][5] | Demonstrated efficacy in mouse models of non-alcoholic fatty liver disease and cancer xenografts.[6] |
Mechanism of Action: A Tale of Two Binding Pockets
Lin28 proteins (Lin28A and Lin28B) are characterized by two key RNA-binding domains: a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD). These domains work in concert to recognize and bind the terminal loop of precursor let-7 microRNAs (pre-let-7), thereby inhibiting their processing into mature, functional let-7.[7][8]
This compound (Ln268) specifically targets the zinc knuckle domain (ZKD) of both Lin28A and Lin28B.[3] The ZKD is crucial for recognizing a conserved GGAG motif in the pre-let-7 loop. By blocking this interaction, this compound prevents the recruitment of TUTase, an enzyme that polyuridylates pre-let-7 and marks it for degradation.[9]
C1632 , on the other hand, is described as an antagonist of the broader Lin28/pre-let-7 interaction .[1] While its precise binding site on Lin28 has not been as specifically defined as this compound's, its functional effect is to disrupt the association between Lin28 and its pre-let-7 substrate, thereby rescuing let-7 processing.
Figure 1. Simplified schematic of the Lin28/let-7 pathway and points of intervention for this compound and C1632.
Performance Data: A Quantitative Comparison
Direct, side-by-side comparisons of this compound and C1632 in the same experimental systems are limited in the public domain. The following tables summarize the currently available quantitative data for each inhibitor.
Table 1: Biochemical Activity
| Compound | Assay Type | Target | IC50 | Reference |
| C1632 | ELISA | Lin28/pre-let-7a-2 interaction | ~8 µM | [1] |
| This compound (Ln268) | Fluorescence Polarization | Lin28b ZKD/pre-let-7d interaction | Data not yet reported in a peer-reviewed publication. |
Table 2: Cellular Activity
| Compound | Cell Line(s) | Assay Type | Endpoint | IC50 / Effect | Reference |
| This compound (Ln268) | DuNE (prostate cancer) | IncuCyte Cell Proliferation | Cell Growth Inhibition (72h) | ~2.5 µM | [2] |
| This compound (Ln268) | 3D NEPC model | Spheroid Growth Assay | Spheroid Growth Inhibition | 100% inhibition at 100 µM | [2] |
| C1632 | 22Rv1 (prostate cancer), Huh7 (liver cancer) | Cancer Stem Cell Proliferation | Inhibition of Proliferation | 20-42 µM | [1] |
| C1632 | A549, A549R (non-small cell lung cancer) | Cell Viability | Inhibition of Viability | Dose-dependent decrease | [10] |
| C1632 | 3D NEPC model | Spheroid Growth Assay | Spheroid Growth Inhibition | ~50% inhibition at 100 µM | [2] |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the evaluation of small molecule inhibitors. Below are representative methodologies for key assays used to characterize Lin28 inhibitors.
Fluorescence Polarization (FP) Assay for Lin28-RNA Interaction
This biochemical assay is a robust method to quantify the binding affinity of Lin28 to its RNA substrate and to determine the potency of inhibitors that disrupt this interaction.
Figure 2. Workflow for a Fluorescence Polarization (FP) competition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 5'-fluorescein-labeled pre-let-7 RNA (e.g., preE-let-7f-1) in RNase-free buffer.
-
Prepare a stock solution of purified recombinant Lin28 protein (e.g., Lin28b ZKD) in a suitable buffer.
-
Prepare serial dilutions of the test compound (this compound or C1632) in the assay buffer.
-
-
Assay Setup:
-
In a 384-well, low-volume, black plate, add the test compound at various concentrations.
-
Add the Lin28 protein to a final concentration that gives a significant shift in polarization upon binding to the RNA probe.
-
Add the fluorescently labeled pre-let-7 RNA to a final concentration in the low nanomolar range.
-
Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess of unlabeled pre-let-7).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
Cell Proliferation Assay (IncuCyte®)
This real-time, live-cell imaging and analysis platform allows for the kinetic monitoring of cell proliferation and the assessment of the cytostatic or cytotoxic effects of the inhibitors.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., DuNE, IGROV-1) in a 96-well plate at a density that allows for exponential growth over the course of the experiment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound or C1632 in cell culture medium.
-
Add the compounds to the appropriate wells. Include vehicle control (DMSO) wells.
-
-
Live-Cell Imaging:
-
Place the plate in the IncuCyte® system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for a period of 3-5 days.
-
-
Data Analysis:
-
Use the IncuCyte® software to analyze the images and quantify cell confluence over time.
-
Plot the percent confluence versus time for each compound concentration.
-
From the growth curves, calculate the GI50 (concentration that inhibits cell growth by 50%) at a specific time point (e.g., 72 hours).[13][14][15]
-
3D Tumor Spheroid Formation Assay
This assay provides a more physiologically relevant model to assess the impact of inhibitors on tumor growth, cell-cell interactions, and the cancer stem cell population.
Protocol:
-
Spheroid Formation:
-
Seed a single-cell suspension of cancer cells in ultra-low attachment plates in a serum-free medium supplemented with growth factors.
-
Allow the cells to aggregate and form spheroids over 3-5 days.
-
-
Compound Treatment:
-
Once spheroids have formed, add serial dilutions of this compound or C1632 to the wells.
-
-
Monitoring Spheroid Growth:
-
Image the spheroids at regular intervals using a microscope.
-
Measure the diameter of the spheroids to calculate their volume.
-
-
Viability Assessment (Optional):
-
At the end of the experiment, assess the viability of the cells within the spheroids using a viability assay (e.g., CellTiter-Glo® 3D).
-
-
Data Analysis:
-
Plot the spheroid volume over time for each treatment condition.
-
Determine the concentration of the inhibitor that reduces spheroid growth.
-
Western Blot Analysis
This technique is used to measure the protein levels of Lin28 and its downstream targets to confirm the on-target effects of the inhibitors.
Figure 3. Standard workflow for Western blot analysis.
Protocol:
-
Sample Preparation:
-
Treat cells with this compound, C1632, or vehicle control for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
Gel Electrophoresis:
-
Denature the protein samples and separate them on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Lin28, c-Myc, Sox2, or other relevant downstream targets. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
In Vivo Efficacy in Xenograft Models
Evaluating the anti-tumor activity of Lin28 inhibitors in a living organism is a critical step in preclinical development.
Protocol:
-
Xenograft Model Establishment:
-
Subcutaneously implant human cancer cells (e.g., A549R, DuNE) into the flank of immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound, C1632, or vehicle control to the mice according to a predetermined dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring:
-
Measure the tumor volume and body weight of the mice regularly.
-
Monitor the general health of the animals.
-
-
Endpoint Analysis:
Conclusion
Both this compound and C1632 are valuable tools for studying the biology of the Lin28/let-7 pathway and hold promise as potential cancer therapeutics. This compound appears to have a more defined mechanism of action, targeting the ZKD of Lin28, and has shown potent activity in cellular models of proliferation and spheroid growth. C1632 has a more extensive body of published in vivo data demonstrating its therapeutic potential in metabolic disease and cancer.
The choice between these two inhibitors will depend on the specific research question and experimental context. Further head-to-head studies in a panel of cancer cell lines and in various in vivo models will be necessary to fully elucidate their comparative efficacy and to guide future drug development efforts targeting the Lin28 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 3. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The LIN28/let-7 Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rndsystems.com [rndsystems.com]
- 7. LIN28 selectively modulates a subclass of let-7 microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Lin28 Regulates Cancer Cell Stemness for Tumour Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C1632 suppresses the migration and proliferation of non‐small‐cell lung cancer cells involving LIN28 and FGFR1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 13. sartorius.com [sartorius.com]
- 14. sartorius.com [sartorius.com]
- 15. offers.the-scientist.com [offers.the-scientist.com]
- 16. Lin28 and let-7 in cell metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How does Lin28 let-7 control development and disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell [mdpi.com]
Unlocking miRNA Regulation: A Comparative Guide to Lin28 Inhibitors for let-7 Modulation
For researchers, scientists, and drug development professionals, the targeted inhibition of the Lin28/let-7 pathway represents a promising frontier in therapeutic development, particularly in oncology and regenerative medicine. This guide provides a comprehensive comparison of small molecule inhibitors targeting Lin28, with a focus on validating the effects of Lin28-IN-2 (also known as Ln268) on let-7 miRNA levels. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to facilitate a deeper understanding of this critical regulatory axis.
The RNA-binding protein Lin28 and the let-7 family of microRNAs exist in a reciprocal negative feedback loop that is fundamental to developmental timing, pluripotency, and cellular differentiation. Dysregulation of this pathway, often characterized by the overexpression of Lin28 and subsequent suppression of the tumor-suppressive let-7 miRNAs, is a hallmark of numerous cancers. Consequently, the development of potent and specific Lin28 inhibitors is an area of intense research.
This guide will delve into the experimental validation of this compound and compare its performance with other known Lin28 inhibitors, providing a clear, data-driven overview for researchers seeking to modulate this pathway.
Comparative Performance of Lin28 Inhibitors
The efficacy of Lin28 inhibitors is primarily assessed by their ability to disrupt the Lin28-let-7 interaction and subsequently restore the processing of precursor let-7 (pre-let-7) into mature, functional let-7 miRNA. The following table summarizes the quantitative data from studies validating the effects of this compound (Ln268) and other notable Lin28 inhibitors.
| Inhibitor | Target Domain | Method | Cell Line | Concentration | Effect on let-7d miRNA Levels (% of Control) | Reference |
| This compound (Ln268) | Zinc Knuckle Domain | qRT-PCR | DuNE | 20 µM | ~180% | [1] |
| Ln15 | Zinc Knuckle Domain | qRT-PCR | DuNE | 20 µM | ~210% | [1] |
| Compound 1632 | Undefined | qRT-PCR | DuNE | 20 µM | ~110% | [1] |
| LI71 | Cold Shock Domain | qRT-PCR | - | - | Upregulation of let-7 | [2][3] |
Experimental Validation Protocols
Accurate and reproducible data are paramount in the validation of any small molecule inhibitor. Below are detailed protocols for the key experimental assays used to quantify the effects of Lin28 inhibitors on let-7 miRNA levels.
Protocol 1: Quantification of let-7 miRNA Levels by qRT-PCR
This protocol outlines the steps for measuring the abundance of mature let-7 miRNA in cells following treatment with a Lin28 inhibitor.
1. Cell Culture and Inhibitor Treatment:
-
Culture cells of interest (e.g., DuNE, IGROV1) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the Lin28 inhibitor (e.g., this compound) at the desired concentrations for a specified duration (e.g., 48-72 hours). Include a vehicle-only control (e.g., DMSO).
2. Total RNA Extraction:
-
Following treatment, lyse the cells directly in the culture plate using a suitable lysis reagent (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol, ensuring to include steps to remove genomic DNA contamination (e.g., DNase treatment).
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer.
3. Reverse Transcription (RT):
-
Synthesize cDNA from the total RNA using a miRNA-specific reverse transcription kit. These kits typically employ a stem-loop RT primer specific for the mature miRNA of interest (e.g., let-7d).
-
Include a no-RT control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system and a SYBR Green or TaqMan-based detection method.
-
The reaction mixture should include the synthesized cDNA, a forward primer specific to the mature let-7 sequence, and a universal reverse primer that binds to the stem-loop RT primer sequence.
-
Use a small nuclear RNA (e.g., U6) as an internal control for normalization.
-
The amplification protocol typically involves an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in let-7 miRNA expression in inhibitor-treated samples compared to the vehicle control.
Protocol 2: Fluorescence Polarization (FP) Assay for Lin28-let-7 Interaction
This biochemical assay directly measures the ability of an inhibitor to disrupt the binding between Lin28 protein and a fluorescently labeled let-7 precursor RNA.
1. Reagents and Materials:
-
Recombinant Lin28 protein (full-length or specific domains like the Zinc Knuckle Domain).
-
Fluorescently labeled pre-let-7 RNA (e.g., 5'-FAM-labeled pre-let-7).
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).
-
Lin28 inhibitor to be tested.
-
Black, low-volume 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a solution of the fluorescently labeled pre-let-7 RNA in the assay buffer.
-
In the wells of the 384-well plate, add the Lin28 inhibitor at various concentrations. Include a no-inhibitor control.
-
Add the recombinant Lin28 protein to the wells.
-
Initiate the binding reaction by adding the fluorescently labeled pre-let-7 RNA to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using the plate reader.
3. Data Analysis:
-
The fluorescence polarization signal is proportional to the amount of fluorescently labeled RNA bound to the Lin28 protein.
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value of the inhibitor, which represents the concentration required to inhibit 50% of the Lin28-let-7 binding.
Visualizing the Pathway and Experimental Workflow
To further clarify the biological context and experimental design, the following diagrams have been generated using the Graphviz DOT language.
References
Assessing the Specificity of Lin28-IN-2 for Lin28 Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the specificity of the small molecule inhibitor Lin28-IN-2 (also known as Ln268) for the Lin28 protein family. Lin28 proteins, primarily Lin28A and Lin28B in mammals, are crucial regulators of microRNA biogenesis, stem cell pluripotency, and oncogenesis, making them attractive targets for therapeutic intervention. This document summarizes available experimental data, details relevant methodologies, and offers a comparative perspective on this inhibitor.
Introduction to Lin28 and the Inhibitor this compound
The Lin28 family of RNA-binding proteins consists of two highly conserved paralogs in vertebrates, Lin28A and Lin28B.[1][2] Both proteins feature a unique combination of a cold-shock domain (CSD) and a C-terminal zinc knuckle domain (ZKD), which together mediate their interaction with RNA targets.[3] A primary function of Lin28 is the negative regulation of the let-7 family of microRNAs, which act as tumor suppressors.[4][5] While sharing structural homology, Lin28A and Lin28B can exhibit different subcellular localizations and mechanisms of let-7 inhibition. Lin28A is predominantly found in the cytoplasm, where it recruits a terminal uridylyltransferase to block the processing of pre-let-7.[4] In contrast, Lin28B can localize to the nucleus and sequester primary let-7 transcripts, inhibiting their processing by the Microprocessor complex.[4]
This compound, also identified as Ln268, is a novel small molecule inhibitor designed to target the Lin28/let-7 axis.[6][7] It functions by blocking the interaction between the zinc knuckle domain (ZKD) of Lin28 and its RNA substrates.[7][8] This inhibitory action has been demonstrated against both Lin28A and Lin28B.[8]
Quantitative Assessment of this compound (Ln268) Activity
The following table summarizes the available quantitative data for this compound (Ln268) and other relevant Lin28 inhibitors for comparison.
| Inhibitor | Target Domain | Target Protein(s) | Assay Type | IC50 | Reference |
| This compound (Ln268) | Zinc Knuckle Domain (ZKD) | Lin28A and Lin28B | Cell Growth Inhibition (72 hrs) | 2.5 µM | [6] |
| Compound 1632 | Not Specified | Lin28 | Spheroid Growth Inhibition | ~50% inhibition at 100 µM | [6] |
| TPEN | Zinc Knuckle Domain (ZKD) | Lin28 | in vitro | 2.5 µM | [9] |
| Ln7 | Zinc Knuckle Domain (ZKD) | Lin28B | Fluorescence Polarization | ~45 µM | [10] |
| Ln15 | Zinc Knuckle Domain (ZKD) | Lin28B | Fluorescence Polarization | ~9 µM | [10] |
| Ln115 | Zinc Knuckle Domain (ZKD) | Lin28B | Fluorescence Polarization | ~21 µM | [10] |
| Li71 | Cold Shock Domain (CSD) | Lin28B | Fluorescence Polarization | 55 µM | [10] |
Note: Direct biochemical IC50 values for this compound (Ln268) against Lin28A and Lin28B are not yet publicly available and are likely detailed in the full scientific publication. The provided IC50 for this compound reflects its effect on cancer cell proliferation, which is a downstream consequence of Lin28 inhibition.
Specificity Profile of this compound (Ln268)
Current data suggests that the inhibitory effects of this compound are dependent on the expression of Lin28 in cancer cells, indicating a degree of on-target specificity with limited off-target effects.[7] However, a comprehensive selectivity profile against a broad panel of other RNA-binding proteins or kinases has not been made publicly available. Such data is crucial for a complete assessment of its specificity.
Experimental Methodologies
The following are detailed descriptions of the key experimental protocols used to characterize Lin28 inhibitors like this compound.
Fluorescence Polarization (FP) Assay
This biochemical assay is used to screen for and quantify the inhibition of the Lin28-RNA interaction.
Protocol:
-
Reagents:
-
Recombinant Lin28 protein (full-length or specific domains like ZKD).
-
A fluorescently labeled RNA probe corresponding to the Lin28 binding sequence in pre-let-7 (e.g., 5'-FAM-labeled).
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
-
Procedure:
-
A fixed concentration of the fluorescently labeled RNA probe is incubated with a fixed concentration of the Lin28 protein in the assay buffer in a microplate.
-
The test compound is added at varying concentrations.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence polarization indicates that the test compound is inhibiting the interaction between Lin28 and the RNA probe.
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the binding, is calculated by fitting the data to a dose-response curve.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative method used to confirm the inhibition of the Lin28-RNA interaction.
Protocol:
-
Reagents:
-
Recombinant Lin28 protein.
-
A radiolabeled or fluorescently labeled RNA probe.
-
Test compounds.
-
Binding buffer (similar to FP assay buffer, may contain glycerol).
-
Native polyacrylamide gel.
-
-
Procedure:
-
Lin28 protein is incubated with the labeled RNA probe in the binding buffer in the presence or absence of the test compound.
-
The reaction mixtures are loaded onto a native polyacrylamide gel.
-
Electrophoresis is performed under non-denaturing conditions.
-
-
Data Analysis:
-
The gel is visualized using autoradiography or fluorescence imaging.
-
A "shift" in the mobility of the labeled RNA probe indicates the formation of a protein-RNA complex.
-
A reduction in the intensity of the shifted band in the presence of the inhibitor confirms its disruptive effect on the complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique used to confirm the direct binding of an inhibitor to its protein target and to map the binding site.
Protocol:
-
Reagents:
-
Isotopically labeled (e.g., ¹⁵N-labeled) recombinant Lin28 protein (specifically the ZKD domain for this compound).
-
Test compound (this compound).
-
NMR buffer (e.g., phosphate (B84403) buffer in D₂O).
-
-
Procedure:
-
A series of two-dimensional ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectra of the labeled Lin28 ZKD are acquired.
-
The first spectrum is of the protein alone.
-
Subsequent spectra are recorded after the addition of increasing concentrations of the inhibitor.
-
-
Data Analysis:
-
Changes in the chemical shifts of specific amino acid residues in the protein upon addition of the inhibitor indicate direct binding.
-
By mapping these chemical shift perturbations onto the three-dimensional structure of the protein, the binding site of the inhibitor can be identified. For this compound, this confirmed its interaction with the ZKD.[7]
-
Visualizing the Lin28 Signaling Pathway and Inhibition
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Lin28 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the identification and characterization of Lin28 inhibitors.
Caption: Logical relationship for assessing the specificity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular targeting of protein kinases to optimize selectivity and resistance profiles of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oncogenic Lin28A and Lin28B inhibit let-7 microRNA biogenesis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Lin28A and Lin28B in cancer beyond Let‐7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Developing novel Lin28 inhibitors by computer aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Lin28 Inhibitors in a Neuroendocrine Prostate Cancer Model
For Researchers, Scientists, and Drug Development Professionals
The RNA-binding protein Lin28 has emerged as a critical regulator of cancer stem cell characteristics, promoting tumor progression and therapy resistance in various malignancies, including prostate cancer.[1][2] Its role in suppressing the biogenesis of the tumor-suppressor let-7 microRNA family makes it a compelling therapeutic target.[3][4] This guide provides a head-to-head comparison of several recently identified Lin28 inhibitors—Ln7, Ln15, and Ln115—alongside the known inhibitors Li71 and C1632, within a neuroendocrine prostate cancer (NEPC) model. The data presented is primarily derived from a key study that utilized the NEPC cell line DUNE, which expresses high levels of Lin28B.[5]
Data Presentation: Performance of Lin28 Inhibitors
The following tables summarize the quantitative data on the efficacy of various Lin28 inhibitors in targeting the Lin28/let-7 axis and suppressing cancer stem cell (CSC) phenotypes in the DUNE NEPC cell line.
Table 1: Inhibition of Lin28B and Let-7 Interaction
| Inhibitor | Target Domain | IC50 (µM) for Lin28B ZKD-Let-7 Interaction |
| Ln7 | Zinc Knuckle Domain (ZKD) | ~45 |
| Ln15 | Zinc Knuckle Domain (ZKD) | ~9 |
| Ln115 | Zinc Knuckle Domain (ZKD) | ~21 |
| Li71 | Cold Shock Domain (CSD) | ~55 |
| C1632 | Undefined | >50% inhibition not achieved |
Data sourced from fluorescence polarization assays.[3]
Table 2: Effect on Let-7d miRNA and Downstream Oncogene Expression in DUNE Cells
| Inhibitor (at 20 µM) | Fold Induction of Let-7d Expression | Inhibition of HMGA2 mRNA Levels | Inhibition of SOX2 mRNA Levels |
| Ln7 | ~6-8 fold | Strong Inhibition | Strong Inhibition |
| Ln15 | ~6-8 fold | Strong Inhibition | Strong Inhibition |
| Ln115 | ~6-8 fold | Strong Inhibition | Strong Inhibition |
| Li71 | ~6-8 fold | Strong Inhibition | Strong Inhibition |
| C1632 | No significant impact | No significant impact | No significant impact |
Data obtained from qPCR analysis in DUNE cells treated for 48 hours.[4][5]
Table 3: Suppression of Cancer Stem Cell (CSC) and Neuroendocrine (NE) Markers in DUNE Cells
| Inhibitor (at 20 µM) | Reduction in CD133+ CSC Population | Reduction in CD44+ CSC Population | Suppression of NE Markers (ASCL1, CHGB, SCGN, SYP, STT4) |
| Ln7 | Significant Reduction | Significant Reduction | Yes |
| Ln15 | Significant Reduction | Significant Reduction | Yes |
| Ln115 | Significant Reduction | Significant Reduction | Yes |
Results from Fluorescence-Activated Cell Sorting (FACS) and qPCR analysis after 48 hours of treatment.[5]
Mandatory Visualization
Lin28 Signaling Pathway in Cancer
Caption: The Lin28/let-7 signaling pathway in cancer.
Experimental Workflow for Lin28 Inhibitor Evaluation
Caption: A general workflow for the evaluation of Lin28 inhibitors.
Experimental Protocols
Cell Culture and Spheroid Formation Assay
Objective: To assess the ability of Lin28 inhibitors to suppress the cancer stem cell-like phenotype of spheroid formation in vitro.
Materials:
-
DUNE neuroendocrine prostate cancer cells
-
Prostate epithelial cell growth media (PrEGM)[6]
-
Non-adherent round-bottom 96-well plates
-
Lin28 inhibitors (Ln7, Ln15, Ln115) and controls (Li71, C1632) dissolved in DMSO
-
Incubator (37°C, 5% CO2)
-
Microscope for imaging
Protocol:
-
DUNE cells are cultured in PrEGM.
-
Cells are harvested and resuspended in fresh media to a concentration of 5,000 cells/well in a non-adherent 96-well plate.[7]
-
Cells are treated with various concentrations of Lin28 inhibitors or DMSO as a vehicle control.
-
The plate is incubated for 7-10 days to allow for spheroid formation.[8]
-
The number and size of spheroids are quantified using a microscope and imaging software. A significant reduction in spheroid formation in treated wells compared to the control indicates an inhibitory effect on cancer stem cell properties.
Western Blot Analysis
Objective: To determine the effect of Lin28 inhibitors on the protein expression levels of downstream targets like SOX2 and HMGA2.
Materials:
-
DUNE cells treated with Lin28 inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies (anti-SOX2, anti-HMGA2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
DUNE cells are treated with Lin28 inhibitors for 48 hours.
-
Cells are lysed in RIPA buffer, and total protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[9]
-
The membrane is blocked for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified. GAPDH is used as a loading control to normalize the expression of the target proteins.[9]
Prostate Cancer Xenograft Model
Objective: To evaluate the in vivo efficacy of Lin28 inhibitors in suppressing tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)[10]
-
DUNE cells
-
Matrigel
-
Lin28 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
DUNE cells are harvested and resuspended in a mixture of media and Matrigel.
-
The cell suspension is subcutaneously injected into the flanks of immunocompromised mice.[10]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Mice are treated with the Lin28 inhibitor or a vehicle control according to a predetermined schedule and dosage.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers). A significant reduction in tumor growth in the treated group compared to the control group indicates in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. valelifesciences.com [valelifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
Validating the Downstream Effects of Lin28 Inhibition on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule inhibitors targeting the Lin28/let-7 pathway, a critical regulator of stem cell maintenance, development, and oncogenesis. This document outlines the downstream effects of these inhibitors on gene expression, supported by experimental data and detailed protocols.
The RNA-binding protein Lin28 and its paralog Lin28B are key regulators of microRNA (miRNA) biogenesis, most notably inhibiting the maturation of the tumor-suppressive let-7 family of miRNAs. By blocking let-7 processing, Lin28 post-transcriptionally upregulates the expression of oncogenes such as c-Myc and Ras, as well as various cell cycle regulators. This central role in controlling cell fate and proliferation has made the Lin28/let-7 axis an attractive target for therapeutic intervention, particularly in oncology.
This guide focuses on the validation of downstream gene expression changes following the inhibition of the Lin28-let-7 interaction by small molecules. While information on a specific compound designated "Lin28-IN-2" is not publicly available, we will compare the performance of several well-characterized Lin28 inhibitors.
Performance Comparison of Lin28 Inhibitors
The following table summarizes the quantitative data for several known small molecule inhibitors of the Lin28/let-7 interaction. The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in in vitro binding assays, and their biological activity is confirmed by observing the upregulation of let-7 miRNA and the downregulation of its target genes in cellular models.
| Inhibitor | Target Domain | IC50 (µM) | Downstream Effects on Gene Expression | Reference |
| Compound 1632 | Undefined | Not Reported | ↑ let-7a, let-7b, let-7c, let-7g; ↓ Lin28A, Lin28B, NCoR1 | [1] |
| Li71 | Cold Shock Domain (CSD) | 55 | ↑ let-7d; ↓ SOX2, HMGA2 | [2][3] |
| Ln7 | Zinc Knuckle Domain (ZKD) | ~45 | ↑ let-7d; ↓ SOX2, HMGA2 | [2][4] |
| Ln15 | Zinc Knuckle Domain (ZKD) | ~9 | ↑ let-7d; ↓ SOX2, HMGA2 | [2][4] |
| Ln115 | Zinc Knuckle Domain (ZKD) | ~21 | ↑ let-7d; ↓ SOX2, HMGA2 | [2][4] |
| PH-31 | Undefined | Not Reported | ↑ let-7a, let-7g | [5] |
Signaling Pathway and Inhibitor Intervention
The diagram below illustrates the Lin28 signaling pathway, highlighting how Lin28A and Lin28B inhibit the processing of let-7 precursor miRNAs. Small molecule inhibitors intervene by disrupting the interaction between Lin28 and pre-let-7, thereby restoring the biogenesis of mature let-7.
Caption: The Lin28 signaling pathway and points of inhibitor intervention.
Experimental Protocols
Validating the downstream effects of Lin28 inhibitors on gene expression requires a series of well-established molecular biology techniques. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay
This in vitro assay is used to quantify the binding affinity between Lin28 and let-7 precursor RNA and to determine the IC50 of inhibitors.
-
Principle: A fluorescently labeled let-7 precursor RNA (e.g., with FAM) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger Lin28 protein, the complex tumbles slower, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Protocol:
-
Recombinantly express and purify Lin28 protein (either full-length or specific domains like the CSD or ZKD).
-
Synthesize a fluorescently labeled pre-let-7 RNA probe.
-
In a microplate, serially dilute the test inhibitor in a suitable buffer.
-
Add a constant concentration of Lin28 protein and the fluorescently labeled pre-let-7 probe to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the polarization values against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a qualitative or semi-quantitative method to confirm the inhibitory effect of a compound on the Lin28-let-7 interaction.
-
Principle: This technique separates molecules based on their size and charge through an electric field in a gel matrix. An RNA probe (e.g., radiolabeled or fluorescently labeled pre-let-7) will migrate at a certain speed. When bound to Lin28, the complex is larger and migrates slower, resulting in a "shifted" band. An effective inhibitor will prevent this shift.
-
Protocol:
-
Prepare a labeled pre-let-7 RNA probe.
-
Set up binding reactions in tubes containing the labeled probe, purified Lin28 protein, and varying concentrations of the inhibitor or vehicle control.
-
Incubate the reactions to allow for binding.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat denaturation.
-
Visualize the bands using autoradiography (for radiolabeled probes) or a fluorescence imager. A decrease in the intensity of the shifted band with increasing inhibitor concentration indicates successful inhibition.
-
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to measure the changes in the expression levels of mature let-7 miRNA and its downstream target mRNAs in cells treated with a Lin28 inhibitor.
-
Principle: This method first reverse transcribes RNA into complementary DNA (cDNA) and then amplifies specific cDNA sequences using PCR. The amount of amplified product is quantified in real-time using a fluorescent dye, allowing for the determination of the initial amount of RNA.
-
Protocol:
-
Culture a relevant cell line that expresses Lin28 (e.g., a cancer cell line).
-
Treat the cells with the Lin28 inhibitor at various concentrations and for different time points. Include a vehicle-treated control group.
-
Isolate total RNA from the cells using a suitable RNA extraction kit. For miRNA analysis, use a method that efficiently captures small RNAs.
-
For mRNA analysis, perform reverse transcription using oligo(dT) or random primers to generate cDNA. For miRNA analysis, use a specific stem-loop primer for the mature let-7 of interest.
-
Perform qPCR using primers specific for the mature let-7 miRNA and target mRNAs (e.g., c-Myc, SOX2, HMGA2). Use a housekeeping gene (e.g., GAPDH for mRNA, a small nuclear RNA for miRNA) for normalization.
-
Analyze the data using the delta-delta Ct method to calculate the fold change in gene expression in inhibitor-treated cells compared to control cells.
-
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for the discovery and validation of a novel Lin28 inhibitor, from initial screening to the confirmation of its downstream cellular effects.
Caption: A typical workflow for validating Lin28 inhibitors.
References
- 1. Pharmacological inhibition of Lin28 promotes ketogenesis and restores lipid homeostasis in models of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Potency of Lin28-IN-2: A Comparative Analysis with Published Lin28 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Lin28-IN-2's performance against other published inhibitors of the Lin28/let-7 pathway. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the underlying biological pathways and experimental workflows.
The Lin28/let-7 pathway is a critical regulator of cellular differentiation and development, and its dysregulation is implicated in numerous cancers. Lin28, an RNA-binding protein, post-transcriptionally represses the maturation of the tumor-suppressive microRNA, let-7. Consequently, the development of small molecule inhibitors targeting the Lin28-let-7 interaction has emerged as a promising therapeutic strategy. This guide focuses on this compound (also known as Ln268), a novel inhibitor, and compares its efficacy with other known inhibitors based on published data.
Quantitative Comparison of Lin28 Inhibitors
This compound demonstrates potent inhibition of the Lin28/let-7 pathway. The following table summarizes the half-maximal inhibitory concentration (IC50) values and observed effects of this compound and other published Lin28 inhibitors. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Domain | IC50 (µM) | Key Reported Effects | Reference |
| This compound (Ln268) | Zinc Knuckle | 2.5 | Time-dependent inhibition of cell growth; reduces mRNA levels of stemness markers (e.g., CHGA, OCT3/4, NANOG); suppresses spheroid growth more effectively than C1632.[1] | [1] |
| Ln7 | Zinc Knuckle | ~45 | Disrupts Lin28-let-7 interaction; restores let-7 expression and suppresses oncogenes like SOX2.[2] | [2] |
| Ln15 | Zinc Knuckle | ~9 | Disrupts Lin28-let-7 interaction; restores let-7 expression and suppresses oncogenes like SOX2.[2] | [2] |
| Ln115 | Zinc Knuckle | ~21 | Disrupts Lin28-let-7 interaction; restores let-7 expression and suppresses oncogenes like SOX2.[2] | [2] |
| C1632 | Not Specified | >100 (in spheroid growth inhibition assay) | Commercially available inhibitor; showed 50% spheroid growth inhibition at 100 µM.[1] | [1] |
Signaling Pathway and Experimental Workflow
To provide a clear visual context, the following diagrams illustrate the Lin28/let-7 signaling pathway and a typical experimental workflow for evaluating Lin28 inhibitors.
References
Comparative Efficacy of Lin28 Inhibitors on Lin28a and Lin28b Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of small molecule inhibitors on the Lin28a and Lin28b isoforms, supported by experimental data and detailed methodologies. This document aims to facilitate the selection and application of chemical probes for studying Lin28 biology and for the development of novel therapeutics.
The RNA-binding proteins Lin28a and Lin28b are critical regulators of developmental timing, pluripotency, and metabolism.[1][2] Their re-expression in somatic tissues is linked to various cancers, making them attractive therapeutic targets.[3][4] While both paralogs primarily function by inhibiting the biogenesis of the let-7 family of microRNAs, they exhibit distinct subcellular localizations and mechanisms of action, which has significant implications for inhibitor efficacy and therapeutic strategy.[1][5][6] Lin28a is predominantly found in the cytoplasm and blocks the processing of pre-let-7 by Dicer, while Lin28b is primarily nuclear and sequesters pri-let-7 transcripts, inhibiting their processing by the Microprocessor complex.[1][5]
This guide focuses on a comparative analysis of small molecule inhibitors that target the Lin28/let-7 axis, providing a framework for evaluating their differential effects on the Lin28a and Lin28b isoforms.
Data Presentation: Performance of Lin28 Inhibitors
| Inhibitor | Target Domain | Lin28a Activity | Lin28b Activity | Assay(s) Used | Reference |
| Ln7 | Zinc Knuckle Domain (ZKD) | Confirmed | Confirmed | Fluorescence Polarization, EMSA, Biolayer Interferometry | [3][4] |
| Ln15 | Zinc Knuckle Domain (ZKD) | Confirmed (10-fold Let-7 upregulation in IGROV1 cells) | Confirmed | Fluorescence Polarization, EMSA, Biolayer Interferometry, qRT-PCR | [3][4] |
| Ln115 | Zinc Knuckle Domain (ZKD) | Confirmed | Confirmed | Fluorescence Polarization, EMSA, Biolayer Interferometry | [3][4] |
Note: The provided data confirms that these inhibitors act on both isoforms. For a definitive comparative study, determination of IC50 or Kd values for each inhibitor against both Lin28a and Lin28b under identical experimental conditions is essential.
Mandatory Visualization
Lin28 Signaling Pathways
The diagram below illustrates the distinct yet overlapping signaling pathways of Lin28a and Lin28b, primarily focusing on their regulation of let-7 miRNA biogenesis.
References
- 1. Comparison of the expression and function of Lin28A and Lin28B in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Lin28A and Lin28B in cancer beyond Let‐7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness | MDPI [mdpi.com]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Lin28A and Lin28B inhibit let-7 microRNA biogenesis by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulating Protein–RNA Interactions: Advances in Targeting the LIN28/Let-7 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Anti-Cancer Effects: A Comparative Guide to Lin28 Inhibition in Combination Therapy
For Immediate Release
A comprehensive analysis of preclinical data highlights the promising synergistic effects of inhibiting the RNA-binding protein Lin28 in combination with other therapeutic agents in oncology. This guide provides an objective comparison of the performance of Lin28 inhibitors, with a focus on the synergistic potential when combined with other drugs, supported by experimental data. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the underlying mechanisms and experimental protocols.
While specific data on "Lin28-IN-2" is not publicly available, this guide utilizes the well-documented synergistic interaction between the Lin28 inhibitor C1632 and the widely-used anti-diabetic drug metformin (B114582) in oral squamous cell carcinoma (OSCC) as a case study to illustrate the potential of this therapeutic strategy.
Synergistic Efficacy of Lin28 Inhibition with Metformin
The combination of C1632 and metformin has demonstrated significant synergistic anti-tumor effects in preclinical models of oral squamous cell carcinoma. This synergy manifests as a potentiation of the anti-proliferative and anti-migratory effects of either drug alone.
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vivo studies evaluating the synergistic effects of C1632 and metformin on OSCC xenograft models.
| Treatment Group | Tumor Weight Reduction (%) | Tumor Volume Reduction (%) |
| C1632 (40 mg/kg/3d) | 48% | 32% |
| Metformin (250 mg/kg/d) | 53% | 57% |
| C1632 + Metformin | 91% | 47% |
Table 1: In vivo synergistic anti-tumor effects of C1632 and metformin in a xenograft mouse model of oral squamous cell carcinoma. The combination treatment resulted in a significantly greater reduction in tumor weight compared to individual treatments.[1][2]
Underlying Signaling Pathways and Mechanism of Synergy
The synergistic anti-cancer effect of C1632 and metformin stems from their complementary mechanisms of action, targeting key oncogenic pathways from different angles.
C1632, as a Lin28 inhibitor, disrupts the Lin28/let-7 axis. Lin28 normally suppresses the maturation of the tumor-suppressing microRNA, let-7. By inhibiting Lin28, C1632 restores let-7 function, leading to the downregulation of let-7's oncogenic targets, including HMGA2.[1][2]
Metformin, on the other hand, is known to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[3] Activated AMPK can inhibit cancer cell proliferation through various downstream effectors.
The synergy arises from the dual attack on cancer cell proliferation and survival pathways. While C1632 reactivates a key tumor suppressor miRNA, metformin induces metabolic stress and inhibits growth signaling through AMPK activation.
Experimental Protocols
Detailed methodologies for the key experiments that demonstrated the synergistic effects of C1632 and metformin are provided below.
Cell Proliferation Assay (MTT Assay)
This assay was used to assess the impact of C1632 and metformin on the viability of oral squamous cell carcinoma cell lines (SCC9 and CAL27).
Protocol:
-
Cell Seeding: Seed SCC9 and CAL27 cells in 96-well plates at a density of 5 x 10³ cells per well and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of C1632, metformin, or a combination of both for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Wound Healing Assay
This assay was performed to evaluate the effect of the drug combination on cancer cell migration.
Protocol:
-
Cell Seeding: Seed SCC9 and CAL27 cells in 6-well plates and grow to confluence.
-
Scratch Creation: Create a linear scratch in the confluent cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing C1632, metformin, or their combination.
-
Image Acquisition: Capture images of the scratch at 0 and 24 hours post-treatment using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the migration rate.
Transwell Migration Assay
This assay provides a quantitative measure of cell migration through a porous membrane.
Protocol:
-
Chamber Preparation: Place 8 µm pore size Transwell inserts into 24-well plates.
-
Chemoattractant: Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Cell Seeding: Seed 5 x 10⁴ SCC9 or CAL27 cells in serum-free medium in the upper chamber of the inserts.
-
Treatment: Add C1632, metformin, or the combination to the upper chamber.
-
Incubation: Incubate for 24 hours to allow cell migration.
-
Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
In Vivo Xenograft Mouse Model
This experiment was conducted to assess the in vivo anti-tumor efficacy of the combination therapy.
Protocol:
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ SCC9 cells into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment Groups: Randomly assign mice to four groups: control (vehicle), C1632 alone (40 mg/kg, intraperitoneal injection every 3 days), metformin alone (250 mg/kg, daily oral gavage), and C1632 + metformin.[1][2]
-
Tumor Measurement: Measure tumor volume and weight at the end of the experiment.
-
Data Analysis: Compare the tumor growth inhibition across the different treatment groups.
Conclusion
The synergistic interaction between the Lin28 inhibitor C1632 and metformin in oral squamous cell carcinoma models provides a strong rationale for exploring combination therapies that target the Lin28 pathway. This approach of combining a specific inhibitor of a key oncogenic RNA-binding protein with a drug that induces metabolic stress represents a promising avenue for developing more effective cancer treatments. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers aiming to build upon these findings and investigate the synergistic potential of Lin28 inhibitors with other anti-cancer agents. Further research is warranted to explore these combinations in other cancer types and to ultimately translate these preclinical findings into clinical applications.
References
- 1. Establishment and Identification of Patient-Derived Xenograft Model for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo synergistic anti-tumor effect of LIN28 inhibitor and metformin in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse Tumor-Bearing Models as Preclinical Study Platforms for Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lin28 Inhibitors: Lin28-IN-2 and Li71
For researchers, scientists, and drug development professionals, the selective inhibition of Lin28, an RNA-binding protein implicated in oncogenesis and stem cell biology, presents a promising therapeutic avenue. This guide provides a detailed comparison of two notable small-molecule inhibitors: Lin28-IN-2 and Li71, focusing on their mechanisms of action, inhibitory activities, and the experimental frameworks used for their evaluation.
Lin28 plays a critical role in post-transcriptionally regulating gene expression, primarily through its inhibition of the biogenesis of the let-7 family of microRNAs, which act as tumor suppressors.[1] The development of small molecules that can disrupt the Lin28-let-7 interaction is therefore of significant interest. Both this compound and Li71 have emerged as valuable chemical tools for studying Lin28 function and as potential starting points for drug discovery.
Mechanism of Action: Targeting Distinct RNA-Binding Domains
Lin28 possesses two key RNA-binding domains that are crucial for its interaction with pre-let-7: the N-terminal cold-shock domain (CSD) and the C-terminal zinc knuckle domain (ZKD).[1][2] this compound and Li71 exhibit distinct mechanisms of action by targeting different domains.
Li71 has been shown to bind directly to the cold-shock domain (CSD) of Lin28.[3] This competitive binding to the RNA-interacting site within the CSD disrupts the interaction between Lin28 and pre-let-7.[1][3]
In contrast, This compound (also identified as compound Ln268) is a member of a series of inhibitors designed to target the zinc knuckle domain (ZKD) .[4] By binding to the ZKD, this compound prevents this domain from recognizing its target RNA sequence, thereby inhibiting Lin28's function.[4]
Comparative Inhibitory Activity
While direct, side-by-side quantitative comparisons in the same study are limited, available data allows for an assessment of the inhibitory potential of both compounds.
| Inhibitor | Target Domain | IC50 (Lin28:let-7 Binding) | IC50 (Oligouridylation Inhibition) | Notes |
| Li71 | Cold-Shock Domain (CSD) | ~7 µM[5][6] | ~27 µM[3][5][6] | Demonstrates moderate potency in biochemical assays. |
| This compound | Zinc Knuckle Domain (ZKD) | Not explicitly reported | Not explicitly reported | As part of a series of ZKD inhibitors, it is suggested to have "superior activity" to Li71, though specific quantitative values for this compound are not provided in this context.[4] |
Experimental Protocols
The evaluation of Lin28 inhibitors like this compound and Li71 relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the evaluation of these compounds.
Fluorescence Polarization (FP) Assay
This assay is a high-throughput method used to measure the binding affinity between Lin28 and let-7 precursor RNA and to screen for inhibitory compounds.
Objective: To quantify the disruption of the Lin28-let-7 interaction by an inhibitor.
Principle: A fluorescently labeled RNA (e.g., FAM-labeled pre-let-7) is used. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Lin28 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the labeled RNA for binding to Lin28, causing a decrease in polarization.
Protocol:
-
Reagents: Purified recombinant Lin28 protein (full-length or specific domains), fluorescently labeled pre-let-7 RNA, assay buffer, and test compounds (this compound or Li71).
-
Procedure:
-
A solution containing the fluorescently labeled pre-let-7 RNA and Lin28 protein is prepared, allowing the complex to form.
-
The test inhibitor is added at varying concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce the Lin28-let-7 binding by 50%, is calculated from the dose-response curve.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to qualitatively or semi-quantitatively assess protein-RNA interactions.
Objective: To visualize the disruption of the Lin28-let-7 complex by an inhibitor.
Principle: Protein-RNA complexes migrate more slowly through a non-denaturing polyacrylamide gel than unbound RNA. An inhibitor that disrupts this complex will result in a decrease in the intensity of the shifted band (the protein-RNA complex) and an increase in the intensity of the band corresponding to the free RNA.
Protocol:
-
Reagents: Purified Lin28 protein, labeled pre-let-7 RNA (e.g., with a radioactive isotope or an infrared dye), binding buffer, and test compounds.
-
Procedure:
-
Lin28 protein and labeled pre-let-7 RNA are incubated together in the binding buffer to allow complex formation.
-
The test inhibitor is added at various concentrations to the binding reaction.
-
The samples are loaded onto a non-denaturing polyacrylamide gel and subjected to electrophoresis.
-
-
Visualization: The gel is imaged to visualize the positions of the free RNA and the Lin28-RNA complex.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: The Lin28/let-7 signaling pathway.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Lin28-mediated temporal promotion of protein synthesis is crucial for neural progenitor cell maintenance and brain development in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors Disrupt let-7 Oligouridylation and Release the Selective Blockade of let-7 Processing by LIN28 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Lin28 Inhibitors to Suppress Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Lin28-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of potent research compounds like Lin28-IN-2 is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper management and disposal of this compound and its associated waste materials, aligning with best practices for handling hazardous research chemicals.
Core Principles of Chemical Waste Disposal
A comprehensive waste management plan should be established before beginning any experiment with this compound.[1] The foundational principles for safe disposal are:
-
Segregation: All waste materials contaminated with this compound must be meticulously separated from non-hazardous laboratory trash.[2] It is also crucial to separate incompatible chemicals using physical barriers to prevent reactions.[3][4]
-
Containment: Utilize designated, chemically compatible, and leak-proof containers for each waste stream.[1][2][3] All waste containers must be kept securely closed except when actively adding material.[1]
-
Decontamination & Disposal: The standard and most recommended disposal method for potent compounds like this compound is incineration, handled by a certified hazardous waste management contractor.[2]
-
Personal Protective Equipment (PPE): Appropriate PPE, including double gloves, a lab coat, and safety glasses, must be worn at all times when handling the compound and its waste to minimize exposure.[2]
Step-by-Step Disposal Procedures
Proper disposal of this compound necessitates the careful segregation of waste into four primary streams: unused compound, liquid waste, contaminated solid waste, and contaminated sharps.
Unused or Expired Compound (Bulk)
Pure, unused, or expired this compound powder is classified as bulk hazardous waste and requires careful handling.
-
Container: The original vial or container should be placed within a larger, sealable, and clearly labeled hazardous waste container.[2]
-
Labeling: The outer container must be explicitly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."[2][4] Additionally, include the Principal Investigator's name, building, and room number.[4]
-
Storage: Store waste in a designated, well-ventilated satellite accumulation area (SAA) away from normal laboratory operations.[1][5] The use of secondary containment, such as a tray, is required to contain any potential spills or leaks.[1]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Liquid Waste
This category encompasses all liquids containing this compound, including stock solutions, treated cell culture media, and rinsing solutions from glassware decontamination. Under no circumstances should any liquid waste containing this compound be poured down the drain. [2]
-
Aqueous Solutions:
-
Organic Solvents:
-
Disposal: All liquid waste must be managed through your institution's hazardous waste program.[6]
Contaminated Solid Waste
This stream includes all disposable items that have come into contact with this compound:
-
Gloves and other disposable PPE
-
Pipette tips and serological pipettes
-
Centrifuge tubes and vials
-
Contaminated bench paper
-
Cell culture flasks and plates
-
Container: Collect these materials in a designated, leak-proof container lined with a chemotherapy or biohazard waste bag.[7]
-
Labeling: The container must be clearly marked as "Hazardous Waste" or "Cytotoxic Waste" with a description of the contents.
-
Disposal: Arrange for disposal as cytotoxic waste through your institution's EHS department.
Contaminated Sharps
Any sharp items, such as needles, syringes, scalpel blades, Pasteur pipettes, and broken glass contaminated with this compound, pose a dual physical and chemical risk and must be handled with extreme care.
-
Container: Immediately place all contaminated sharps into a designated, puncture-proof "Chemotherapy Sharps" or "Cytotoxic Sharps" container.[2][6]
-
Disposal: Once the container is three-quarters full, it should be securely sealed and scheduled for pickup by your institution's EHS department.[8]
Laboratory Waste Accumulation Guidelines
Federal and state regulations govern the storage of hazardous waste in laboratories. Designated Satellite Accumulation Areas (SAAs) must be established at or near the point of waste generation.[1][4]
| Waste Category | Maximum Volume | Maximum Storage Time |
| Hazardous Waste (Total) | 55 gallons | Up to 12 months[5] |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months[5] |
Note: Once the maximum accumulation volume is reached, the waste must be removed by EHS within three calendar days.[5] It is imperative to consult your EHS department to confirm whether this compound is categorized as an acutely hazardous (P-list) waste at your institution.
Disposal Decision Workflow
The following diagram outlines the critical decision points for the safe segregation and disposal of waste generated during research involving this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By rigorously following these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet (SDS) for the most definitive information.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vpr.tamu.edu [vpr.tamu.edu]
- 8. ehs.unl.edu [ehs.unl.edu]
Essential Safety and Operational Guide for Handling Lin28-IN-2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lin28-IN-2, a small molecule inhibitor of the Lin28 protein. The following procedures and guidelines are designed to ensure safe handling, operation, and disposal of this compound in a laboratory setting.
I. Safety and Handling
As a potent small molecule inhibitor, this compound should be handled with care to minimize exposure and ensure a safe laboratory environment. The following are general safety precautions; always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for comprehensive information.
Personal Protective Equipment (PPE):
A critical first line of defense, proper PPE must be worn at all times when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn to protect against accidental splashes.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or perforations before use and change them frequently.[1] |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is mandatory to protect skin and clothing from contamination.[1] |
| Respiratory Protection | Fume Hood | All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1] |
Emergency Procedures:
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan:
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
| Procedure | Description |
| Spill Cleanup | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Wear appropriate PPE during cleanup. |
| Waste Disposal | Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the sink.[4] |
II. Experimental Protocols
This compound is an inhibitor that blocks the interaction between the Lin28 protein and let-7 pre-microRNA.[5] The following are representative protocols for evaluating the activity of Lin28 inhibitors.
1. In Vitro Lin28-let-7 Interaction Assay (Fluorescence Resonance Energy Transfer - FRET):
This assay is used to identify and characterize small molecule inhibitors of the Lin28-let-7 interaction.[6][7]
-
Principle: A FRET-based assay measures the proximity of a donor fluorophore (e.g., GFP-tagged Lin28) and an acceptor molecule (e.g., a quencher-labeled let-7 pre-miRNA). Inhibition of the interaction by a compound like this compound results in a decreased FRET signal.
-
Methodology:
-
Purified GFP-Lin28 protein and quencher-labeled let-7 pre-miRNA are incubated in a suitable buffer.
-
This compound at various concentrations is added to the wells of a microplate.
-
The FRET signal is measured using a plate reader.
-
The concentration of this compound that causes 50% inhibition of the FRET signal (IC50) is calculated.
-
Experimental Workflow for FRET Assay:
Caption: Workflow for a FRET-based Lin28-let-7 interaction assay.
2. Cellular Assay for let-7 miRNA Levels (qRT-PCR):
This assay determines the effect of this compound on the cellular levels of mature let-7 miRNA.
-
Principle: Lin28 inhibits the maturation of let-7 miRNA. Treatment of Lin28-expressing cells with an effective inhibitor like this compound should lead to an increase in mature let-7 levels.
-
Methodology:
-
Culture Lin28-expressing cancer cells (e.g., T-47D breast cancer cells).[8]
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 48 hours).[8]
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) using primers specific for mature let-7 miRNA.
-
Normalize the let-7 expression to a housekeeping small RNA (e.g., U6 snRNA).
-
3. Cell Viability and Tumor-Sphere Formation Assays:
These assays assess the downstream effects of Lin28 inhibition on cancer cell proliferation and stemness.[6][9]
-
Principle: By increasing let-7 levels, Lin28 inhibitors are expected to decrease the proliferation and self-renewal capacity of cancer stem cells.
-
Methodology (Tumor-Sphere Formation):
-
Dissociate cancer cells into a single-cell suspension.
-
Plate the cells at a low density in serum-free media supplemented with growth factors in ultra-low attachment plates.
-
Treat the cells with this compound.
-
After a period of incubation (e.g., 7-10 days), count the number and measure the size of the formed tumor-spheres.
-
III. Signaling Pathway
Lin28 is a key regulator of stem cell pluripotency and is often overexpressed in cancer.[10] It primarily functions by inhibiting the biogenesis of the let-7 family of microRNAs, which are tumor suppressors.[11]
The Lin28/let-7 Signaling Pathway:
Caption: The Lin28/let-7 pathway and the mechanism of action of this compound.
By providing this essential safety, handling, and experimental information, we aim to empower researchers to work with this compound effectively and safely, fostering a deeper understanding of its therapeutic potential.
References
- 1. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Live cell screening to identify RNA-binding small molecule inhibitors of the pre-let-7–Lin28 RNA–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Small-Molecule Inhibitor of Lin28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LIN28/LIN28B: an emerging oncogenic driver in cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
